Trimethyl[4-(phenylethynyl)phenyl]silane
Description
The exact mass of the compound Trimethyl[4-(phenylethynyl)phenyl]silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethyl[4-(phenylethynyl)phenyl]silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl[4-(phenylethynyl)phenyl]silane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[4-(2-phenylethynyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-8,11-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRJWRFLYPENFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136459-73-9 | |
| Record name | Benzene, 1-(2-phenylethynyl)-4-(trimethylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136459-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00610704 | |
| Record name | Trimethyl[4-(phenylethynyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136459-72-8 | |
| Record name | Trimethyl[4-(phenylethynyl)phenyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trimethylsilyl)diphenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and properties of Trimethyl[4-(phenylethynyl)phenyl]silane"
An In-depth Technical Guide to Trimethyl[4-(phenylethynyl)phenyl]silane: Synthesis, Properties, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
Trimethyl[4-(phenylethynyl)phenyl]silane, with the CAS number 136459-72-8, is a bifunctional organosilicon compound that has garnered significant interest as a versatile synthetic intermediate.[1][2] Structurally, it features a rigid phenylethynyl backbone, which imparts valuable electronic and photophysical properties, and a terminal trimethylsilyl (TMS) group, which serves as a stable yet reactive handle for further chemical transformations.[1][3] This unique combination makes it a valuable precursor in the synthesis of complex conjugated molecules, functional polymers, and advanced materials for organic electronics.[1][4] This guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and key applications for researchers in organic synthesis, materials science, and drug development.
Synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane
The most prevalent and efficient method for synthesizing Trimethyl[4-(phenylethynyl)phenyl]silane is the Sonogashira cross-coupling reaction.[4][5] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide and is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[6]
The Rationale Behind the Sonogashira Coupling Approach
The choice of the Sonogashira reaction is driven by its high efficiency, functional group tolerance, and mild reaction conditions.[7] The reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[8] The amine base is crucial for neutralizing the hydrogen halide generated during the reaction and for promoting the formation of the copper acetylide.[6] While traditional Sonogashira reactions require anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant to air and moisture.[6][7]
Detailed Experimental Protocol: Sonogashira Coupling
The following protocol describes a general procedure for the synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane from 4-bromotrimethylsilylbenzene and phenylacetylene.
Reagents and Materials:
-
4-bromotrimethylsilylbenzene
-
Phenylacetylene
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Standard Schlenk line or glovebox equipment for inert atmosphere operations[9][10]
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography[9]
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromotrimethylsilylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous THF (or toluene) to the flask, followed by triethylamine (2.0 eq). Stir the mixture at room temperature until all solids are dissolved.
-
Alkyne Addition: Slowly add phenylacetylene (1.1 eq) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the catalyst and amine salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a non-polar eluent such as hexane to afford Trimethyl[4-(phenylethynyl)phenyl]silane as a solid.
Synthetic Workflow Diagram
Caption: Sonogashira coupling workflow for the synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane.
Physicochemical and Spectroscopic Properties
The properties of Trimethyl[4-(phenylethynyl)phenyl]silane are dictated by its constituent functional groups: the aromatic rings, the carbon-carbon triple bond, and the trimethylsilyl moiety.
Summary of Physicochemical Data
| Property | Value | Reference |
| CAS Number | 136459-72-8 | [1][2] |
| Molecular Formula | C₁₇H₁₈Si | [1][2] |
| Molecular Weight | 250.41 g/mol | [2][11] |
| Appearance | Typically a solid | [12] |
| Storage | 2-10 °C, under inert gas | [11] |
| Reactivity | Can undergo hydrolysis in the presence of moisture | [1] |
Spectroscopic Characterization
While a dedicated spectrum for this specific molecule is not provided in the search results, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and data from similar compounds.[13][14]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of 7.2-7.6 ppm. The nine protons of the trimethylsilyl (TMS) group will appear as a sharp singlet at approximately 0.25 ppm, a distinctive feature of TMS-protected compounds.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons between 120-135 ppm, and the two sp-hybridized carbons of the alkyne will resonate around 90 ppm. The methyl carbons of the TMS group will give a signal near 0 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, medium-intensity absorption band around 2200-2230 cm⁻¹ corresponding to the C≡C stretching vibration.[14] Strong bands related to the Si-C bond in the TMS group are expected around 1250 cm⁻¹ and 840 cm⁻¹.[15] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.[14]
Applications in Research and Development
Trimethyl[4-(phenylethynyl)phenyl]silane is not typically an end-product but rather a crucial intermediate with broad applications in materials science and organic synthesis.[1]
Organic Electronics and Optoelectronics
The rigid, conjugated structure of the phenylethynyl moiety makes this compound an excellent building block for materials used in organic electronics.[1][5] After deprotection of the TMS group to reveal a terminal alkyne, it can be incorporated into larger conjugated systems. These systems are fundamental to the performance of:
-
Organic Light Emitting Diodes (OLEDs): It serves as a precursor for the synthesis of emissive layer and charge-transport materials, where the extended π-conjugation is critical for achieving high efficiency and color purity.[2][5][16][17]
-
Organic Photovoltaics (OPVs) and Field-Effect Transistors (OFETs): The ability to create well-defined, rigid molecular wires is essential for efficient charge transport in these devices.
Synthetic Organic Chemistry
In organic synthesis, the TMS group serves two primary roles:
-
A Protecting Group: The TMS group protects the terminal alkyne, preventing it from undergoing undesired reactions while other parts of the molecule are modified.[3] It can be selectively removed under mild conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne for subsequent reactions.[3]
-
A Reactive Handle: The silicon-carbon bond can participate in various cross-coupling reactions, allowing for further functionalization at that position.
Medicinal Chemistry
While less common, building blocks containing the phenylethynyl scaffold are utilized in drug discovery.[18] The rigidity of the alkyne linker can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets. The lipophilic nature of the compound can also be leveraged to improve the pharmacokinetic properties of potential drug candidates.
Relationship Between Structure and Application
Caption: Interplay between the structural features of the molecule and its main applications.
Conclusion
Trimethyl[4-(phenylethynyl)phenyl]silane is a high-value synthetic intermediate whose utility stems from the strategic combination of a photophysically active phenylethynyl core and a versatile trimethylsilyl group. Its synthesis is readily achieved through robust methods like the Sonogashira coupling. The compound's properties make it an indispensable tool for chemists and materials scientists aiming to construct complex, conjugated molecular architectures for advanced applications, particularly in the burgeoning field of organic electronics. As the demand for novel organic materials grows, the importance of such well-designed building blocks will undoubtedly continue to increase.
References
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PubChem. Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Trimethyl-[[4-(2-phenylethynyl)phenyl]methyl]silane. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Trimethyl-[4-(1-phenylethenyl)phenyl]silane. National Center for Biotechnology Information. Available from: [Link]
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LookChem. Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of (4-Bromophenylethynyl)trimethylsilane in Enabling Advanced Organic Electronics and Photochemistry. Available from: [Link]
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ResearchGate. Sila‐Sonogashira reaction of trimethyl(phenylethynyl)silane (4) with iodobenzene (2 a) catalyzed by Pd/SF. Available from: [Link]
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ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. Available from: [Link]
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ResearchGate. Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Available from: [Link]
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Wikipedia. Phenylsilane. Available from: [Link]
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National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
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ResearchGate. Application of Functionalized Polysilanes in Organic Light‐Emitting Diodes. Available from: [Link]
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PubMed. Two platinum(ii) complexes with a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand for efficient green OLEDs. Available from: [Link]
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A Comprehensive Guide to the Characterization of Trimethyl[4-(phenylethynyl)phenyl]silane
An In-depth Technical Guide:
Introduction
Trimethyl[4-(phenylethynyl)phenyl]silane, also known by synonyms such as 4-(Trimethylsilyl)tolan, is a diarylacetylene compound featuring a terminal trimethylsilyl (TMS) group. This molecular architecture makes it a valuable building block and intermediate in organic synthesis, materials science, and the development of organic electronics. The rigid, linear phenylethynyl backbone imparts desirable photophysical and electronic properties, while the TMS group serves a dual function: it enhances solubility in organic solvents and acts as a versatile chemical handle for further functionalization, particularly in cross-coupling reactions.
This technical guide provides a comprehensive overview of the essential characterization data for Trimethyl[4-(phenylethynyl)phenyl]silane. From fundamental physicochemical properties to in-depth spectroscopic analysis, this document is designed to equip researchers, chemists, and materials scientists with the critical information needed to confidently identify, handle, and utilize this compound in their work. The methodologies described herein are grounded in established analytical principles, ensuring both scientific integrity and practical applicability.
Compound Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is paramount for its effective use and safe handling. The key identifiers and physicochemical data for Trimethyl[4-(phenylethynyl)phenyl]silane are summarized below.
Molecular Structure
Caption: Molecular Structure of Trimethyl[4-(phenylethynyl)phenyl]silane.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | Trimethyl[4-(phenylethynyl)phenyl]silane | [1] |
| CAS Number | 136459-72-8 | [1][2][3] |
| Molecular Formula | C₁₇H₁₈Si | [1][2] |
| Molecular Weight | 250.41 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 39 °C | [1] |
| Boiling Point | 344.2 ± 25.0 °C (Predicted) | [1] |
| Purity (Assay) | ≥97.0% (by GC) | [1][2] |
| Solubility | Soluble in Toluene | [1] |
| Storage | 2-10 °C, under inert gas (Argon) |[2] |
Synthesis and Purification Protocol
The synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane is most effectively achieved via a palladium-catalyzed Sonogashira cross-coupling reaction. This method is renowned for its efficiency and functional group tolerance in constructing carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. The chosen precursors are 1-bromo-4-(trimethylsilyl)benzene and phenylacetylene.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the synthesis and purification of the title compound.
Step-by-Step Synthesis Protocol
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-(trimethylsilyl)benzene (1.0 eq), copper(I) iodide (CuI, 0.02 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 eq).
-
Reagent Addition: Add anhydrous triethylamine (Et₃N), serving as both the base and solvent, to the flask via syringe. Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.
-
Substrate Introduction: Add phenylacetylene (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting bromo-arene is consumed.
-
Reaction Quench: Upon completion, cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The crude product obtained is purified by flash column chromatography on silica gel.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using hexane as the eluent.
-
Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (starting with 100% hexane) to separate the product from residual starting materials and catalyst byproducts.
-
Fraction Collection: Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Final Step: Remove the eluent via rotary evaporation to yield Trimethyl[4-(phenylethynyl)phenyl]silane as a white to off-white solid.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The following sections detail the expected data from NMR, IR, and Mass Spectrometry, which collectively serve as a fingerprint for the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms, while the ¹³C NMR spectrum probes the carbon skeleton.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The proton NMR spectrum is expected to be clean and highly informative. The high degree of symmetry in the aromatic regions simplifies the signals.
-
Trimethylsilyl (TMS) Protons: The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent. They will appear as a sharp singlet at approximately δ 0.25 ppm . This upfield shift is a classic indicator of protons on a TMS group.
-
Aromatic Protons: The molecule contains two distinct phenyl rings.
-
The protons on the phenyl ring attached to the TMS group will appear as two doublets in the approximate range of δ 7.45-7.60 ppm .
-
The protons on the terminal phenyl ring will appear as a multiplet in the approximate range of δ 7.30-7.55 ppm .
-
Table 2: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.45 - 7.60 | m | 4H | Ar-H (Phenyl-Si) |
| ~ 7.30 - 7.55 | m | 5H | Ar-H (Phenyl-terminal) |
| ~ 0.25 | s | 9H | -Si(CH₃)₃ |
Expected ¹³C NMR Spectrum (101 MHz, CDCl₃): The carbon spectrum confirms the carbon framework, including the characteristic alkyne carbons.
-
Trimethylsilyl Carbon: A single signal for the three equivalent methyl carbons will appear at approximately δ -1.0 ppm .
-
Alkyne Carbons: The two sp-hybridized carbons of the acetylene linker are expected around δ 89-94 ppm .
-
Aromatic Carbons: A series of signals between δ 122-133 ppm will correspond to the carbons of the two phenyl rings. The number of signals will depend on the symmetry of the molecule.
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 122 - 133 | Ar-C |
| ~ 89 - 94 | -C≡C- |
| ~ -1.0 | -Si(CH₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a KBr pellet containing a small amount of the sample or by casting a thin film from a volatile solvent onto a salt plate (e.g., NaCl).
-
Analysis: The sample is analyzed using an FTIR spectrometer.
Expected IR Absorption Bands: The IR spectrum should display characteristic peaks confirming the key structural motifs of the molecule.
Table 4: Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| ~ 3100-3000 | Medium | C-H stretch | Aromatic |
| ~ 2220 | Medium-Strong | C≡C stretch | Internal Alkyne |
| ~ 1600, 1490 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~ 1250 | Strong | CH₃ symmetric deformation | Si-CH₃ |
| ~ 840 | Strong | Si-C stretch / CH₃ rock | Si-(CH₃)₃ |
The presence of a sharp, strong band around 2220 cm⁻¹ is highly diagnostic for the internal alkyne C≡C bond. The strong absorptions at ~1250 cm⁻¹ and ~840 cm⁻¹ are definitive evidence for the trimethylsilyl group.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through analysis of fragmentation patterns.
Experimental Protocol:
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is common for this class of compounds and provides informative fragmentation.
-
Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass, confirming the elemental composition.
Expected Mass Spectrum Data:
-
Molecular Ion: The molecular ion peak [M]⁺ should be observed at an m/z corresponding to the molecular weight of 250.41. HRMS should confirm the formula C₁₇H₁₈Si.
-
Major Fragmentation: A dominant fragmentation pathway for trimethylsilyl-containing compounds is the loss of a methyl radical (•CH₃, mass 15) to form a highly stable [M-15]⁺ silylium cation. This fragment is often the base peak in the spectrum.
Proposed Fragmentation Pathway:
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An In-Depth Technical Guide to Trimethyl[4-(phenylethynyl)phenyl]silane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
Trimethyl[4-(phenylethynyl)phenyl]silane, a bifunctional organosilicon compound, has emerged as a crucial building block in various fields of advanced chemical research. Its unique structure, featuring a trimethylsilyl-protected alkyne on one end of a diphenylacetylene core, offers a versatile platform for the synthesis of complex organic molecules, functional materials, and potential therapeutic agents. The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at other positions of the molecule before its cleavage to reveal the reactive ethynyl functionality. This guide provides a comprehensive overview of its chemical identity, synthesis, key properties, and diverse applications, with a focus on its utility for researchers in organic synthesis, materials science, and medicinal chemistry.
Chemical Identity and Synonyms
CAS Number: 136459-72-8[1]
Molecular Formula: C₁₇H₁₈Si
Molecular Weight: 250.41 g/mol [1]
This compound is also known by several synonyms, which are important for comprehensive literature and database searches:
-
4-(Trimethylsilyl)diphenylacetylene
-
Trimethyl[4-(2-phenylethynyl)phenyl]silane[2]
-
1-(4-(Trimethylsilyl)phenyl)-2-phenylethyne
-
Benzene, 1-(phenylethynyl)-4-(trimethylsilyl)-
Synthesis and Mechanistic Insights: The Sonogashira Coupling
The primary and most efficient method for the synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[3]
The synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane typically involves the reaction between 4-iodophenyltrimethylsilane or 4-bromophenyltrimethylsilane and phenylacetylene . The choice of the aryl halide depends on reactivity and availability, with iodides generally being more reactive than bromides.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), is the active catalyst. Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium center and facilitates the catalytic cycle. A copper(I) salt, such as copper(I) iodide (CuI), is used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne, forming the reactive acetylide anion, and also to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions and deactivation of the catalyst.
Experimental Protocol: A Self-Validating System
The following is a representative, detailed protocol for the synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane, designed to be a self-validating system through careful control of reaction parameters and characterization of the final product.
Materials:
-
4-Iodophenyltrimethylsilane
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: A dried Schlenk flask is charged with 4-iodophenyltrimethylsilane (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Anhydrous THF is added to dissolve the solids, followed by the addition of triethylamine (2.0 eq). The mixture is stirred at room temperature.
-
Addition of Phenylacetylene: Phenylacetylene (1.2 eq) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford Trimethyl[4-(phenylethynyl)phenyl]silane as a solid.
Diagram of the Sonogashira Coupling Workflow:
Caption: Workflow for the synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use and characterization of Trimethyl[4-(phenylethynyl)phenyl]silane.
Table 1: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported, requires experimental determination |
| Boiling Point | Not available (decomposes at high temperatures) |
| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, chloroform, ethyl acetate) |
Spectroscopic Characterization:
The structural integrity of synthesized Trimethyl[4-(phenylethynyl)phenyl]silane must be confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the trimethylsilyl group (a sharp singlet around 0.25 ppm), and aromatic protons in the range of 7.2-7.6 ppm. The integration of these signals should correspond to the number of protons in the molecule (9H for the TMS group and 9H for the aromatic protons).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the methyl carbons of the TMS group (around -1.0 ppm), the acetylenic carbons (typically in the range of 85-95 ppm), and the aromatic carbons (between 120-140 ppm).
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides valuable information about the functional groups present. Key absorption bands to look for include:
-
~2150-2260 cm⁻¹: C≡C stretching vibration of the internal alkyne.
-
~1250 cm⁻¹ and ~840 cm⁻¹: Characteristic Si-C stretching and bending vibrations of the trimethylsilyl group.[5]
-
~3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
Applications in Research and Development
The unique chemical architecture of Trimethyl[4-(phenylethynyl)phenyl]silane makes it a valuable precursor in several cutting-edge areas of research.
Organic Electronics and Materials Science
Trimethyl[4-(phenylethynyl)phenyl]silane serves as a key intermediate in the synthesis of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The rigid diphenylacetylene core contributes to desirable photophysical properties, such as high thermal stability and good charge transport characteristics. The silyl-protected alkyne allows for further functionalization to tune the electronic and optical properties of the final material. For instance, it can be deprotected and coupled with other aromatic systems to create extended π-conjugated molecules with specific emission wavelengths.
Diagram of Application in OLED Material Synthesis:
Caption: Synthetic route to OLED materials from the title compound.
Drug Discovery and Medicinal Chemistry
In drug discovery, the incorporation of rigid structural motifs like alkynes can lead to compounds with enhanced binding affinity and specificity for biological targets. Silyl-protected alkynes are particularly useful as they allow for the introduction of an alkyne group at a late stage in a synthetic sequence, which is advantageous when dealing with complex molecules. The diphenylacetylene scaffold itself can be explored as a core for novel therapeutic agents. The trimethylsilyl group can be strategically removed to allow for further modifications, such as click chemistry reactions to attach bioactive moieties. The use of silyl-protected alkynes is a well-established strategy in the synthesis of complex natural products and their analogs with potential medicinal applications.
Conclusion and Future Perspectives
Trimethyl[4-(phenylethynyl)phenyl]silane is a testament to the power of organosilicon chemistry in enabling modern synthetic strategies. Its straightforward synthesis via the robust Sonogashira coupling, combined with its versatile reactivity, ensures its continued importance as a building block for advanced materials and bioactive molecules. Future research will likely focus on expanding its applications in areas such as molecular electronics, developing new derivatives with tailored properties, and exploring its potential as a scaffold in the design of novel pharmaceuticals. The principles of causality in its synthesis and the self-validating nature of its characterization protocols provide a solid foundation for its reliable use in demanding research environments.
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The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. (2024). Available at: [Link]
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IR Spectrum of Trimethyl(phenyl)silane. ResearchGate. Available at: [Link]
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Trimethyl[4-(phenylethynyl)phenyl]silane | CAS 136459-72-8. Iodo Chemical. Available at: [Link]
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General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. (2025). Available at: [Link]
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Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. National Institutes of Health. Available at: [Link]
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Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. (2019). Available at: [Link]
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Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Electrochemical Behavior of Trimethyl[4-(phenylethynyl)phenyl]silane
Abstract
This technical guide provides a comprehensive examination of the electrochemical behavior of Trimethyl[4-(phenylethynyl)phenyl]silane (TMS-PE). While direct, extensive studies on this specific molecule are not widely published, this document synthesizes data from analogous phenylacetylene and organosilane compounds to construct a predictive and robust framework for its electrochemical properties. The primary focus is on the anodic behavior of TMS-PE, detailing the high propensity for irreversible electropolymerization. This guide offers theoretical insights, detailed experimental protocols for cyclic voltammetry, and a discussion of the mechanistic pathways involved. It is intended for researchers and professionals in materials science, electrochemistry, and drug development who are interested in the synthesis of novel conductive polymers and functionalized surfaces.
Introduction: The Scientific Context of Trimethyl[4-(phenylethynyl)phenyl]silane
Trimethyl[4-(phenylethynyl)phenyl]silane (TMS-PE) is an organosilicon compound featuring a rigid phenylethynyl backbone capped with a trimethylsilyl (TMS) group. The structure combines a π-conjugated system, known for its electronic and optical properties, with a versatile TMS protecting group. The electrochemical behavior of such molecules is of significant interest as the phenylethynyl moiety is susceptible to oxidative polymerization, leading to the formation of poly(phenylacetylene) (PPA) films.[1] These polymers are valued for their potential applications in organic electronics, sensors, and corrosion protection.
The trimethylsilyl group plays a crucial, dual role. Sterically, its bulk can influence the conformation and packing of the resulting polymer chains.[2] Electronically, silyl groups are generally considered to be weakly electron-donating, which can affect the oxidation potential of the π-system.[3] Understanding how to electrochemically address this molecule is key to unlocking its potential for creating novel, functional materials deposited directly onto conductive substrates.
Foundational Electrochemical Principles
The primary technique for investigating molecules like TMS-PE is Cyclic Voltammetry (CV) . CV is a powerful and versatile electroanalytical technique used to probe the redox properties of a species in solution.[4] A potential is swept linearly between two set points and then back again, while the resulting current is measured.[5] For an oxidizable analyte, the initial sweep is typically in the positive (anodic) direction.
The resulting plot of current versus potential, a cyclic voltammogram, provides critical information:
-
Peak Potentials (Ep): Indicate the potential at which the oxidation or reduction of the analyte is most favorable.
-
Peak Currents (ip): Relate to the concentration of the analyte and the kinetics of the electron transfer.
-
Reversibility: The presence and characteristics of a corresponding reverse peak indicate whether the redox process is chemically reversible or irreversible.
For TMS-PE, an irreversible oxidation process is anticipated, characteristic of electropolymerization, where the initial oxidation product rapidly reacts to form a new, electroactive polymer film on the electrode surface.
Anticipated Electrochemical Behavior and Mechanistic Insights
The anodic oxidation of TMS-PE is predicted to be an irreversible process dominated by electropolymerization. The proposed mechanism involves the following key steps:
-
Initial Oxidation: The process begins with the one-electron oxidation of the phenylethynyl π-system at the anode to form a radical cation. The potential at which this occurs is influenced by the electron-donating nature of the trimethylsilyl group.
-
Radical Coupling: The highly reactive radical cation can then couple with a neutral TMS-PE molecule from the solution. This is the primary propagation step in the formation of a polymer chain.
-
Deprotonation/Rearomatization: Following the coupling, a deprotonation step occurs to re-establish the aromaticity of the system, extending the conjugated polymer backbone.
-
Film Growth: This process repeats, leading to the growth of a poly(phenylacetylene) derivative film on the electrode surface. The film itself is often electroactive, meaning it can be repeatedly oxidized and reduced, which is observable in subsequent CV scans as new, broad redox waves.
The trimethylsilyl group is expected to remain largely intact during this process under controlled anodic conditions, resulting in a polymer film functionalized with TMS groups.
Caption: Proposed electropolymerization mechanism of TMS-PE.
Detailed Experimental Protocol: Cyclic Voltammetry of TMS-PE
This section provides a field-proven, step-by-step methodology for analyzing the electrochemical behavior of Trimethyl[4-(phenylethynyl)phenyl]silane.
Materials and Equipment
-
Potentiostat/Galvanostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell configuration is mandatory.[5]
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), typically 3 mm diameter.
-
Reference Electrode (RE): Silver/Silver Ion (Ag/Ag+) non-aqueous reference electrode (e.g., Ag wire in 0.01 M AgNO3 in the supporting electrolyte solution).[6]
-
Counter Electrode (CE): Platinum wire or mesh.
-
Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN). High purity is essential.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP). The electrolyte must be electrochemically inert within the potential window and provide sufficient conductivity.[7][8]
-
Analyte: Trimethyl[4-(phenylethynyl)phenyl]silane (TMS-PE), typically 1-5 mM concentration.
-
Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.[9]
-
Inert Gas: High-purity nitrogen or argon for deaeration.
Experimental Workflow
Caption: Experimental workflow for CV analysis of TMS-PE.
Step-by-Step Procedure
-
Working Electrode Preparation (Self-Validation Step):
-
The quality of the data is critically dependent on the cleanliness of the electrode surface. Polish the GCE sequentially with 1.0, 0.3, and finally 0.05 µm alumina slurry on separate polishing pads.[9][10]
-
Move the electrode in a figure-eight motion for approximately 1-2 minutes with each slurry grade.[11]
-
After each polishing step, rinse the electrode thoroughly with deionized water and then with the chosen solvent (DCM or ACN).[12]
-
Sonicate the electrode in the solvent for 2-3 minutes to remove any embedded polishing particles. Dry under a stream of inert gas. A mirror-like finish indicates a properly polished surface.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent. This is the "electrolyte solution".
-
Prepare a stock solution of TMS-PE (e.g., 10 mM) in the same electrolyte solution.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface to minimize iR drop.[8]
-
Add the electrolyte solution (without the analyte) to the cell.
-
-
Deaeration:
-
Purge the solution with high-purity nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[13] Maintain an inert gas blanket over the solution throughout the experiment.
-
-
Background Scan (Control Step):
-
Run a cyclic voltammogram on the electrolyte solution alone. Scan from an initial potential (e.g., 0 V) to a positive limit (e.g., +1.8 V) and back.
-
This scan establishes the electrochemical window of the solvent/electrolyte system and ensures no interfering impurities are present.
-
-
Analyte Measurement:
-
Add a known volume of the TMS-PE stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).
-
Perform an initial CV scan at a moderate scan rate (e.g., 100 mV/s). An oxidation peak, likely irreversible, should appear.
-
Perform multiple, consecutive scans over the same potential range. The growth of new redox peaks corresponding to the deposited polymer film is expected, while the initial monomer oxidation peak may decrease.
-
Data Interpretation and Expected Results
The electrochemical analysis of TMS-PE is expected to yield data indicative of an electropolymerization process.
Initial Voltammetric Scan
The first scan should reveal a single, irreversible anodic peak. The exact potential will depend on the solvent and reference electrode, but based on related phenylacetylene compounds, an oxidation onset potential in the range of +1.0 V to +1.5 V (vs. Ag/Ag+) can be anticipated. The absence of a corresponding reduction peak on the reverse scan signifies a chemically irreversible process (the Ec in Eci mechanism, where a chemical step follows the initial electron transfer).
Multi-Cycle Voltammetry
As the potential is cycled repeatedly, characteristic changes are expected:
-
The current of the initial monomer oxidation peak will likely decrease with each cycle as the monomer is consumed at the electrode surface.
-
New, broad redox waves will appear at potentials typically less positive than the initial monomer oxidation. These new waves represent the oxidation and reduction of the newly formed, electroactive polymer film. The current of these polymer waves should increase with each successive scan, indicating the progressive growth of the film on the electrode.
Quantitative Data Summary
The following table presents a hypothetical but representative dataset that could be obtained from a multi-cycle CV experiment of 1 mM TMS-PE in 0.1 M TBAPF6/DCM.
| Scan Cycle | Monomer Oxidation Peak Potential (Epa) vs. Ag/Ag+ | Monomer Peak Current Density (Jpa) | Polymer Film Redox Wave |
| 1 | +1.45 V | 15 µA/cm² | Not observed |
| 5 | +1.47 V | 11 µA/cm² | Emerges around +0.8 V |
| 10 | +1.48 V | 7 µA/cm² | Well-defined, increased current |
Conclusion and Future Directions
The electrochemical behavior of Trimethyl[4-(phenylethynyl)phenyl]silane is dominated by its anodic electropolymerization to form a functionalized poly(phenylacetylene) film. This guide provides the theoretical basis and practical protocols to investigate this process using cyclic voltammetry. The resulting TMS-functionalized polymer films are promising candidates for further research. Future work could involve:
-
Surface Characterization: Analyzing the morphology and composition of the electrodeposited films using techniques like Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and X-ray Photoelectron Spectroscopy (XPS).
-
Deprotection and Post-Functionalization: Investigating the chemical cleavage of the TMS group from the polymer film to expose a terminal alkyne, which can then be used for post-polymerization modification via "click" chemistry or other coupling reactions.
-
Device Fabrication: Exploring the integration of these electrochemically generated films into electronic or sensory device architectures.
By leveraging the principles and protocols outlined herein, researchers can effectively probe and harness the electrochemical properties of TMS-PE for advanced materials development.
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ALS Co., Ltd. (2022). Section 6. Polishing method. EC_electrode_handbook. Available at: [Link]
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PalmSens. (n.d.). How to clean Glassy Carbon Working Electrode? Electrochemistry Store. Available at: [Link]
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Gal, Y. S., et al. (2009). Electro-Optical and Electrochemical Properties of Poly(phenylacetylene). Molecular Crystals and Liquid Crystals, 513(1), 293–300. Available at: [Link]
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Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Available at: [Link]
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Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Available at: [Link]
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Vilasó-Cadre, J. E., et al. (2022). Effect of supporting electrolytes on voltammetry with manual staircase voltage scan. The Journal of Engineering and Exact Sciences, 8(1). Available at: [Link]
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Kadish, K. M., et al. (1981). Supporting electrolyte effects in nonaqueous electrochemistry. Coordinative relaxation reactions of reduced metal acetylacetonates in acetonitrile. Analytical Chemistry, 53(1), 121-126. Available at: [Link]
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Swager, T. M., et al. (1995). Synthesis and Properties of Redox-Active Assemblies Based upon Alkyne-Bridged N,N,N',N'-Tetraethyl-1,4-phenylenediamine Units. Journal of the American Chemical Society, 117(48), 12015-12022. Available at: [Link]
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Gvozdenović, M. M., et al. (2011). Electrochemical Polymerization of Aniline. International Journal of Polymer Science. Available at: [Link]
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ResearchGate. (2022). Cyclic voltammetry of phenylacetylene, LiBr and p-TsOH·H2O in H2O/CH3OH. Available at: [Link]
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Aoki, T., et al. (2009). Color and Chiroptical Control of Poly(phenylacetylene) Films with Chiral Hydroxyl Group. Macromolecules, 42(20), 7717–7724. Available at: [Link]
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Schubert, U. S., et al. (2011). Synthesis and characterization of poly(phenylacetylene)s with Ru(II) bis-terpyridine complexes in the side-chain. Journal of Polymer Science Part A: Polymer Chemistry, 49(10), 2200-2208. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2020). Ancillary ligand electro-activity effects towards phenyl acetylene homocoupling reaction by a nickel(II) complex of a non-innocent O-amino phenol ligand. RSC Advances, 10(40), 23907-23915. Available at: [Link]
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ResearchGate. (2019). Mechanistic investigation of zinc-promoted silylation of phenylacetylene and chlorosilane: a combined experimental and computational study. Available at: [Link]
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Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 98–105. Available at: [Link]
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Walcarius, A., et al. (2023). Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode: application to midazolam as a model drug of benzodiazepines. Scientific Reports, 13(1), 5483. Available at: [Link]
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Pedersen, C. M., & Bols, M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 98-105. Available at: [Link]
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Masuda, T., et al. (1975). Polymerization of Phenylacetylenes. III. Structure and Properties of Poly(phenylacetylene)s Obtained by WCL6 or MoCl5. Macromolecules, 8(6), 717–721. Available at: [Link]
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Royer, J., et al. (2009). Anodic oxidation: An attractive alternative to CAN-mediated cleavage of para-methoxyphenyl ethers. European Journal of Organic Chemistry, 2009(19), 3138-3140. Available at: [Link]
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Li, C., et al. (1999). Electrochemical synthesis of free-standing poly(para-phenylene) films in composite electrolytes of boron trifluoride diethyl etherate and sulfuric acid. Synthetic Metals, 104(1), 45-49. Available at: [Link]
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del Valle, M. A., et al. (2023). Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters. Polymers, 15(10), 2351. Available at: [Link]
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A Technical Guide to the Solubility of Trimethyl[4-(phenylethynyl)phenyl]silane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding the Compound
Trimethyl[4-(phenylethynyl)phenyl]silane is an organosilane compound featuring a rigid, aromatic core composed of a phenyl and a phenylethynyl group, with a non-polar trimethylsilyl terminus. Its chemical structure (C17H18Si) dictates its physicochemical properties, most notably its solubility. The large, non-polar surface area of the molecule is the primary determinant of its interaction with various solvents. Understanding these interactions is crucial for applications in organic synthesis, materials science, and medicinal chemistry, where it may be used as a building block or a functional material.
Predicting Solubility: A "Like Dissolves Like" Approach
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents. Given the predominantly non-polar nature of Trimethyl[4-(phenylethynyl)phenyl]silane, its solubility is expected to be highest in non-polar or weakly polar organic solvents.
Based on its structure, we can predict the following solubility trends:
-
High Solubility: In non-polar aromatic solvents like toluene and benzene , and chlorinated solvents such as dichloromethane (DCM) and chloroform . The π-π stacking interactions between the aromatic rings of the solute and the solvent molecules, along with van der Waals forces, will promote dissolution.
-
Moderate to High Solubility: In ethers like tetrahydrofuran (THF) and diethyl ether . While these solvents have some polarity, their overall character is compatible with the non-polar nature of the solute.
-
Moderate Solubility: In more polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The large non-polar part of the solute molecule will limit its interaction with these highly polar solvents.
-
Low to Negligible Solubility: In polar protic solvents like methanol , ethanol , and water . The strong hydrogen bonding network in these solvents would be disrupted by the non-polar solute, making dissolution energetically unfavorable. Similarly, its solubility in highly polar, non-protic solvents like acetonitrile is expected to be low.
Qualitative Solubility Summary Table
| Solvent Category | Common Solvents | Predicted Solubility of Trimethyl[4-(phenylethynyl)phenyl]silane | Rationale |
| Non-Polar Aromatic | Toluene, Benzene | High | Strong van der Waals forces and potential for π-π stacking. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dispersion forces and dipole-induced dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Good balance of non-polar character with some polar contribution. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | The large non-polar structure of the solute limits interaction with the highly polar solvent. |
| Polar Protic | Methanol, Ethanol, Water | Low to Negligible | Disruption of the solvent's strong hydrogen bonding network is energetically unfavorable. |
| Polar Aprotic (Nitrile) | Acetonitrile | Low | Significant mismatch in polarity between the solute and solvent. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Trimethyl[4-(phenylethynyl)phenyl]silane in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
Trimethyl[4-(phenylethynyl)phenyl]silane (high purity)
-
Selected organic solvents (analytical grade)
-
Small vials with screw caps or other sealable containers
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Experimental Workflow
The process for determining solubility involves creating a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved solute.
Caption: Workflow for experimental solubility determination.
Detailed Protocol
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of Trimethyl[4-(phenylethynyl)phenyl]silane and add it to a vial containing a precise volume of the chosen organic solvent (e.g., 1-2 mL). The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled environment and agitate it vigorously using a vortex mixer or magnetic stirrer.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of Trimethyl[4-(phenylethynyl)phenyl]silane of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the solubility of Trimethyl[4-(phenylethynyl)phenyl]silane:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. However, the extent of this effect should be determined experimentally for each solvent.
-
Purity of the Solute and Solvent: Impurities in either the solute or the solvent can affect solubility. It is crucial to use high-purity materials for accurate and reproducible results.
-
Polymorphism: The crystalline form (polymorph) of the solute can have a significant impact on its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.
Safety and Handling
When working with Trimethyl[4-(phenylethynyl)phenyl]silane and organic solvents, it is essential to follow standard laboratory safety procedures.[1]
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for Trimethyl[4-(phenylethynyl)phenyl]silane and the respective solvents for specific handling and disposal information.[1]
Conclusion
References
-
Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]
-
Solubility of Organic Compounds. (2023-08-31). Available at: [Link]
Sources
A Spectroscopic Guide to Trimethyl[4-(phenylethynyl)phenyl]silane: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Trimethyl[4-(phenylethynyl)phenyl]silane. Designed for researchers and professionals in drug development and materials science, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy as applied to this molecule. We will explore not just the data, but the rationale behind the spectral features, offering insights grounded in established principles and comparative analysis with related structures.
Introduction
Trimethyl[4-(phenylethynyl)phenyl]silane, with CAS number 136459-72-8, is a bifunctional molecule that incorporates a trimethylsilyl group and a phenylethynyl moiety linked by a central phenyl ring.[1][2] This structure offers a unique combination of properties: the trimethylsilyl group can be a useful protecting group or a reactive site in various chemical transformations, while the extended π-conjugated system of the diphenylacetylene core imparts distinct optical and electronic characteristics.[1] A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and for predicting its behavior in various applications.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectroscopic data lies in understanding the molecular structure of trimethyl[4-(phenylethynyl)phenyl]silane and the interplay of its constituent functional groups.
Figure 1: Molecular structure of Trimethyl[4-(phenylethynyl)phenyl]silane.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of trimethyl[4-(phenylethynyl)phenyl]silane in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 16 ppm.
-
Number of scans: 16-32, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: Approximately 220 ppm.
-
Number of scans: 1024 or more, as the natural abundance of ¹³C is low.
-
Relaxation delay: 2-5 seconds.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of trimethyl[4-(phenylethynyl)phenyl]silane is expected to be relatively simple and highly informative. The key resonances can be predicted with a high degree of confidence by comparison with analogous compounds such as phenyltrimethylsilane and trimethyl(phenylethynyl)silane.[3][4][5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | Multiplet | 4H | Aromatic protons on the silyl-substituted ring |
| ~7.35-7.45 | Multiplet | 5H | Aromatic protons on the terminal phenyl ring |
| ~0.25 | Singlet | 9H | Protons of the trimethylsilyl (-Si(CH₃)₃) group |
Causality and Insights:
-
Aromatic Region (7.0-8.0 ppm): The protons on the two phenyl rings will appear in this region. The protons on the silyl-substituted ring are expected to be slightly downfield due to the anisotropic effect of the triple bond and the electronic influence of the silyl group. The protons on the terminal phenyl ring will exhibit a typical multiplet pattern.
-
Aliphatic Region (0.0-1.0 ppm): The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent and will therefore appear as a single, sharp singlet.[4] This signal is highly characteristic of a trimethylsilyl group and is expected at a high-field (upfield) position due to the electropositive nature of silicon.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Based on the structure and data from related compounds, the following assignments can be predicted.[3]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~138 | Quaternary carbon of the silyl-substituted ring |
| ~132 | Aromatic CH carbons |
| ~128 | Aromatic CH carbons |
| ~123 | Quaternary carbon of the terminal phenyl ring |
| ~105 | Acetylenic carbon attached to the silyl-phenyl ring |
| ~90 | Acetylenic carbon attached to the terminal phenyl ring |
| ~ -1.0 | Carbon of the trimethylsilyl (-Si(CH₃)₃) group |
Causality and Insights:
-
Aromatic and Acetylenic Carbons (85-140 ppm): The aromatic carbons will resonate in the typical range of 120-140 ppm. The two quaternary carbons attached to the alkyne will be distinct from the protonated aromatic carbons. The acetylenic carbons are a key feature, expected to appear in the range of 85-105 ppm. Their exact chemical shifts are influenced by the substituents on the phenyl rings.
-
Trimethylsilyl Carbon (~ -1.0 ppm): The carbon atoms of the methyl groups attached to silicon are highly shielded and appear at a very high-field position, often slightly below 0 ppm relative to TMS.[3]
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a neat sample as a thin film between two potassium bromide (KBr) plates or by preparing a KBr pellet containing a small amount of the sample. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Acquisition: The spectrum is usually recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
IR Spectral Analysis
The IR spectrum of trimethyl[4-(phenylethynyl)phenyl]silane will exhibit characteristic absorption bands corresponding to its various functional groups.
| Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium to Weak |
| ~2960, 2900 | Aliphatic C-H stretch (from -CH₃ groups) | Medium |
| ~2160 | C≡C stretch (alkyne) | Medium to Weak |
| ~1600, 1500, 1450 | Aromatic C=C ring stretch | Medium to Strong |
| ~1250 | Si-CH₃ symmetric deformation (umbrella mode) | Strong |
| ~840 | Si-C stretch and CH₃ rock | Strong |
| ~760, 690 | Aromatic C-H out-of-plane bend | Strong |
Causality and Insights:
-
C≡C Stretch (~2160 cm⁻¹): The carbon-carbon triple bond stretch is a highly characteristic absorption.[3] Its intensity is expected to be medium to weak due to the relatively symmetric substitution around the alkyne.
-
Si-CH₃ Vibrations (~1250 and ~840 cm⁻¹): The presence of a trimethylsilyl group is strongly indicated by two prominent bands. The band around 1250 cm⁻¹ is due to the symmetric deformation of the methyl groups, while the band around 840 cm⁻¹ arises from a combination of Si-C stretching and methyl rocking vibrations.[6] These are often the most intense peaks in the fingerprint region for silylated compounds.
-
Aromatic Vibrations: The aromatic rings give rise to several characteristic bands, including C-H stretches above 3000 cm⁻¹, C=C ring stretches in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending bands in the 900-650 cm⁻¹ region, which can provide information about the substitution pattern.
III. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For trimethyl[4-(phenylethynyl)phenyl]silane, the extended conjugated system of the diphenylacetylene core is the primary chromophore.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as cyclohexane or ethanol. The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the spectrum over a range of approximately 200-400 nm. A baseline spectrum of the pure solvent in both the sample and reference cuvettes should be recorded first.
UV-Vis Spectral Analysis
The UV-Vis spectrum is expected to be dominated by π-π* electronic transitions within the conjugated diphenylacetylene system.
| Expected λmax (nm) | Electronic Transition | Molar Absorptivity (ε) |
| ~280-320 | π → π* | High |
Causality and Insights:
-
π → π Transitions:* The delocalized π-electron system extending across the two phenyl rings and the acetylene linker allows for the absorption of UV radiation, promoting electrons from a π bonding orbital to a π* anti-bonding orbital. The extended conjugation significantly red-shifts the absorption maximum compared to benzene. The spectrum may show fine vibronic structure, which is characteristic of rigid, planar chromophores. The trimethylsilyl group is not a chromophore itself but can have a slight auxochromic effect, subtly modifying the absorption wavelength and intensity.
Integrated Spectroscopic Workflow
The following diagram illustrates the logical flow of a comprehensive spectroscopic analysis of trimethyl[4-(phenylethynyl)phenyl]silane.
Figure 2: Workflow for the spectroscopic analysis of the target molecule.
Conclusion
The spectroscopic analysis of trimethyl[4-(phenylethynyl)phenyl]silane provides a clear and detailed picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the atoms and the chemical environments of the protons and carbons. IR spectroscopy identifies the key functional groups, including the characteristic vibrations of the trimethylsilyl group, the alkyne, and the aromatic rings. UV-Vis spectroscopy reveals the nature of the extended π-conjugated system. By integrating the information from these three techniques, researchers can confidently identify and assess the purity of this versatile molecule, paving the way for its effective use in a wide range of scientific applications.
References
-
The Royal Society of Chemistry. (2014). Supplementary Information Stereoselective Iron-Catalyzed Alkyne Hydrogenations in Ionic Liquids. Retrieved from [Link]
- Tan, D., Wu, X., Wang, Y., Xu, Y., & Xing, H. (2015). Synthesis, characterization and curing behavior of methyl-tri(phenylethynyl)silane.
-
ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. Retrieved from [Link]
-
PubChem. (n.d.). Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. Retrieved from [Link]
-
SpectraBase. (n.d.). Triethyl(phenylethynyl)silane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Silane, phenyl-. Retrieved from [Link]
-
ResearchGate. (2015). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. Retrieved from [Link]
-
PubChem. (n.d.). Trimethyl-[4-(1-phenylethenyl)phenyl]silane. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]
-
J-GLOBAL. (n.d.). Trimethyl(phenylethynyl)silane. Retrieved from [Link]
-
SpectraBase. (n.d.). Trimethyl(4-(naphthalen-2-ylmethyl)phenyl)silane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenyltrimethylsilane - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). PHENYLETHYNYL-PHENYLSILANE - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of Trimethyl[4-(phenylethynyl)phenyl]silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyl[4-(phenylethynyl)phenyl]silane is a fascinating molecule that incorporates a bulky, chemically inert trimethylsilyl group, a rigid phenylethynyl linker, and a central phenyl ring. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in materials science and a model system for studying non-covalent interactions and molecular electronics. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of Trimethyl[4-(phenylethynyl)phenyl]silane. We delve into the theoretical underpinnings of its structure, explore its conformational possibilities, and outline the key experimental and computational methodologies required for its thorough characterization. This document is intended to serve as a foundational resource for researchers working with or developing novel applications for this and related organosilicon compounds.
Introduction: The Architectural Significance of Trimethyl[4-(phenylethynyl)phenyl]silane
The molecular architecture of Trimethyl[4-(phenylethynyl)phenyl]silane is a deliberate convergence of distinct chemical moieties, each contributing to its overall properties. The trimethylsilyl (TMS) group, -Si(CH₃)₃, is characterized by its large molecular volume and chemical inertness, often employed as a protecting group in organic synthesis.[1] Its presence in this molecule introduces significant steric bulk and influences the electronic properties of the adjacent phenyl ring. The phenylethynyl group provides a rigid, linear conjugated system, which is of great interest in the development of molecular wires and organic electronic materials. The central phenyl ring acts as a scaffold, connecting these two functional groups and defining their spatial relationship.
Understanding the precise three-dimensional arrangement of these components—the molecular structure—and the accessible rotational orientations—the conformation—is paramount for predicting and tuning the material properties of systems incorporating this molecule. This guide will first explore the theoretical structure and conformational dynamics before detailing the empirical and computational workflows for their validation.
Molecular Structure: A Blueprint of Atoms and Bonds
The molecular structure of Trimethyl[4-(phenylethynyl)phenyl]silane can be predicted with a high degree of confidence based on the well-established geometries of its constituent parts. The molecule consists of a central benzene ring substituted at the 1 and 4 positions. One substituent is a trimethylsilyl group, and the other is a phenylethynyl group.
Figure 1: Molecular Structure of Trimethyl[4-(phenylethynyl)phenyl]silane.
Predicted Geometric Parameters
Based on standard bond lengths and angles derived from X-ray crystallographic data of similar compounds, we can anticipate the geometric parameters of Trimethyl[4-(phenylethynyl)phenyl]silane.
| Parameter | Bond/Angle | Expected Value |
| Bond Lengths (Å) | ||
| Si-C(phenyl) | ~1.87 | |
| Si-C(methyl) | ~1.85 | |
| C-C (phenyl) | ~1.39 | |
| C-H (phenyl) | ~1.08 | |
| C-C (ethynyl) | ~1.44 | |
| C≡C (ethynyl) | ~1.20 | |
| Bond Angles (°) | ||
| C(phenyl)-Si-C(methyl) | ~109.5 | |
| C(methyl)-Si-C(methyl) | ~109.5 | |
| C-C-C (phenyl) | ~120 | |
| Si-C-C (phenyl) | ~120 | |
| C(phenyl)-C≡C | ~180 | |
| C≡C-C(phenyl) | ~180 |
Table 1: Predicted bond lengths and angles for Trimethyl[4-(phenylethynyl)phenyl]silane.
Conformational Analysis: The Dynamics of Molecular Shape
While the phenylethynyl moiety is rigid, the molecule possesses conformational flexibility due to rotation around single bonds. The most significant rotational degrees of freedom are:
-
τ₁: The dihedral angle defined by a C(methyl)-Si-C(phenyl)-C(phenyl) sequence, representing the rotation of the trimethylsilyl group.
-
τ₂: The dihedral angle defined by the Si-C(phenyl)-C(phenyl)-C(ethynyl) sequence, which is fixed due to the para-substitution.
-
τ₃: The dihedral angle defined by C(phenyl)-C≡C-C(phenyl)-C(phenyl), which is also largely fixed due to the linearity of the alkyne.
-
τ₄: The dihedral angle defined by C≡C-C(phenyl)-C(phenyl)-H, representing the rotation of the terminal phenyl group.
The rotation of the bulky trimethylsilyl group (τ₁) is expected to have a relatively low energy barrier. The rotation of the terminal phenyl group (τ₄) is of particular interest, as it can influence the extent of π-conjugation across the molecule. Computational studies on similar systems, such as biphenyl, have shown that the rotational barrier is a delicate balance of steric hindrance and electronic effects.[2]
Sources
Trimethyl[4-(phenylethynyl)phenyl]silane: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide for Researchers and Materials Scientists
Introduction: The Strategic Integration of Silicon and Acetylenic Functionality
Trimethyl[4-(phenylethynyl)phenyl]silane is an organosilicon compound characterized by a unique molecular architecture that combines a rigid phenylethynyl backbone with a reactive trimethylsilyl group. This structure offers a compelling synergy of properties, making it a promising candidate for a variety of applications in materials science, ranging from high-performance thermosetting resins to functional materials for organic electronics. The phenylethynyl moiety provides a pathway for thermal cross-linking, leading to the formation of highly stable polymer networks, while the trimethylsilyl group can be leveraged for further chemical modifications or to influence the electronic and physical properties of the resulting materials. This technical guide will provide a comprehensive overview of the potential applications of Trimethyl[4-(phenylethynyl)phenyl]silane, grounded in the established chemistry of related compounds and the fundamental principles of materials science.
Molecular Structure and Synthesis
The chemical structure of Trimethyl[4-(phenylethynyl)phenyl]silane consists of a central phenyl ring substituted with a phenylethynyl group at one end and a trimethylsilyl group at the other. This arrangement provides a linear, rigid-rod-like geometry that can influence the morphology and properties of materials into which it is incorporated.
Diagram: Molecular Structure of Trimethyl[4-(phenylethynyl)phenyl]silane
Caption: Molecular structure of Trimethyl[4-(phenylethynyl)phenyl]silane.
The synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane and related compounds can be achieved through established organometallic cross-coupling reactions. The Sonogashira coupling is a particularly effective method for forming the carbon-carbon triple bond of the phenylethynyl group.[1]
Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol is a representative example based on general Sonogashira coupling procedures.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodophenyltrimethylsilane (1.0 eq) and phenylacetylene (1.1 eq) in a suitable solvent such as toluene or a mixture of toluene and triethylamine.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (0.04-0.10 eq), to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. The filtrate is then washed with a saturated aqueous solution of ammonium chloride and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to yield pure Trimethyl[4-(phenylethynyl)phenyl]silane.
Diagram: Synthetic Pathway via Sonogashira Coupling
Caption: General synthetic scheme for Trimethyl[4-(phenylethynyl)phenyl]silane.
Potential Applications in Materials Science
The unique combination of a thermally cross-linkable phenylethynyl group and a functionalizable trimethylsilyl group makes Trimethyl[4-(phenylethynyl)phenyl]silane a versatile precursor for a range of advanced materials.
High-Performance Thermosetting Resins
The phenylethynyl group is known to undergo a complex series of thermally induced reactions at elevated temperatures (typically above 300°C), leading to the formation of a highly cross-linked, thermally stable polymer network.[2] This makes Trimethyl[4-(phenylethynyl)phenyl]silane an excellent candidate as a monomer or co-monomer for thermosetting resins for applications in aerospace, microelectronics, and high-performance composites.
Causality of Performance:
-
High Thermal Stability: The cross-linked network formed from the phenylethynyl groups results in materials with high glass transition temperatures (Tg) and excellent thermal and oxidative stability.[2]
-
Low Melt Viscosity: As a relatively small molecule, it can contribute to a low initial melt viscosity of the resin formulation, which is advantageous for processing techniques such as resin transfer molding (RTM).[3]
-
Void-Free Curing: The curing mechanism is an addition reaction, which does not produce volatile byproducts, leading to the formation of void-free composites with superior mechanical properties.
Table 1: Comparison of Properties of Thermosetting Resins
| Property | Phenylethynyl-based Resins (Typical) | Epoxy Resins (High-Performance) |
| Glass Transition Temp. (Tg) | > 300 °C | 180-250 °C |
| Thermal Stability (TGA, 5% wt loss) | > 500 °C | 300-400 °C |
| Melt Viscosity (uncured) | Low to moderate | Low to moderate |
| Outgassing during cure | Minimal | Minimal |
Organic Electronics: A Building Block for Functional Materials
The rigid, conjugated structure of the phenylethynylphenyl core, combined with the presence of the silicon atom, suggests potential applications in organic electronics. Organosilicon compounds have been explored as host materials in organic light-emitting diodes (OLEDs) and as semiconductors in organic field-effect transistors (OFETs).[4][5]
Potential Roles and Underlying Principles:
-
OLED Host Materials: The wide bandgap and high triplet energy that can be characteristic of such rigid molecules make them suitable as hosts for phosphorescent emitters in OLEDs, facilitating efficient energy transfer to the guest dopant. The trimethylsilyl group can enhance solubility and improve thin-film morphology.
-
OFET Semiconductors: While the charge transport properties of Trimethyl[4-(phenylethynyl)phenyl]silane itself are not widely reported, its rigid structure could promote intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. The silicon atom can influence the frontier molecular orbital energy levels, allowing for tuning of the material's electronic properties.[4]
Organic-Inorganic Hybrid Materials
The trimethylsilyl group can be hydrolyzed to a silanol group, which can then undergo condensation reactions with other silanols or with hydroxyl groups on the surface of inorganic materials like silica, titania, or glass fibers. This provides a mechanism for covalently bonding the organic phenylethynyl functionality to an inorganic substrate. Such hybrid materials can exhibit a unique combination of the properties of both components.[6]
Mechanism of Action and Applications:
-
Adhesion Promotion: When used as a coupling agent, Trimethyl[4-(phenylethynyl)phenyl]silane can improve the adhesion between a polymer matrix and an inorganic filler or reinforcement.[6] The silane end bonds to the inorganic surface, while the phenylethynyl end can co-react with the polymer matrix during curing, forming a strong and durable interface.
-
Surface Modification: It can be used to modify the surface of nanoparticles or other fillers to improve their dispersion in a polymer matrix and to tailor the interfacial properties of the resulting composite material.
Diagram: Workflow for Creating an Organic-Inorganic Hybrid Material
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- 6. ntrs.nasa.gov [ntrs.nasa.gov]
Methodological & Application
Application Notes & Protocols: Sonogashira Coupling for the Synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane
Abstract
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This application note provides a comprehensive guide for the synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane, a key intermediate in the development of organic electronic materials and pharmaceuticals. We will delve into the mechanistic underpinnings of the reaction, explore critical parameters for optimization, and provide a detailed, field-proven protocol for its successful execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important transformation in their synthetic endeavors.
Introduction: The Significance of the Sonogashira Coupling
First described in 1975, the Sonogashira reaction has become an indispensable tool in organic synthesis for the coupling of terminal alkynes with aryl or vinyl halides.[2] Its utility stems from the mild reaction conditions, broad functional group tolerance, and high efficiency in generating arylalkynes and conjugated enynes.[3][4] These structural motifs are prevalent in a wide array of applications, including natural product synthesis, pharmaceuticals, and advanced materials science.[2][5] The target molecule, Trimethyl[4-(phenylethynyl)phenyl]silane, serves as a valuable building block for creating highly conjugated π-systems with interesting electronic and optical properties.[6]
The classical Sonogashira coupling employs a dual catalytic system, utilizing a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst, in the presence of an amine base.[7] While highly effective, variations of this protocol, including copper-free versions, have been developed to address specific substrate sensitivities and to mitigate side reactions like the homocoupling of alkynes (Glaser coupling).[8][9]
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Sonogashira coupling. The process is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide (in our case, 4-bromophenyl)trimethylsilane) undergoes oxidative addition to the Pd(0) species, forming a Pd(II)-aryl complex.[10]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne moiety to the Pd(II)-aryl complex.[10]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, Trimethyl[4-(phenylethynyl)phenyl]silane, and regenerate the active Pd(0) catalyst.[10]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne (phenylacetylene).[6]
-
Deprotonation: The amine base facilitates the deprotonation of the alkyne, forming a copper(I) acetylide intermediate.[11] This step is crucial for activating the alkyne for transmetalation.
// Palladium Cycle Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Product [label="Ar-Pd(II)L₂-C≡CR", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Copper Cycle Nodes CuX [label="Cu(I)X", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyne_Coord [label="π-Alkyne Complex\nFormation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_Alkyne [label="[HC≡CR·CuX]", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_Acetylide [label="Cu-C≡CR", fillcolor="#F1F3F4", fontcolor="#202124"];
// Reactants and Products ArylHalide [label="Ar-X", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="H-C≡CR", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-C≡CR", shape=house, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ArylHalide -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Aryl [label=" ", color="#5F6368"]; Pd0 -> OxAdd [color="#5F6368"]; PdII_Aryl -> Transmetalation [color="#5F6368"]; Cu_Acetylide -> Transmetalation [label=" ", color="#5F6368"]; Transmetalation -> PdII_Product [color="#5F6368"]; PdII_Product -> RedElim [color="#5F6368"]; RedElim -> Pd0 [color="#5F6368"]; RedElim -> Product [color="#5F6368"];
Alkyne -> Alkyne_Coord [color="#5F6368"]; CuX -> Alkyne_Coord [color="#5F6368"]; Alkyne_Coord -> Cu_Alkyne [color="#5F6368"]; Cu_Alkyne -> Deprotonation [color="#5F6368"]; Deprotonation -> Cu_Acetylide [color="#5F6368"];
// Invisible edges for layout edge [style=invis]; Pd0 -> CuX; } end_dot Caption: Simplified Sonogashira Catalytic Cycle
Critical Parameters for Reaction Optimization
The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Recommendation & Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄: These are the most common and robust catalysts for Sonogashira reactions.[6] Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability and solubility.[6] Catalyst loading is typically between 1-5 mol%. |
| Copper (I) Co-catalyst | Copper(I) iodide (CuI): CuI is the standard co-catalyst, essential for the formation of the copper acetylide intermediate.[11] Loading is generally 0.5-2 mol%. An excess can lead to undesired alkyne homocoupling. |
| Ligand | Triphenylphosphine (PPh₃): This ligand is typically part of the palladium precatalyst. The use of bulky, electron-rich phosphine ligands can enhance the efficiency of the coupling, especially for less reactive aryl halides.[6] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA): An amine base is crucial to neutralize the hydrohalic acid byproduct generated during the reaction and to facilitate the deprotonation of the terminal alkyne.[11] DIPA is often favored for its higher boiling point and better performance with challenging substrates.[12] |
| Solvent | Tetrahydrofuran (THF) or Toluene: The choice of solvent can significantly impact reaction rates and yields.[13] THF is a good general-purpose solvent, while toluene is beneficial for higher temperature reactions. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.[7] |
| Temperature | Room Temperature to 80 °C: The reaction is often run at room temperature for reactive aryl halides like iodides.[3] For less reactive bromides or chlorides, elevated temperatures may be necessary.[14] |
| Atmosphere | Inert (Argon or Nitrogen): The palladium catalyst is sensitive to oxidation, making an inert atmosphere essential for reproducible results.[11] |
Detailed Experimental Protocol
This protocol outlines the synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane from 4-bromophenyl)trimethylsilane and phenylacetylene.
// Nodes Setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Addition of Reagents\n- (4-bromophenyl)trimethylsilane\n- Phenylacetylene\n- Pd(PPh₃)₂Cl₂\n- CuI\n- DIPA\n- THF", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="3. Reaction\n(Stir at RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="4. Monitoring\n(TLC or GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="5. Aqueous Workup\n(NH₄Cl solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="6. Extraction\n(Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="7. Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="8. Characterization\n(NMR, IR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Setup -> Reagents [color="#5F6368"]; Reagents -> Reaction [color="#5F6368"]; Reaction -> Monitoring [color="#5F6368"]; Monitoring -> Workup [label="Upon Completion", color="#5F6368"]; Workup -> Extraction [color="#5F6368"]; Extraction -> Purification [color="#5F6368"]; Purification -> Characterization [color="#5F6368"]; } end_dot Caption: Experimental Workflow
Materials:
-
(4-bromophenyl)trimethylsilane (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate mixture for elution
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add (4-bromophenyl)trimethylsilane (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by diisopropylamine (DIPA) and phenylacetylene (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford Trimethyl[4-(phenylethynyl)phenyl]silane as a solid.[15]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. |
| Low reaction temperature | For less reactive aryl bromides, gradually increase the temperature to 50-80 °C. | |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | Excess copper catalyst | Reduce the amount of CuI. Consider a copper-free protocol if the problem persists.[8] |
| Presence of oxygen | Thoroughly deoxygenate the solvent and maintain a strict inert atmosphere. | |
| Decomposition of Starting Materials or Product | High reaction temperature | Run the reaction at the lowest effective temperature. |
| Prolonged reaction time | Monitor the reaction closely and work up as soon as it is complete. | |
| Difficulty in Product Purification | Residual catalyst | Filter the crude reaction mixture through a short plug of Celite or silica gel before concentration.[15] |
Conclusion
The Sonogashira coupling is a highly reliable and efficient method for the synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane. By carefully controlling the reaction parameters, particularly the choice of catalyst, base, and solvent, and by maintaining strict anhydrous and anaerobic conditions, researchers can consistently achieve high yields of the desired product. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important synthetic transformation.
References
-
Wikipedia. Sonogashira coupling. In: Wikipedia. ; 2024. Available from: [Link].
-
Chemistry LibreTexts. Sonogashira Coupling. 2024. Available from: [Link].
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].
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Chinchilla R, Nájera C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007;107(3):874-922. Available from: [Link].
-
Shaikh A, Shaikh I, Waghmare S, et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank. 2020;2020(2):M1126. Available from: [Link].
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Fiveable. Sonogashira Coupling Definition. Available from: [Link].
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Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link].
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BYJU'S. Sonogashira Coupling. Available from: [Link].
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Shaikh A, Shaikh I, Waghmare S, et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank. 2020;2020(2):M1126. Available from: [Link].
-
Török B, Török M, Balázsik K, et al. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. 2004;6(12):1979-1981. Available from: [Link].
-
ResearchGate. What is the best procedure for Sonogashira coupling?. 2014. Available from: [Link].
-
Panda S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In: Sustainable Chemical Insight in Biological Exploration. ; 2023. Available from: [Link].
-
ResearchGate. The Sonogashira coupling reaction mechanism. 2023. Available from: [Link].
-
Sharma G, Sharma N, Kumar V, et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 2021;11(13):7334-7352. Available from: [Link].
-
NROChemistry. Sonogashira Coupling. Available from: [Link].
-
Moon J, Jeong M, Nam H, et al. One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon. Organic Letters. 2008;10(5):945-948. Available from: [Link].
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. 2013. Available from: [Link].
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"using Trimethyl[4-(phenylethynyl)phenyl]silane as a building block in organic synthesis"
An Application Guide to Trimethyl[4-(phenylethynyl)phenyl]silane: A Versatile Building Block for Complex Organic Architectures
Introduction: The Strategic Value of a Bifunctional Connector
Trimethyl[4-(phenylethynyl)phenyl]silane is a highly versatile building block in modern organic synthesis, distinguished by its rigid, conjugated diarylacetylene backbone and a strategically placed, reactive trimethylsilyl (TMS) group. Its structure, (CH₃)₃Si-C₆H₄-C≡C-C₆H₅ , offers two distinct points for chemical modification: the carbon-silicon bond and the internal alkyne. This unique combination allows for the precise, stepwise construction of complex organic molecules and functional materials.
The arylsilane moiety serves as a stable, low-toxicity precursor for cross-coupling reactions, providing a valuable alternative to organoboron or organotin reagents.[1] The internal alkyne, meanwhile, acts as a robust π-system ready to participate in cycloaddition reactions to forge new carbocyclic and heterocyclic rings. This application note serves as a comprehensive guide for researchers, outlining the core reactivity of this building block and providing detailed protocols for its effective implementation in synthesis.
Core Applications & Synthetic Strategies
The utility of Trimethyl[4-(phenylethynyl)phenyl]silane stems from its ability to undergo a variety of transformations in a controlled manner. The primary applications include silicon-based cross-coupling, cycloaddition reactions, and regioselective functionalization via ipso-substitution.
Palladium-Catalyzed Hiyama Cross-Coupling: Forging New C-C Bonds
The Hiyama cross-coupling reaction is a cornerstone application of this building block, enabling the formation of C(sp²)-C(sp²) bonds. The carbon-silicon bond, while stable under many conditions, can be activated by a fluoride source (e.g., TBAF, CsF) or a strong base. This generates a hypervalent pentacoordinate silicate species, which is highly active in the transmetalation step of the palladium catalytic cycle.[1] This method is prized for its tolerance of various functional groups and the low toxicity of the silicon byproducts.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is essential to initiate the catalytic cycle.
-
Activator: A fluoride source, typically tetrabutylammonium fluoride (TBAF), is the most common choice for cleaving the Si-C bond and forming the reactive silicate. The fluoride's high affinity for silicon drives this process.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to ensure the solubility of the reagents and the stability of the anionic intermediates.
Below is a diagram illustrating the catalytic cycle for the Hiyama cross-coupling.
Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Cycloaddition Reactions: Accessing Heterocyclic Scaffolds
The internal alkyne of Trimethyl[4-(phenylethynyl)phenyl]silane is an excellent reaction partner for cycloadditions. Its electron-rich nature, influenced by the two flanking phenyl rings, makes it suitable for reactions with electron-deficient partners. This provides a direct route to complex, rigid heterocyclic and carbocyclic systems that are of high interest in medicinal chemistry and materials science.[2]
-
[4+2] Diels-Alder Reactions: With activated dienes (e.g., cyclopentadienones), the alkyne can serve as a dienophile to construct highly substituted benzene rings after a subsequent extrusion step (e.g., of CO).
-
[3+2] Dipolar Cycloadditions: The reaction with 1,3-dipoles such as organic azides (in the Huisgen cycloaddition) or nitrones provides a powerful method for synthesizing five-membered heterocycles like triazoles and isoxazolines, respectively.[3]
Sources
High-Purity Isolation of Trimethyl[4-(phenylethynyl)phenyl]silane via Optimized Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Trimethyl[4-(phenylethynyl)phenyl]silane is a key functionalized building block in materials science and organic synthesis, valued for its rigid, linear structure and the versatile reactivity of its trimethylsilyl (TMS) protected alkyne. The purity of this intermediate is paramount for the success of subsequent reactions, such as Sonogashira couplings or desilylation-functionalization sequences. This application note provides a comprehensive, field-proven protocol for the efficient purification of Trimethyl[4-(phenylethynyl)phenyl]silane using normal-phase flash column chromatography. We detail the entire workflow, from initial purity assessment and methods development using Thin-Layer Chromatography (TLC) to a step-by-step guide for column packing, sample loading, elution, and product isolation. The causality behind key experimental choices is explained to empower researchers to adapt this protocol for analogous non-polar compounds.
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography. Trimethyl[4-(phenylethynyl)phenyl]silane is a decidedly non-polar molecule due to its hydrocarbon-rich structure, comprising phenyl rings, an alkyne linker, and a non-polar trimethylsilyl group.
In normal-phase chromatography, a polar stationary phase is used in conjunction with a non-polar mobile phase.[1] Our protocol employs silica gel (SiO₂), a highly polar adsorbent, as the stationary phase. The surface of silica gel is rich in silanol groups (Si-OH), which can form polar interactions (like hydrogen bonds or dipole-dipole interactions) with polar molecules.[2]
Because our target compound is non-polar, it exhibits minimal affinity for the polar silica gel.[3] Consequently, it is readily eluted from the column by a non-polar mobile phase. More polar impurities, such as unreacted starting materials or polar side products, will adsorb more strongly to the silica gel and thus elute much later or remain on the column.[1][2] The separation is achieved by carefully tuning the polarity of the mobile phase to create a significant difference in retention times between the desired product and any contaminants.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| Crude Trimethyl[4-(phenylethynyl)phenyl]silane | Synthesis-grade |
| Silica Gel for Flash Chromatography | 230-400 mesh (40-63 µm) |
| n-Hexanes | HPLC Grade |
| Ethyl Acetate | HPLC Grade |
| Dichloromethane (for dry loading) | ACS Grade |
| Celite® 545 (for dry loading) | N/A |
| Analytical TLC Plates | Silica Gel 60 F₂₅₄ |
| Standard Laboratory Glassware | Column, flasks, funnels, etc. |
| Compressed Air or Nitrogen Source | For column pressure |
| Rotary Evaporator | For solvent removal |
| UV Lamp | 254 nm for TLC visualization |
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system, where Thin-Layer Chromatography (TLC) is used first to predict the outcome of the column and then to verify the purity of the collected fractions.
The first crucial step is to determine the optimal mobile phase (eluent) that provides good separation.[4] The ideal eluent will move the target compound to a Retention Factor (Rf) of approximately 0.3-0.4, ensuring it separates cleanly from impurities.[5]
Step-by-Step TLC Protocol:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.
-
Eluent Testing: Prepare a series of developing chambers with different ratios of a non-polar solvent (n-Hexanes) and a more polar solvent (Ethyl Acetate). Start with 100% n-Hexanes and incrementally increase the ethyl acetate percentage (e.g., 99:1, 98:2, 95:5 Hexanes:EtOAc).
-
Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[4]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp (254 nm). The aromatic rings in the compound will absorb UV light, appearing as dark spots.
-
Rf Calculation & Selection: Calculate the Rf value for the product spot in each eluent system (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that gives an Rf of ~0.3-0.4 for the product and maximizes the distance (ΔRf) to the nearest impurity spots.
Expertise & Experience: Trimethyl[4-(phenylethynyl)phenyl]silane is very non-polar. It is common for such compounds to have a high Rf even in pure hexanes.[6] The goal of adding ethyl acetate is to slightly decrease the Rf of all spots to achieve better separation on the much larger surface area of a column compared to a TLC plate.
Once the optimal eluent is determined, proceed with the bulk purification.[7]
Workflow Diagram
Caption: Workflow for the purification of Trimethyl[4-(phenylethynyl)phenyl]silane.
Step-by-Step Column Protocol:
-
Column Preparation:
-
Secure a glass chromatography column of appropriate size vertically to a clamp stand. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude product.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Fill the column with the chosen mobile phase (from Part A).
-
Prepare a slurry of silica gel in the mobile phase and pour it carefully into the column, avoiding air bubbles. Tap the column gently to ensure even packing.
-
Allow the silica to settle, then drain the excess solvent until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the entire crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel or Celite® (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the prepared column.
-
Rationale: Dry loading is superior for non-polar compounds and eluents. It prevents the sample from dissolving prematurely in the solvent head and streaking down the column, ensuring a tight starting band and maximizing separation efficiency.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Apply gentle positive pressure using compressed air or nitrogen to initiate a steady flow. The recommended flow rate is about 2 inches (5 cm) of eluent level drop per minute.
-
Begin collecting the eluent in numbered test tubes or flasks immediately.
-
-
Monitoring and Isolation:
-
Monitor the progress of the separation by spotting every few fractions onto a TLC plate and developing it in the same eluent.
-
Visualize the TLC plate under UV light to identify which fractions contain the pure product (a single spot at the target Rf).
-
Combine all fractions that show only the pure product spot.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Trimethyl[4-(phenylethynyl)phenyl]silane as a solid.
-
Summary of Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Polar adsorbent for normal-phase separation of a non-polar analyte.[1][2] |
| Mobile Phase | n-Hexanes / Ethyl Acetate | Non-polar system. Ratio is empirically determined by TLC.[5] |
| Target Rf (TLC) | ~0.3 - 0.4 | Provides optimal balance between resolution and elution time on the column.[4] |
| Visualization | UV Light (254 nm) | Aromatic rings in the molecule are UV-active, allowing for non-destructive detection.[8] |
| Sample Loading | Dry Loading | Ensures a narrow sample band, leading to higher resolution.[7] |
Troubleshooting
-
Problem: The product elutes too quickly (Rf > 0.5) with poor separation.
-
Solution: The mobile phase is too non-polar (for a non-polar product on a polar column, this terminology can seem reversed, but it means the eluent strength is too high). Decrease the eluent strength by using a less polar mobile phase. Since you are likely already using a very non-polar solvent like hexanes, ensure your TLC was accurate. If separation from a less-polar impurity is needed, a less polar solvent system is required.
-
-
Problem: The product does not elute from the column.
-
Solution: The mobile phase is not strong enough (too polar). Gradually increase the polarity by adding a small percentage of ethyl acetate to the hexanes.
-
-
Problem: Spots are streaked or "tailed" on the TLC plate.
-
Solution: The sample may be too concentrated on the TLC spot, or the compound may be slightly acidic/basic. Try spotting a more dilute sample. If streaking persists, adding 0.1-1% triethylamine to the eluent can neutralize acidic sites on the silica gel.[4]
-
References
-
Chen, Y. (n.d.). The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques. Journal of Chromatographic Science. 3
-
Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase. Link
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Columbia University, Department of Chemistry. (n.d.). Column chromatography. Link
-
LCGC International. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Link
-
Bitesize Bio. (n.d.). How Chromatography Works: Separation Science Explained with 5 Simple Examples. Link
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11843649. Link
-
ChemicalBook. (2023). Trimethyl[4-(phenylethynyl)phenyl]silane | 136459-72-8. Link
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101508122. Link
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 173619866. Link
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ResearchGate. (2022). IR Spectrum of Trimethyl(phenyl)silane. Link
-
ResearchGate. (2015). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. Link
-
Sigma-Aldrich. (n.d.). Trimethyl(phenyl)silane 99%. Link
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Link
-
Tan, D., et al. (2015). Synthesis, characterization and curing behavior of methyl-tri(phenylethynyl)silane. Research on Chemical Intermediates. Link
-
LookChem. (n.d.). Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-. Link
-
Supporting Information. (n.d.). Pd-Catalyzed One-Pot Synthesis of Vinylsilanes via a Three- Component Tandem Reaction. Link
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Link
-
Organic Syntheses Procedure. (n.d.). Purification by Flash Column Chromatography. Link
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Supporting Information. (n.d.). New Transmetalation Reagents for the Gold-Catalyzed Visible-Light Enabled C(sp or sp2)-C(sp2) Cross-Coupling. Link
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American Chemical Society. (2023). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters. Link
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Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed.. Link
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Link
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Chinese Journal of Organic Chemistry. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. Link
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Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Link
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Interchim. (n.d.). Purification Column Guide Catalogue. Link
-
Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules. Link
-
PubMed. (2012). Silyl-based Alkyne-Modifying Linker for the Preparation of C-terminal Acetylene-Derivatized Protected Peptides. Link
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Application Notes and Protocols: Trimethyl[4-(phenylethynyl)phenyl]silane as a Precursor for Conducting Polymers
Introduction
Conducting polymers have garnered significant interest across diverse scientific and technological fields, from organic electronics and sensors to energy storage and biomedical devices. Among the various classes of conducting polymers, those derived from substituted polyacetylenes offer a unique combination of tunable electronic properties, processability, and environmental stability. Trimethyl[4-(phenylethynyl)phenyl]silane (TPEPS) has emerged as a promising precursor for the synthesis of such polymers. Its rigid phenylethynyl backbone provides the necessary conjugation for charge transport, while the terminal trimethylsilyl (TMS) group offers synthetic versatility and potential for controlling the polymerization process.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing TPEPS as a precursor for generating conducting polymer films via electropolymerization. We will delve into the underlying scientific principles, provide step-by-step experimental procedures, and discuss the characterization of the resulting polymer films.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is fundamental to developing a robust polymerization protocol. The key physicochemical properties of Trimethyl[4-(phenylethynyl)phenyl]silane are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₈Si | |
| Molecular Weight | 262.42 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 78-82 °C | |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, dichloromethane, THF) | Inferred from typical electropolymerization conditions |
Electropolymerization of TPEPS: A Step-by-Step Protocol
Electropolymerization is a powerful technique for the synthesis of conducting polymer films directly onto an electrode surface. This method offers precise control over film thickness, morphology, and properties. The following protocol outlines the potentiodynamic electropolymerization of TPEPS.
I. Materials and Reagents
-
Monomer: Trimethyl[4-(phenylethynyl)phenyl]silane (TPEPS), ≥97% purity
-
Solvent: Acetonitrile (CH₃CN), anhydrous, ≥99.8%
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, ≥99.0%
-
Working Electrode: Indium tin oxide (ITO) coated glass slide (for spectroelectrochemistry), Platinum (Pt) or Glassy Carbon (GC) disk electrode (for electrochemical characterization)
-
Counter Electrode: Platinum wire or foil
-
Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in 0.1 M TBAPF₆/CH₃CN)
-
Cleaning Solvents: Acetone, Isopropanol, Deionized water
II. Experimental Setup
A standard three-electrode electrochemical cell is required, connected to a potentiostat capable of performing cyclic voltammetry. For spectroelectrochemical analysis, the cell should be configured to allow for simultaneous electrochemical control and spectroscopic measurement (e.g., UV-Vis).
III. Protocol
-
Electrode Preparation:
-
Thoroughly clean the working electrode by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the electrode under a stream of nitrogen gas.
-
For ITO electrodes, a final UV-ozone treatment for 10 minutes is recommended to ensure a hydrophilic and contamination-free surface.
-
-
Preparation of the Electrolyte Solution:
-
In a clean, dry electrochemical cell, prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Add TPEPS to the electrolyte solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Electropolymerization via Cyclic Voltammetry:
-
Immerse the prepared electrodes into the monomer solution.
-
Perform cyclic voltammetry (CV) by scanning the potential from the open-circuit potential (OCP) to a sufficiently high anodic potential to initiate monomer oxidation. A typical starting range is from 0 V to +1.8 V vs. Ag/Ag⁺.
-
The scan rate should be set between 50 and 100 mV/s.
-
Cycle the potential for a set number of scans (e.g., 10-20 cycles). An increase in the peak current with each successive cycle is indicative of polymer film growth on the electrode surface.
-
-
Post-Polymerization Treatment:
-
After polymerization, carefully remove the polymer-coated electrode from the monomer solution.
-
Gently rinse the electrode with fresh, monomer-free acetonitrile to remove any unreacted monomer and excess electrolyte.
-
Dry the electrode under a stream of nitrogen.
-
Characterization of the Poly(TPEPS) Film
A multi-technique approach is essential for a comprehensive characterization of the synthesized polymer film.
A. Electrochemical Characterization
-
Cyclic Voltammetry (CV): After rinsing, the polymer-coated electrode is transferred to a monomer-free electrolyte solution. The CV of the film will reveal its redox activity. A well-defined pair of redox peaks indicates the p-doping (oxidation) and dedoping (reduction) of the polymer.
B. Spectroelectrochemical Characterization
-
UV-Vis Spectroscopy: In-situ UV-Vis spectroelectrochemistry is a powerful tool to monitor the changes in the electronic structure of the polymer during doping and dedoping.[1] The neutral polymer will have a characteristic π-π* transition absorption. Upon oxidation, new absorption bands corresponding to the formation of polarons and bipolarons will appear at lower energies (longer wavelengths).
C. Morphological and Structural Characterization
-
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): These techniques provide high-resolution images of the polymer film's surface morphology.[2][3] SEM can reveal the overall structure and porosity, while AFM can provide detailed information about surface roughness and domain structures.[4]
-
Raman Spectroscopy: Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of the polymer, offering insights into its chemical structure and conjugation length.[5]
Underlying Mechanisms and Scientific Rationale
The Electropolymerization Mechanism
The electropolymerization of TPEPS is initiated by the anodic oxidation of the monomer at the electrode surface. This process is believed to proceed via the formation of a radical cation.[6] The subsequent coupling of these radical cations leads to the formation of polymer chains.
dot
Caption: Proposed mechanism for the electropolymerization of TPEPS.
The Role of the Trimethylsilyl (TMS) Group
The trimethylsilyl group in TPEPS plays a multifaceted role. Primarily, it serves as a protecting group for the terminal alkyne, preventing unwanted side reactions.[7] However, during the anodic oxidation, the C-Si bond can be susceptible to cleavage.[8] This electrochemical desilylation can influence the final structure and properties of the polymer. The exact fate of the TMS group (whether it is incorporated into the polymer or cleaved) depends on the specific electrochemical conditions and requires further analytical investigation, such as X-ray Photoelectron Spectroscopy (XPS) of the resulting polymer film.
Experimental Workflow and Data Analysis
The overall experimental workflow is depicted in the diagram below.
dot
Caption: Experimental workflow for the synthesis and characterization of poly(TPEPS).
Conclusion
Trimethyl[4-(phenylethynyl)phenyl]silane is a valuable precursor for the electrochemical synthesis of conducting polymer films. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of this material in various applications. The ability to tune the properties of the resulting polymer through the control of electropolymerization parameters makes TPEPS an attractive candidate for the development of novel functional materials. Further research into the precise mechanism of polymerization, including the role of the trimethylsilyl group, will undoubtedly lead to even greater control over the synthesis and properties of these promising conducting polymers.
References
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PubChem. Trimethyl[4-(phenylethynyl)phenyl]silane. National Center for Biotechnology Information. [Link]
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Fabrication of High-Efficiency OLEDs Using Trimethyl[4-(phenylethynyl)phenyl]silane Derivatives
An Application Note and Protocol Guide for Researchers
Abstract: Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and solid-state lighting technologies, prized for their vibrant colors, high contrast, and flexible form factors.[1][2] The performance of these devices is fundamentally dependent on the molecular architecture of the organic materials used within their emissive layers.[3][4] This guide focuses on a promising class of materials: Trimethyl[4-(phenylethynyl)phenyl]silane and its derivatives. The incorporation of a silicon atom into the molecular backbone offers significant advantages, including enhanced thermal and morphological stability, which are critical for device longevity and performance.[5][6] The rigid phenylethynyl-phenyl conjugated system provides an excellent scaffold for high triplet energy, making these compounds particularly suitable as host materials in phosphorescent OLEDs (PhOLEDs), especially for challenging blue emitters.[5] This document provides a comprehensive overview, from material synthesis to device fabrication and characterization, explaining the scientific rationale behind each step to enable researchers to fabricate high-efficiency OLEDs.
Part 1: The Core Component: Trimethyl[4-(phenylethynyl)phenyl]silane
Rationale for Molecular Design: The Silyl Advantage
The efficacy of Trimethyl[4-(phenylethynyl)phenyl]silane derivatives in OLEDs stems from a synergistic combination of its constituent parts: the trimethylsilyl group and the phenylethynyl-phenyl backbone.
-
Thermal and Morphological Stability: The silicon-carbon bonds and the tetrahedral geometry of the silyl group disrupt intermolecular packing (π-π stacking).[6] This steric hindrance promotes the formation of stable amorphous glass phases upon thermal deposition, which is crucial for preventing crystallization and ensuring the long-term morphological stability and operational lifetime of the OLED device.[5] Materials incorporating silyl moieties often exhibit high glass transition temperatures (Tg), a key indicator of thermal stability.[6][7]
-
Electronic Properties: The Si atom breaks the π-conjugation of the molecule. This interruption is a key strategy for maintaining a high triplet energy level (Eₜ). In phosphorescent OLEDs, the host material's triplet energy must be higher than that of the phosphorescent dopant (guest) to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the emission.[5] This makes silyl-containing hosts excellent candidates for blue PhOLEDs, where high triplet energy hosts are notoriously difficult to develop.
Synthesis Protocol: A Representative Example
A common and effective method for synthesizing the core structure is the Sonogashira cross-coupling reaction.
Reaction Scheme: (4-bromophenyl)trimethylsilane + Phenylacetylene → Trimethyl[4-(phenylethynyl)phenyl]silane
Materials:
-
(4-bromophenyl)trimethylsilane (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (4-bromophenyl)trimethylsilane, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene and anhydrous triethylamine to the flask.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 24 hours under argon. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with dichloromethane (DCM).
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Trimethyl[4-(phenylethynyl)phenyl]silane.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties
The following table summarizes the critical properties of a representative silane derivative intended for use as an OLED host material.
| Property | Value | Characterization Technique | Significance in OLEDs |
| Molecular Formula | C₁₇H₁₈Si | - | Defines the basic building block. |
| Molecular Weight | 250.41 g/mol | Mass Spectrometry | Purity and deposition rate calibration. |
| Purity | >98% | HPLC | Essential for device performance and lifetime. |
| Glass Transition Temp (Tg) | ~151 °C[6] | DSC | High Tg indicates superior thermal stability of the amorphous film. |
| Triplet Energy (Eₜ) | >2.7 eV | Phosphorescence Spectroscopy | Must be higher than the dopant's Eₜ for efficient emission. |
| HOMO Level | ~ -5.8 eV | Cyclic Voltammetry (CV) | Governs hole injection and transport efficiency. |
| LUMO Level | ~ -2.4 eV | CV / Optical Bandgap | Governs electron injection and transport efficiency. |
Part 2: OLED Device Fabrication Protocol
Foundational Principles: OLED Device Architecture
A modern OLED is a complex multilayer heterostructure where each layer performs a specific function to maximize the efficiency of converting electrical current into light.[8][9] The controlled injection, transport, and recombination of charge carriers (electrons and holes) within the emissive layer are paramount.[2]
Caption: A typical multilayer OLED device architecture.
Master Workflow: From Substrate to Device
The fabrication of OLEDs is a sequential process performed in a high-vacuum environment to ensure material purity and layer integrity.[1]
Caption: The sequential workflow for OLED device fabrication.
Detailed Fabrication Protocol via Vacuum Thermal Evaporation (VTE)
This protocol describes the fabrication of a blue phosphorescent OLED using a silane derivative as the host material.
Step 1: Substrate Preparation (The Foundation)
-
Rationale: An atomically clean and high-work-function anode surface is critical for efficient hole injection. Contaminants can lead to current leakage paths and device failure.
-
Procedure:
-
Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the substrates to a UV-Ozone cleaner and treat for 20 minutes. This removes residual organic contaminants and increases the ITO work function.
-
Step 2: Layer Deposition (Building the Device)
-
Rationale: VTE is the standard method for small-molecule OLEDs, allowing for precise control over film thickness and high material purity.[1][10] The device is built layer by layer without breaking the vacuum to prevent contamination.
-
Procedure:
-
Immediately transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁷ Torr).
-
Load the organic and inorganic materials into separate temperature-controlled effusion cells (crucibles).
-
Deposit the layers sequentially onto the ITO substrate according to the parameters in the table below. The thickness and deposition rate are monitored in-situ using a quartz crystal microbalance.
-
Deposition Parameters for a Blue PhOLED:
| Layer | Material | Function | Thickness (Å) | Deposition Rate (Å/s) |
| HIL | HAT-CN | Hole Injection | 100 | 1.0 |
| HTL | NPB | Hole Transport | 400 | 2.0 |
| EML | Silane Host : FIrpic (15 wt%) | Emissive Layer | 300 | 2.0 |
| EBL | TCTA | Electron/Exciton Blocking | 100 | 1.0 |
| ETL | TPBi | Electron Transport | 350 | 2.0 |
| EIL | LiF | Electron Injection | 10 | 0.2 |
| Cathode | Al | Cathode | 1000 | 5.0 |
Step 3: Encapsulation (Protecting the Device)
-
Rationale: Organic OLED materials are highly sensitive to oxygen and moisture, which can rapidly degrade performance. Encapsulation provides a physical barrier.
-
Procedure:
-
Transfer the completed devices from the vacuum chamber into a nitrogen-filled glovebox without exposure to ambient air.
-
Apply a UV-curable epoxy resin around the perimeter of the active device area.
-
Place a clean glass lid over the device and press gently.
-
Cure the epoxy using a UV lamp to form a hermetic seal.
-
Part 3: Device Characterization & Performance
Characterization Protocol
-
Mount the encapsulated device onto a measurement probe station.
-
Connect the ITO (anode) and Al (cathode) contacts to a source measure unit (SMU).
-
Place a calibrated photodiode or spectrometer in front of the device's emitting area.
-
Apply a forward voltage bias, sweeping from 0 V upwards in defined steps.
-
At each voltage step, simultaneously record the current flowing through the device (J), the light output (luminance, L), and the electroluminescence (EL) spectrum.
Representative Device Performance
The performance of an OLED using a silane-based host is expected to be high, particularly for blue emitters. The data below is representative of what can be achieved.[5]
| Performance Metric | Value | Significance |
| Turn-on Voltage (at 1 cd/m²) | 3.0 V | Indicates the energy barrier for charge injection. |
| Max. External Quantum Efficiency (EQE) | > 15% | Ratio of photons emitted to electrons injected.[5] |
| Max. Current Efficiency | ~30.6 cd/A[5] | Measures light output per unit of current. |
| Max. Power Efficiency | ~25 lm/W | Measures light output per unit of power consumed. |
| Color Coordinates (CIE 1931) | (0.16, 0.32) | Defines the color of the emitted light (sky-blue). |
| Luminance at 8V | > 1000 cd/m² | Brightness of the device at a given voltage. |
Discussion: The high EQE is a direct result of the silane host's high triplet energy, which facilitates efficient energy transfer to the blue phosphorescent FIrpic guest. The rigid molecular structure and good film-forming properties contribute to balanced charge transport, leading to a low turn-on voltage and high luminance. The efficiency of devices based on silyl-fluorene hybrids has been shown to be double that of conventional host materials like mCP.[5]
References
-
Chi, Y., & Chou, P. T. (2010). Novel host material for highly efficient blue phosphorescent OLEDs. Journal of Materials Chemistry. [Link]
-
Zhao, B., et al. (2024). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Advanced Functional Materials. [Link]
-
Huber, R., et al. (2013). Charge transport properties in electrically aged OLEDs. Organic Electronics. [Link]
-
Li, M., et al. (2023). Solution-processed OLEDs for printing displays. Materials Chemistry Frontiers. [Link]
-
Wang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]
-
Semiconductor Digest. (2025). In-Situ Molecular Passivation Enables Pure-Blue Perovskite LEDs Via Vacuum Thermal Evaporation. Semiconductor Digest. [Link]
-
Al-Attar, H. A., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports. [Link]
-
ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. ResearchGate. [Link]
-
Sarjidan, M. A. M., et al. (2012). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. Advanced Materials Research. [Link]
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ResearchGate. (n.d.). OLED device architecture and energy levels. ResearchGate. [Link]
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Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). UDC. [Link]
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ResearchGate. (n.d.). The device architecture of single-layer OLED devices. ResearchGate. [Link]
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Chemistry For Everyone. (2025). Are Organic Materials Used In LEDs (OLEDs)? YouTube. [Link]
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ResearchGate. (n.d.). Dynamic characterization and modeling of organic light-emitting diodes (OLEDs). ResearchGate. [Link]
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The Chemistry of OLEDs: Understanding Key Intermediates like Vinylbenzylamines. (n.d.). LinkedIn. [Link]
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ResearchGate. (n.d.). Chemical and photophysical properties of materials for OLEDs. ResearchGate. [Link]
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Sung, B., et al. (2023). Synthesis and characterization of a novel thermally stable silane-based host material for blue phosphorescent organic light-emitting diodes. Dyes and Pigments. [Link]
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Application Note: A Comprehensive Guide to the Synthesis of Silylated Phenylethynyl Compounds via Sonogashira Cross-Coupling
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Silylated Alkynes
Silylated phenylethynyl compounds are pivotal building blocks in modern organic synthesis, materials science, and drug development. The trialkylsilyl group, most commonly trimethylsilyl (TMS), serves as a robust protecting group for the terminal alkyne's acidic proton.[1][2] This protection prevents unwanted side reactions, such as homocoupling (Glaser coupling), and allows for selective C-C bond formation.[3][4] Furthermore, the silyl group enhances the solubility of conjugated systems in organic solvents and can be selectively removed under mild conditions to liberate the terminal alkyne for subsequent transformations.
The Sonogashira cross-coupling reaction is the preeminent method for forging the C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3][5] Developed by Kenkichi Sonogashira, this reaction is prized for its reliability, functional group tolerance, and mild reaction conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][6] This guide provides a detailed experimental protocol, mechanistic insights, and practical advice for the successful synthesis of silylated phenylethynyl compounds.
The Sonogashira Reaction: A Mechanistic Overview
The power of the Sonogashira coupling lies in its dual-metal catalytic system, where palladium and copper work in concert through two interconnected cycles.[1] While copper-free versions exist, the co-catalyzed reaction is often faster and more efficient.[1][4]
Causality of Core Components:
-
Palladium Catalyst : The palladium complex (typically Pd(0)) is the primary cross-coupling catalyst. It undergoes oxidative addition with the aryl halide to activate it for reaction.[1] Common precatalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[1]
-
Copper(I) Co-catalyst : The copper(I) salt, usually copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper acetylide intermediate.[3] This step increases the nucleophilicity of the alkyne and facilitates the key transmetalation step with the palladium center.[1][7]
-
Amine Base : A mild base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves multiple roles. It neutralizes the hydrogen halide (HX) produced during the reaction, acts as the solvent, and can help reduce Pd(II) species to the active Pd(0) state.[3]
-
Inert Atmosphere : The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inducing the oxidative homocoupling of the copper acetylide intermediate, which leads to the formation of undesired alkyne dimers (Glaser coupling).[3]
Visualization of the Catalytic Cycles
The diagram below illustrates the interplay between the palladium and copper cycles in the Sonogashira reaction.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: Synthesis of 1-iodo-4-((trimethylsilyl)ethynyl)benzene
This protocol details a representative procedure for the coupling of 1,4-diiodobenzene with trimethylsilylacetylene. The reaction is designed to be selective, coupling only one of the iodo-substituents due to stoichiometry.
Experimental Workflow Overview
Caption: General experimental workflow for the synthesis of silylated phenylethynyl compounds.
Materials & Equipment
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line with nitrogen or argon supply
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Flash chromatography setup (silica gel)
Reagents & Quantitative Data
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| 1,4-Diiodobenzene | 329.91 | 3.30 g | 10.0 | 1.0 |
| Trimethylsilylacetylene | 98.22 | 1.12 mL | 8.0 | 0.8 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 140 mg | 0.20 | 0.02 (2 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 38 mg | 0.20 | 0.02 (2 mol%) |
| Triethylamine (Et₃N) | 101.19 | 50 mL | - | Solvent |
| Toluene (anhydrous) | 92.14 | 50 mL | - | Solvent |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodobenzene (3.30 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.20 mmol), and copper(I) iodide (38 mg, 0.20 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen three times using a Schlenk line. This is a critical step to ensure anaerobic conditions.[6]
-
-
Solvent and Base Addition:
-
Under a positive pressure of nitrogen, add anhydrous toluene (50 mL) and triethylamine (50 mL) via cannula or syringe.
-
Stir the resulting suspension at room temperature for 15 minutes. The mixture should appear as a yellow-green suspension.
-
-
Substrate Addition:
-
Slowly add trimethylsilylacetylene (1.12 mL, 8.0 mmol) to the stirred suspension via syringe over 10 minutes. The limiting reagent is the alkyne to favor mono-substitution.
-
Causality Note: Slow addition helps to control any potential exotherm and ensures efficient mixing.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at room temperature. A precipitate of triethylammonium iodide will form.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting material (trimethylsilylacetylene) indicates reaction completion, typically within 2-4 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench the mixture by adding 100 mL of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]
-
-
Purification:
-
The crude product will be a dark oil or solid. Purify this residue by flash column chromatography on silica gel.
-
Elute with pure hexane or a gradient of 1-5% ethyl acetate in hexane. The desired product is typically non-polar and will elute early.
-
Combine the fractions containing the product (as determined by TLC) and remove the solvent in vacuo to yield the purified 1-iodo-4-((trimethylsilyl)ethynyl)benzene as a white or off-white solid.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Insufficiently anaerobic conditions. | Use fresh, high-quality catalysts. Ensure the system is properly purged with inert gas. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Ensure ligands (e.g., PPh₃) are present in sufficient quantity. Avoid excessively high temperatures. |
| Significant Homocoupling Product (Diyne) | Presence of oxygen. | Improve the inert atmosphere technique (thorough purging). Use degassed solvents. |
| Difficult Purification | Co-elution with catalyst byproducts (e.g., triphenylphosphine oxide). | Flush the crude product through a short plug of silica with hexane to remove highly polar impurities before detailed chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this procedure.
-
Reagent Handling:
-
Trimethylsilylacetylene: This is a highly flammable and volatile liquid.[9][10] It forms explosive mixtures with air and should be handled in a well-ventilated fume hood, away from ignition sources.[11][12] Grounding equipment is necessary to prevent static discharge.[10]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Solvents: Toluene and triethylamine are flammable and have associated health risks. Handle them exclusively within a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in accordance with institutional and local environmental regulations.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Available at: [Link]
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Trimethylsilylacetylene Safety Data Sheets(SDS) - lookchem. (n.d.). Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
The Sonogashira coupling reaction mechanism - ResearchGate. (n.d.). Available at: [Link]
-
Cross-Coupling of Alkynylsilanes - Gelest. (n.d.). Available at: [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion - ACS Publications. (2017). Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - Royal Society of Chemistry. (2023). Available at: [Link]
-
Substituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Techniques for silylation - ResearchGate. (n.d.). Available at: [Link]
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Oxyboration: Synthesis of Borylated Benzofurans - Organic Syntheses Procedure. (n.d.). Available at: [Link]
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Application Notes and Protocols for the Deprotection of the Trimethylsilyl (TMS) Group from Phenylethynyl Compounds
Introduction: The Strategic Role of TMS in Alkyne Chemistry
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. The trimethylsilyl (TMS) group is a cornerstone protecting group for terminal alkynes, prized for its ideal balance of stability and predictable reactivity.[1][2] Its introduction prevents the acidic acetylenic proton from interfering in reactions such as metalations, couplings, or reactions involving strong bases.[3][4] This is particularly crucial in the synthesis of phenylethynyl compounds, a class of molecules integral to the development of advanced materials, liquid crystals, and pharmacologically active agents.[5][6][7]
The C(sp)-Si bond of a TMS-protected alkyne is robust enough to withstand a wide array of synthetic conditions, yet it can be cleaved selectively and efficiently to regenerate the terminal alkyne.[1][8] The choice of deprotection method is critical and depends on the overall molecular architecture, specifically the presence of other sensitive functional groups. This guide provides a detailed overview of the primary mechanisms, a comparative analysis of common methodologies, and field-tested protocols for the efficient deprotection of TMS groups from phenylethynyl compounds.
Mechanistic Principles of C-Si Bond Cleavage
The successful removal of the TMS group hinges on the inherent polarity of the Carbon-Silicon bond and the high affinity of silicon for electronegative elements, particularly fluorine and oxygen.[9] This affinity drives the two major classes of deprotection reactions: fluoride-mediated cleavage and base-catalyzed solvolysis.
Fluoride-Mediated Deprotection
This is arguably the most common and effective method for cleaving silyl groups. The mechanism is driven by the formation of a highly stable Si-F bond (bond energy ~142 kcal/mol).[9] A fluoride source, such as tetrabutylammonium fluoride (TBAF), provides the fluoride ion (F⁻), which acts as a potent nucleophile. The F⁻ attacks the electrophilic silicon atom, forming a transient, hypervalent pentacoordinate silicon intermediate.[10][11] This intermediate readily collapses, cleaving the weaker C-Si bond to release an alkynyl anion, which is subsequently protonated by a proton source in the reaction mixture (often trace water in the TBAF solution or during workup) to yield the terminal alkyne.
Caption: Fluoride-mediated TMS deprotection mechanism.
Base-Catalyzed Solvolysis
In the absence of fluoride, a common alternative is the use of a base in a protic solvent, such as potassium carbonate (K₂CO₃) in methanol (MeOH).[12][13][14] In this process, the base generates a methoxide anion (CH₃O⁻) from the solvent. The methoxide ion then acts as the nucleophile, attacking the silicon atom.[10] Similar to the fluoride mechanism, this forms a pentacoordinate intermediate which then breaks the C-Si bond. The resulting alkynyl anion is immediately protonated by the methanol solvent to regenerate the methoxide catalyst and yield the desired terminal alkyne. This method is catalytic in base.
Caption: Base-catalyzed TMS deprotection mechanism.
Comparative Analysis of Deprotection Methodologies
The selection of a deprotection reagent is a critical decision based on substrate compatibility, cost, and scale. The following table summarizes the most common methods.
| Method | Reagent(s) | Solvent(s) | Temp. (°C) | Typical Time | Typical Yield (%) | Key Considerations & Insights |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp | 1 - 4 hours | >90 | Highly effective and common. TBAF is basic and can affect base-labile groups. Workup can be challenging due to emulsification.[15][16] |
| Base-Catalyzed | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temp | 1 - 2 hours | 85 - 95 | Very mild, economical, and widely used. Excellent for substrates sensitive to fluoride or strong bases. Reaction is clean and workup is simple.[8][12][13][17] |
| Fluoride-Based | Cesium fluoride (CsF) | DMF or MeOH | Room Temp | 2 - 6 hours | >90 | A milder fluoride source than TBAF, often used when the basicity of TBAF is a concern.[18][19] |
| Acid-Catalyzed | HCl, p-TsOH | MeOH or THF/H₂O | 0 - Room Temp | Variable | Variable | Less common for TMS-alkynes as the C(sp)-Si bond is relatively acid-stable. More suited for silyl ethers. Can be harsh and lead to side reactions.[20] |
| Copper-Catalyzed | Copper (II) sulfate (CuSO₄), Sodium ascorbate | Ethanol/Water | Room Temp | < 1 hour | >90 | A very mild, rapid, and high-yielding method suitable for sensitive substrates.[17][21] |
Detailed Experimental Protocols
The following protocols are robust, validated procedures for common deprotection scenarios.
Protocol 1: Base-Catalyzed Deprotection with K₂CO₃ in Methanol
This method is often the first choice due to its mildness, low cost, and operational simplicity.[12][13]
Materials:
-
TMS-protected phenylethynyl compound (1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.1 - 0.3 equiv)[17]
-
Methanol (MeOH)
-
Diethyl ether or Ethyl acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve the TMS-protected phenylethynyl compound in methanol (a concentration of 0.1-0.2 M is typical) in a round-bottom flask.
-
Add potassium carbonate (a catalytic amount, typically 0.2 equivalents, is sufficient).[17]
-
Stir the mixture vigorously at room temperature under an ambient atmosphere (or nitrogen if the substrate is sensitive to oxidation).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.[12][17]
-
Upon completion, concentrate the reaction mixture in vacuo to remove the methanol.[12]
-
Dilute the resulting residue with diethyl ether or ethyl acetate and wash with water (2x) to remove residual K₂CO₃ and other salts.[12]
-
Wash the organic layer with brine (1x) to facilitate phase separation.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude deprotected product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Fluoride-Mediated Deprotection with TBAF in THF
This is a highly reliable and general method, particularly effective for more sterically hindered or stubborn silyl groups.[4][8]
Materials:
-
TMS-protected phenylethynyl compound (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 - 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve the TMS-protected phenylethynyl compound in anhydrous THF (0.1-0.2 M) in a round-bottom flask, under an inert atmosphere (Nitrogen or Argon).
-
To the stirred solution, add the TBAF solution (1.1 equivalents) dropwise at room temperature.[17] An exotherm may be observed.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x). Note: Emulsions can form; adding more brine can help break them.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. The non-polar product is typically eluted first, while the polar tetrabutylammonium salts remain on the silica.
Workflow and Troubleshooting
Caption: General experimental workflow for TMS deprotection.
Field-Proven Insights & Troubleshooting:
-
Low Yields with K₂CO₃/MeOH: While robust, this reaction can be slow for very sterically hindered substrates. If the reaction stalls, adding a small amount of water or slightly warming the reaction can sometimes help. However, prolonged reaction times are generally safe.[13] Low yields after purification may also indicate product loss on the silica gel column, especially for volatile alkynes.[22]
-
Difficult Workup with TBAF: TBAF workups are notoriously difficult due to the formation of emulsions and highly polar byproducts. To mitigate this, dilute the reaction mixture significantly with the extraction solvent and use brine for all aqueous washes. Alternatively, filtering the crude mixture through a short plug of silica gel before concentration can remove the majority of the ammonium salts.
-
Substrate Sensitivity: If your phenylethynyl compound contains other base-labile groups (e.g., esters), the K₂CO₃/MeOH method is generally preferred due to its mildness.[14][23] For extremely sensitive substrates, the copper/ascorbate method is an excellent alternative.[21]
-
Unexpected Deprotection: TMS groups can sometimes be labile to silica gel chromatography, especially if the silica is slightly acidic.[24] If this is an issue, the silica gel can be neutralized by pre-treating it with a solvent containing a small amount of triethylamine.
Conclusion
The deprotection of a trimethylsilyl group from a phenylethynyl compound is a routine but critical transformation in modern organic synthesis. While fluoride-based reagents like TBAF offer high efficacy, milder base-catalyzed methods using potassium carbonate in methanol provide a highly reliable, economical, and scalable alternative that is often the preferred choice for a wide range of substrates. By understanding the underlying mechanisms and carefully selecting the conditions based on the specific molecular context, researchers can achieve efficient and high-yielding regeneration of the terminal alkyne, paving the way for subsequent synthetic elaborations.
References
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PubMed. Synthesis and pharmacological evaluation of phenylethynyl[1][18][25]methyltriazines as analogues of 3-methyl-6-(phenylethynyl)pyridine.
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Catalyst Selection for Sonogashira Coupling with Silylalkynes: A Detailed Guide for Researchers
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The use of silylalkynes as coupling partners introduces a valuable dimension to this reaction, offering enhanced stability, improved handling characteristics, and the potential for subsequent, selective desilylation to reveal the terminal alkyne.[4][5]
The success of a Sonogashira coupling, particularly with silylalkynes, is critically dependent on the judicious selection of the catalyst system. This guide provides an in-depth analysis of the key catalytic components, offering field-proven insights to aid researchers in optimizing their synthetic strategies.
The Catalytic Heart of the Reaction: A Synergistic Palladium and Copper System
The classical Sonogashira reaction employs a dual-catalyst system comprising a palladium complex and a copper(I) salt.[1][6] This combination allows the reaction to proceed under mild conditions, often at room temperature, with high efficiency.[4][7]
The Palladium Catalyst: The Orchestrator of the Coupling
The palladium catalyst is the central player in the Sonogashira coupling, facilitating the key steps of oxidative addition and reductive elimination. The choice of the palladium source and its associated ligands profoundly impacts the reaction's scope, efficiency, and functional group tolerance.
Palladium Precatalysts: A variety of palladium(0) and palladium(II) complexes can serve as effective precatalysts. Pd(II) precatalysts are often more stable and easier to handle, being reduced in situ to the active Pd(0) species by amines, phosphine ligands, or other components in the reaction mixture.[1]
Commonly used palladium precatalysts include:
-
[Pd(PPh₃)₄]: A Pd(0) complex that can be used directly.
-
[PdCl₂(PPh₃)₂]: A stable Pd(II) complex that is readily reduced to the active catalyst.[2]
-
[Pd(OAc)₂]: A versatile Pd(II) salt often used in combination with a variety of phosphine ligands.
-
[Pd₂(dba)₃]: A Pd(0) source that is particularly useful for generating highly active catalysts with bulky, electron-rich ligands.
The Critical Role of Ligands: Ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the efficiency of the catalytic cycle. The choice of ligand is often dictated by the reactivity of the aryl halide, with more demanding substrates (e.g., aryl chlorides) requiring more sophisticated ligand systems.[8]
-
Triphenylphosphine (PPh₃): The archetypal ligand for Sonogashira couplings, it is effective for a wide range of aryl iodides and bromides.[1]
-
Bulky, Electron-Rich Phosphines: For less reactive aryl bromides and challenging aryl chlorides, bulky and electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition step and facilitate reductive elimination.[8][9] Notable examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and the Buchwald biaryl phosphine ligands such as XPhos.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[4] Their strong σ-donating properties create highly active and stable palladium catalysts, often allowing for lower catalyst loadings and the coupling of challenging substrates.[4][10][11]
The Copper Co-catalyst: The Alkyne Activator
The copper(I) co-catalyst, typically copper(I) iodide (CuI), plays a pivotal role in the activation of the terminal alkyne.[1][12] In the presence of a base, the copper(I) salt reacts with the silylalkyne to form a copper(I) acetylide intermediate.[13] This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center.[1] The use of a copper co-catalyst significantly accelerates the reaction, enabling it to proceed under milder conditions than copper-free alternatives.[1]
The Rise of Copper-Free Sonogashira Couplings
While the traditional Pd/Cu system is highly effective, the presence of copper can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[1][14] This has spurred the development of copper-free Sonogashira protocols. These reactions typically require more forcing conditions (higher temperatures) and often rely on highly active palladium catalysts generated from bulky, electron-rich ligands to facilitate the direct reaction of the palladium complex with the alkyne.[13][15] The mechanism of the copper-free reaction is thought to involve a tandem Pd/Pd cycle.[15]
For silylalkynes, copper-free conditions can be particularly advantageous, minimizing the risk of side reactions and simplifying product purification.[5]
Catalyst System Performance Overview
The following table summarizes the performance of various catalyst systems for the Sonogashira coupling, providing a general guide for initial catalyst selection.
| Palladium Source | Ligand | Co-catalyst | Aryl Halide Substrate | Silylalkyne Substrate | Typical Yields | Key Considerations |
| [PdCl₂(PPh₃)₂] | PPh₃ | CuI | Iodides, Bromides | Trimethylsilylacetylene | Good to Excellent | The classic, reliable system for reactive halides.[2] |
| [Pd(OAc)₂] | XPhos | None | Chlorides, Bromides | Triisopropylsilylacetylene | Good to Excellent | Bulky ligand enables coupling of less reactive halides.[8] |
| [Pd₂(dba)₃] | P(t-Bu)₃ | None | Bromides, Triflates | Trimethylsilylacetylene | Good to Excellent | Highly active catalyst for copper-free conditions. |
| [Pd-NHC Complex] | NHC | CuI or None | Iodides, Bromides, Chlorides | Various Silylalkynes | Excellent | High stability and activity, often with low catalyst loadings.[10][11] |
Visualizing the Catalytic Pathways
To better understand the intricacies of the Sonogashira coupling, the following diagrams illustrate the catalytic cycles for both the traditional copper-catalyzed and the copper-free pathways.
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: A General Procedure for Sonogashira Coupling with a Silylalkyne
This protocol provides a generalized procedure that can be adapted for a wide range of substrates. Optimization of solvent, base, temperature, and catalyst loading may be necessary for specific applications.
Materials and Reagents
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
Silylalkyne (e.g., trimethylsilylacetylene) (1.1–1.5 mmol, 1.1–1.5 equiv)
-
Palladium catalyst (e.g., [PdCl₂(PPh₃)₂]) (0.01–0.05 mmol, 1–5 mol%)
-
Copper(I) iodide (CuI) (0.02–0.10 mmol, 2–10 mol%) (for co-catalyzed reaction)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine) (2.0–3.0 mmol, 2.0–3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or toluene) (5–10 mL)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide (if applicable) under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Base Addition: Add the anhydrous solvent followed by the amine base via syringe. Stir the mixture for 5–10 minutes at room temperature to ensure dissolution and catalyst activation.[16]
-
Silylalkyne Addition: Add the silylalkyne dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: The reaction can be heated or stirred at room temperature, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.[16]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired silylated alkyne.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Conclusion
The selection of an appropriate catalyst system is paramount for the successful execution of the Sonogashira coupling with silylalkynes. A thorough understanding of the roles of the palladium catalyst, its ligands, and the copper co-catalyst allows for the rational design of reaction conditions tailored to the specific substrates and desired outcomes. While the classic Pd/Cu system remains a robust and reliable choice for many applications, the development of advanced phosphine ligands, N-heterocyclic carbenes, and copper-free protocols has significantly expanded the synthetic utility of this powerful C-C bond-forming reaction, providing researchers with a versatile toolkit for the synthesis of complex molecules.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Košmrlj, J., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC - PubMed Central. [Link]
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Application Notes and Protocols for Incorporating Trimethyl[4-(phenylethynyl)phenyl]silane into Organic Field-Effect Transistors
Introduction: The Promise of Silyl-Functionalized Phenyl-Ethynyls in Organic Electronics
Organic Field-Effect Transistors (OFETs) represent a cornerstone of next-generation flexible and low-cost electronics.[1][2][3] The performance of these devices is intrinsically linked to the molecular design of the organic semiconductor (OSC) employed as the active layer.[4] Among the vast library of OSCs, phenylethynyl-based molecules have garnered significant interest due to their rigid, planar structures and extended π-conjugation, which are conducive to efficient charge transport.[4] The strategic incorporation of trialkylsilyl groups, such as the trimethylsilyl moiety in Trimethyl[4-(phenylethynyl)phenyl]silane (TPEPS), offers a powerful tool to modulate the material's properties. These silyl groups can enhance solubility for solution-based processing, influence molecular packing to favor efficient intermolecular charge hopping, and improve the material's stability.[5]
This application note provides a comprehensive guide for researchers on the incorporation of Trimethyl[4-(phenylethynyl)phenyl]silane as a p-type semiconductor in solution-processed OFETs. We will delve into the material's properties, provide a detailed protocol for device fabrication using the solution-shearing technique, and outline the necessary characterization methods to evaluate device performance. The causality behind experimental choices will be explained to provide a deeper understanding of the structure-property relationships at play.
Physicochemical Properties of Trimethyl[4-(phenylethynyl)phenyl]silane (TPEPS)
A thorough understanding of the material's properties is paramount for designing and fabricating efficient OFETs. While extensive experimental data for TPEPS is not widely published, we can infer its key characteristics based on its chemical structure and data from closely related compounds.
| Property | Value / Description | Significance for OFETs |
| Chemical Structure | C₁₇H₁₈Si | The linear, rigid backbone with a terminal trimethylsilyl group is designed for good π-orbital overlap and solution processability. |
| Molecular Weight | 250.41 g/mol | Influences solubility and volatility. |
| Melting Point | 121-122 °C | Provides an indication of the material's thermal stability and can influence thin-film annealing temperatures. |
| Solubility | Soluble in common organic solvents (e.g., toluene, chloroform, chlorobenzene) | Crucial for solution-based deposition techniques like spin-coating and solution-shearing. |
| HOMO/LUMO Levels | Estimated ~ -5.4 eV / -2.3 eV | The HOMO level dictates the efficiency of hole injection from the source electrode, while the LUMO level is relevant for electron injection (for n-type or ambipolar behavior). The HOMO-LUMO gap influences the material's optical and electronic properties.[6] |
Note: HOMO/LUMO levels are estimations based on similar compounds and should be experimentally verified using techniques like cyclic voltammetry and UV-Vis spectroscopy for accurate device engineering.
Synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane
While TPEPS is commercially available, a common synthetic route for this class of compounds is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between terminal alkynes and aryl halides.
A plausible synthesis involves the coupling of 4-bromophenylacetylene with trimethylsilylacetylene.
Reaction Scheme:
A detailed, step-by-step experimental protocol for a similar Sonogashira reaction can be found in the literature, which can be adapted for the synthesis of TPEPS.
Fabrication of TPEPS-based OFETs via Solution Shearing
Solution-shearing is a powerful technique for depositing highly crystalline and well-aligned organic semiconductor thin films, which is crucial for achieving high charge carrier mobility.[7] This protocol outlines the fabrication of a bottom-gate, top-contact (BGTC) OFET structure.
Experimental Workflow Diagram
Caption: Workflow for TPEPS-based OFET fabrication and characterization.
Detailed Protocol
1. Substrate Preparation: a. Begin with heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The doped silicon will act as the gate electrode, and the SiO₂ as the gate dielectric. b. Clean the substrates by sonicating them sequentially in deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of nitrogen and bake them at 120 °C for 30 minutes to remove any residual moisture. d. To improve the surface properties for organic semiconductor deposition, treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM). A common choice is hexamethyldisilazane (HMDS). This can be done by vapor deposition in a vacuum oven or by spin-coating.
2. TPEPS Solution Preparation: a. Prepare a solution of TPEPS in a high-boiling-point aromatic solvent such as toluene or chlorobenzene. A typical concentration is 5-10 mg/mL. b. Gently heat the solution (e.g., to 60 °C) and stir for at least one hour to ensure complete dissolution. c. Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
3. Solution Shearing: a. Place the cleaned and surface-treated Si/SiO₂ substrate on a temperature-controlled stage, heated to a temperature between 60-100 °C. The optimal temperature will depend on the solvent used and needs to be optimized to control the crystallization rate. b. Dispense a small volume of the TPEPS solution (e.g., 50 µL) at the edge of the substrate. c. Bring a sharp-edged blade (the "shearing blade") into contact with the substrate at a small angle (e.g., 1-5 degrees). d. Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s). The solvent will evaporate at the meniscus, leading to the deposition of a crystalline TPEPS film.
4. Thermal Annealing: a. After deposition, anneal the TPEPS thin film on a hotplate in a nitrogen-filled glovebox. A typical annealing temperature is slightly below the material's melting point (e.g., 100-115 °C) for 30-60 minutes. This step helps to improve the crystallinity and reduce defects in the film.
5. Electrode Deposition: a. Using a shadow mask, thermally evaporate 50 nm of gold (Au) for the source and drain electrodes in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The channel length (L) and width (W) are defined by the shadow mask, with typical values being L = 50 µm and W = 1000 µm. Gold is a suitable electrode material for p-type semiconductors due to its high work function, which facilitates hole injection into the HOMO level of TPEPS.
6. Device Encapsulation (Optional but Recommended): a. To improve the air stability of the device, it can be encapsulated using a UV-curable epoxy or by depositing a layer of a passivation material like CYTOP.
Device Characterization and Expected Performance
1. Electrical Characterization:
-
Perform all electrical measurements in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various gate-source voltages (V_GS).
-
Transfer Characteristics: Measure I_D as a function of V_GS at a constant, high V_DS (in the saturation regime).
-
From the transfer characteristics, the key performance metrics can be extracted:
-
Hole Mobility (μ): Calculated from the slope of the (I_D)^1/2 vs. V_GS plot in the saturation regime. For silyl-substituted phenylethynyl compounds, mobilities can range from 10⁻³ to over 1 cm²/Vs depending on the molecular packing and film quality.
-
On/Off Current Ratio (I_on/I_off): The ratio of the maximum drain current to the minimum drain current. A high on/off ratio (typically > 10⁵) is desired for switching applications.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct, extracted from the x-intercept of the linear fit to the (I_D)^1/2 vs. V_GS plot.
-
2. Thin-Film Morphology and Structure:
-
Atomic Force Microscopy (AFM): AFM is used to investigate the surface morphology of the TPEPS thin film.[8] Well-ordered, large crystalline domains with low surface roughness are indicative of a high-quality film that should exhibit good charge transport properties.
-
X-ray Diffraction (XRD): XRD analysis provides information about the crystallinity and molecular packing of the TPEPS film.[8] The presence of sharp diffraction peaks indicates a well-ordered crystalline structure, and the peak positions can be used to determine the interlayer spacing.
Expected Performance Data (Hypothetical)
| Parameter | Expected Range |
| Hole Mobility (μ) | 0.1 - 1.5 cm²/Vs |
| On/Off Ratio (I_on/I_off) | 10⁵ - 10⁷ |
| Threshold Voltage (V_th) | 0 to -20 V |
Note: This data is hypothetical and based on the performance of similar high-performance small-molecule organic semiconductors. Actual performance will depend on the purity of the TPEPS and the optimization of the fabrication process.
Mechanism of Charge Transport
In crystalline organic semiconductors like TPEPS, charge transport is generally described by a hopping mechanism. Holes, injected from the source electrode into the HOMO of the TPEPS molecules, "hop" between adjacent molecules in the direction of the applied electric field. The efficiency of this process is highly dependent on the degree of π-orbital overlap between neighboring molecules. The rigid phenylethynyl backbone of TPEPS promotes a planar structure, while the trimethylsilyl groups influence the solid-state packing, ideally leading to a co-facial π-stacking arrangement that maximizes orbital overlap and facilitates efficient charge transport.
Charge Transport Mechanism Diagram
Caption: Hopping transport of holes between HOMO levels of adjacent TPEPS molecules.
Troubleshooting and Key Considerations
-
Low Mobility: This can be due to poor crystallinity of the TPEPS film. Optimize the solution-shearing speed, substrate temperature, and annealing conditions. The purity of the TPEPS is also critical.
-
High Off-Current: This may indicate impurities in the semiconductor or a non-ideal semiconductor/dielectric interface. Ensure thorough cleaning of the substrate and purification of the TPEPS.
-
Device Instability: Exposure to air and moisture can degrade the performance of OFETs. Encapsulation is recommended for long-term stability.
-
Surface Treatment: The choice of SAM for surface treatment can significantly impact the morphology of the TPEPS film and, consequently, the device performance. Different SAMs should be tested to find the optimal one for TPEPS.
Conclusion
Trimethyl[4-(phenylethynyl)phenyl]silane is a promising organic semiconductor for solution-processed OFETs due to its rigid conjugated core and solubilizing silyl groups. By employing fabrication techniques like solution-shearing that promote high crystallinity, it is possible to achieve high-performance OFETs. This application note provides a foundational protocol and the underlying scientific principles for researchers to successfully incorporate TPEPS into their organic electronic devices. Further optimization of the processing parameters and a detailed investigation of the material's electronic properties will be key to unlocking its full potential.
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- Journal of Chemical Education. (2021). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline. Advanced Journal of Chemistry, Section A, 4(1), 1-10.
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Application Notes & Protocols: Solution-Processing of Trimethyl[4-(phenylethynyl)phenyl]silane (TMPPS)-Based Materials
Abstract: This document provides a comprehensive guide to the solution-processing of materials based on Trimethyl[4-(phenylethynyl)phenyl]silane (TMPPS). TMPPS is a promising organic semiconductor intermediate with applications in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs).[1] The transition from lab-scale discovery to large-area, cost-effective manufacturing hinges on the mastery of solution-based deposition techniques.[2][3] This guide moves beyond simple procedural lists to explain the causal relationships between processing choices and final film quality. We present foundational principles, detailed step-by-step protocols for key deposition techniques—spin-coating, blade-coating, and inkjet printing—and troubleshooting insights to empower researchers in the field of organic electronics.
Part I: Foundational Principles - From Solution to Solid Film
The successful deposition of a high-quality semiconductor film is not a matter of chance; it is the deterministic outcome of carefully controlled physical and chemical parameters. For small molecules like TMPPS, controlling solubility, crystallization kinetics, and film morphology is paramount.
The Crucial Role of the Solvent System
The solvent is not merely a carrier for the TMPPS material; it is an active agent that dictates the entire film formation process. The choice of solvent and any accompanying additives directly influences solubility, solution viscosity, drying rate, and the ultimate molecular packing in the solid state.
Causality in Solvent Selection:
-
Solubility & Concentration: The primary requirement is adequate solubility of the TMPPS-based material. This is governed by the principle of "like dissolves like." A powerful tool for predicting this is the Hansen Solubility Parameter (HSP), which deconstructs solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[2][3] A solvent with an HSP profile closely matching that of the TMPPS solute will likely be effective.
-
Drying Kinetics: The solvent's boiling point and vapor pressure control the evaporation rate. Rapid evaporation can lead to amorphous, disordered films, while slow, controlled drying can promote the self-assembly of molecules into well-ordered crystalline domains, which is often desirable for charge transport.
-
Film Wetting and Uniformity: Surface tension of the ink and the surface energy of the substrate must be matched to ensure uniform wetting and avoid dewetting or film rupture.
-
Multilayer Processing: In device fabrication, depositing subsequent layers without dissolving the underlying ones is critical. This is achieved by selecting "orthogonal solvents"—solvents that dissolve the material for the current layer but do not affect the previously deposited layer.[2][4]
-
Morphology Control with Additives: Small amounts of a high-boiling-point solvent additive can be used to fine-tune the film morphology. These additives remain in the film longer than the primary solvent, providing an extended period for molecular rearrangement and crystallization, which can significantly impact device performance.[5]
Table 1: Recommended Solvents for Initial Screening of TMPPS-Based Materials
| Solvent | Boiling Point (°C) | Surface Tension (mN/m) | Key Characteristics & Rationale |
|---|---|---|---|
| Toluene | 111 | 28.5 | Good starting point for aromatic compounds like TMPPS. Moderate evaporation rate. |
| Chlorobenzene | 132 | 33.6 | Commonly used for organic semiconductors; its higher boiling point allows for slower drying.[4] |
| Anisole | 154 | 34.5 | A "greener" alternative to halogenated solvents with a high boiling point for controlled drying.[3] |
| Tetrahydrofuran (THF) | 66 | 26.4 | High volatility, useful for rapid drying or in blends to adjust viscosity. Good solvent power. |
| Cyclohexanone | 156 | 34.0 | High boiling point, often used as an additive to promote crystallinity. |
The Non-Negotiable Step: Substrate Preparation
The substrate is the canvas upon which the electronic device is built. An improperly prepared surface is a primary cause of film defects and device failure. The objective is to create a contaminant-free surface with consistent and appropriate surface energy for the chosen ink system.
Protocol 1: Standard Substrate Cleaning This protocol is a robust starting point for common substrates like glass, Indium Tin Oxide (ITO), or silicon wafers.
-
Initial Degreasing: Place substrates in a substrate rack and sonicate for 15 minutes in a bath of deionized (DI) water containing 2% Hellmanex™ III detergent.[6] This step removes gross organic and particulate contamination.
-
Rinsing: Perform a dump-rinse by submerging the rack in two successive beakers of boiling DI water to remove all detergent residue.
-
Solvent Sonication: Sonicate for 15 minutes in isopropyl alcohol (IPA) to remove remaining organic residues and displace water.
-
Final Rinse & Dry: Perform a final dump-rinse in boiling DI water. Immediately dry the substrates with a stream of high-purity nitrogen or argon gas.
-
Surface Activation (Mandatory): Immediately before deposition, treat the substrate with an oxygen plasma or a UV-Ozone cleaner for 5-10 minutes. This step removes the final monolayer of organic contaminants and hydroxylates the surface, rendering it hydrophilic and promoting uniform wetting by many inks.
Post-Deposition Annealing: Refining the Film Structure
Once deposited, the film is often not in its optimal thermodynamic state. Annealing is a critical post-processing step used to improve the film's structural and electronic properties.
-
Thermal Annealing: Heating the film on a hotplate or in an oven above its glass transition temperature (if applicable) but below its melting point. This provides thermal energy for molecules to rearrange into more ordered domains, removes residual solvent, and can improve interfacial contact with electrodes.[7] The annealing temperature and duration are critical parameters that must be optimized for each specific TMPPS-based material system.[8]
-
Solvent Vapor Annealing: Exposing the film to a saturated atmosphere of a specific solvent. The solvent vapor plasticizes the film, increasing molecular mobility and allowing for significant structural reorganization and crystallization without the need for high temperatures.[9] This technique is particularly powerful for enhancing long-range order in small-molecule films.
Part II: Deposition Protocols and Methodologies
The choice of deposition technique is dictated by the desired application, balancing factors like film uniformity, material consumption, scalability, and patterning requirements.
Spin-Coating: The Laboratory Standard
Spin-coating is a dominant technique for fabricating highly uniform thin films at the laboratory scale. It relies on a balance of centrifugal force spreading the liquid and solvent evaporation solidifying the film.
Protocol 2: Spin-Coating a TMPPS-Based Film
-
Solution Preparation: Dissolve the TMPPS-based material in a filtered (0.2 µm PTFE filter) solvent to the desired concentration (e.g., 5-20 mg/mL). Ensure the material is fully dissolved, using gentle heating or sonication if necessary.
-
Substrate Mounting: Center the pre-cleaned substrate on the spin coater chuck and engage the vacuum.
-
Dispensing (Dynamic): For most applications, a dynamic dispense is recommended for superior uniformity.[10]
-
Start the spinner at a low speed (e.g., 500 rpm).
-
Dispense a specific volume of the solution (e.g., 40 µL for a 20x20 mm substrate) onto the center of the rotating substrate in a single, smooth action.[10]
-
-
Spinning: Immediately ramp up to the target spin speed (e.g., 1500-4000 rpm). The final film thickness is primarily determined by the spin speed and solution viscosity.
-
Drying: Hold at the target speed for 30-60 seconds until the film is dry. Visible interference color changes will cease when the bulk of the solvent has evaporated.
-
Annealing: Transfer the coated substrate to a hotplate for a pre-determined thermal anneal (e.g., 120°C for 10 minutes) to remove residual solvent and improve film order.
Diagram 1: Spin-Coating Workflow
A typical workflow for depositing TMPPS-based films via spin-coating.
Blade-Coating: The Path to Scalability
Blade-coating, or doctor-blading, is a highly material-efficient and scalable technique that is compatible with roll-to-roll manufacturing.[11] A precise gap is set between a blade and a moving substrate, and a meniscus of ink is dragged across the surface, leaving a wet film that dries into the final solid layer.
Protocol 3: Blade-Coating a TMPPS-Based Film
-
Ink Formulation: Blade-coating inks often require higher viscosity than spin-coating solutions to maintain a stable meniscus. This may involve using higher solute concentrations or blending solvents.
-
Substrate & Blade Setup: Securely mount the pre-cleaned substrate on a flat, heated stage. Set the blade height to the desired gap (e.g., 50-200 µm).
-
Deposition:
-
Pre-heat the substrate to a specific temperature (e.g., 40-80°C). This is a critical parameter that controls the drying rate.[12]
-
Dispense a line of ink (~50-100 µL) in front of the blade.[12]
-
Move the substrate relative to the blade at a constant, controlled speed (e.g., 5-50 mm/s). The coating speed, along with the ink's viscoelastic properties, determines the final film thickness.[13]
-
-
Drying: The film dries on the heated stage. Advanced methods can be employed, such as using a gentle gas flow over the film (gas-assisted coating) to precisely control the evaporation profile and enhance molecular ordering.[11][14]
-
Annealing: Perform a subsequent thermal anneal as required.
Diagram 2: Blade-Coating Process Parameters
Key input and process variables controlling the final film quality in blade-coating.
Inkjet Printing: Digital Patterning and Precision
Inkjet printing is a non-contact, additive manufacturing technique that deposits picoliter-sized droplets of ink at precise locations to build up a desired pattern.[15] This method offers unparalleled control over material placement and is ideal for fabricating complex device architectures with minimal material waste.[16]
Protocol 4: Developing an Inkjet Process for TMPPS
-
Ink Formulation (Critical Step): This is the most challenging aspect. The ink must have a specific range of viscosity (typically 5-20 mPa·s) and surface tension (25-40 mN/m) to be jetted reliably.[17]
-
Start with a suitable solvent system identified in Part I.
-
Use co-solvents (e.g., adding a higher boiling point solvent) to adjust viscosity and prevent nozzle clogging.
-
The TMPPS material must be perfectly soluble and the solution must be filtered meticulously (e.g., 0.2 µm filter) to avoid particulates that can block the printer nozzles.
-
-
Substrate Treatment: The substrate surface often requires treatment (e.g., with a self-assembled monolayer) to control the wetting of the individual ink droplets, preventing excessive spreading or beading up.
-
Waveform Optimization: The voltage waveform applied to the piezoelectric element in the printhead must be tuned to produce stable, single droplets without satellites. This is an iterative process performed using the printer's control software.
-
Printing & Curing: Print the desired pattern. The droplet spacing (dots per inch, or DPI) will determine if a continuous film or isolated features are formed. The printed film must then be dried and annealed, often involving a carefully controlled temperature ramp to manage solvent evaporation from the printed features.[18][19]
Diagram 3: Inkjet Ink Formulation Triangle
Balancing the critical properties for a successful TMPPS-based inkjet ink.
Part III: Safety Precautions
All work with TMPPS-based materials and associated solvents must be conducted with appropriate safety measures.
-
Material Handling: Trimethyl[4-(phenylethynyl)phenyl]silane is a chemical substance. Consult the Safety Data Sheet (SDS) before use.[20] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[20]
-
Solvent Safety: Many of the solvents used are flammable and may have associated health risks. All solution preparation and deposition should be performed in a certified chemical fume hood with adequate ventilation to avoid inhalation of vapors.[20]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour organic solvents down the drain.[20]
References
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Giri, G., DeLongchamp, D., Reinspach, J., Fischer, D. A., & Bao, Z. (2015). Identifying orthogonal solvents for solution processed organic transistors. ResearchGate. [Link]
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Maqueira-Albo, I., Bonacchini, G., et al. (2016). Identifying orthogonal solvents for solution processed organic transistors. Semantic Scholar. [Link]
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Mejri, H., et al. (2022). Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring. Nanoscale, RSC Publishing. [Link]
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Hamanaka, V. N., et al. (2019). Blade Coating System for Organic Electronics. Semantic Scholar. [Link]
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Ding, L., Zhao, J., et al. (2017). Flexible-Blade Coating of Small Molecule Organic Semiconductor for Low Voltage Organic Field Effect Transistor. Semantic Scholar. [Link]
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Kim, H.-B., et al. (2024). Green Solvent Selection for All Solution-Processed Inverted Quantum Dot Light Emitting Diode. Scribd. [Link]
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Ding, L., Zhao, J., et al. (2017). Flexible-Blade Coating of Small Molecule Organic Semiconductor for Low Voltage Organic Field Effect Transistor. ResearchGate. [Link]
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Kim, T., et al. (2020). Green-solvent-processable organic semiconductors and future directions for advanced organic electronics. Journal of Materials Chemistry A, RSC Publishing. [Link]
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Proctor, C. M., et al. (2018). Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. PubChem. [Link]
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Mejri, H., et al. (2022). Gas-assisted blade-coating of organic semiconductors: molecular assembly, device fabrication and complex thin-film structuring. Semantic Scholar. [Link]
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Ermakova, A. S., et al. (2016). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. ResearchGate. [Link]
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Park, C., Lowther, S. E., & Smith Jr., J. G. (n.d.). Organic-Inorganic Hybrids Using Novel Phenylethynyl Imide Silanes. NASA Technical Reports Server. [Link]
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Zhang, J., et al. (2015). Synthesis, characterization and curing behavior of methyl-tri(phenylethynyl)silane. ResearchGate. [Link]
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Ermakova, A. S., et al. (2016). IR Spectrum of Trimethyl(phenyl)silane. ResearchGate. [Link]
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Shkir, M., et al. (2023). The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants. National Institutes of Health (NIH). [Link]
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Głowacki, I., et al. (2023). Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique. MDPI. [Link]
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Park, J. H., et al. (2003). Annealing Effects on the Photoluminescence of Amorphous Silicon-Nitride Films. Journal of the Korean Physical Society. [Link]
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Wang, Z., et al. (2023). Advancements in Inkjet Printing of Metal- and Covalent-Organic Frameworks: Process Design and Ink Optimization. PubMed Central, NIH. [Link]
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Bardajı, A. G., et al. (2014). Ink-jet printing of host-guest systems based on acrylates with fluorescent dopants. ResearchGate. [Link]
-
Avila Ramirez, A. E., et al. (2023). Inkjet Printable Semiconducting Inks for Enhancement-Mode Organic Electrochemical Transistors. KAUST Repository. [Link]
-
Lee, W.-Y., et al. (2014). Unified film patterning and annealing of an organic semiconductor with micro-grooved wet stamps. Journal of Materials Chemistry C, RSC Publishing. [Link]
-
Kamyshny, A., et al. (2011). Metal-based Inkjet Inks for Printed Electronics. Bentham Open Archives. [Link]
-
Shimoda, T., et al. (2019). Inkjet Printing of Liquid Silicon. ResearchGate. [Link]
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Troubleshooting & Optimization
"common side reactions in Sonogashira coupling of silylalkynes"
Welcome to the technical support center for the Sonogashira coupling of silylalkynes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during this powerful C-C bond-forming reaction. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a significant amount of a symmetrical diyne byproduct. What is it, and how can I prevent it?
A1: You are likely observing the formation of a homocoupled diyne, a result of the Glaser coupling side reaction. This is the most common side reaction in copper-catalyzed Sonogashira couplings.[1][2] It occurs when two molecules of the terminal alkyne couple with each other, which can happen either to your starting silylalkyne (if it's not perfectly pure) or, more commonly, to the deprotected alkyne if the silyl group is unintentionally cleaved during the reaction. The presence of oxygen dramatically promotes this side reaction.[3][4][5]
Causality: The copper(I) cocatalyst is oxidized to copper(II) by oxygen. This Cu(II) species then reacts with the copper acetylide intermediate, leading to the oxidative dimerization of the alkyne.[4]
Core Solutions:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert atmosphere (argon or nitrogen).[1][3]
-
Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[2][6] These systems avoid the primary catalyst for Glaser coupling but may require higher temperatures, different ligands (e.g., bulky, electron-rich phosphines), or stronger bases to proceed efficiently.[6][7]
-
Use a Dilute Hydrogen Atmosphere: A less common but effective method involves running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon). This can help keep the catalysts in their reduced, active state and suppress the oxidative homocoupling pathway.[4]
Caption: Logical flow of the desired Sonogashira cycle versus the competing Glaser homocoupling pathway.
Q2: My reaction is sluggish, and the mixture has turned black. What happened to my catalyst?
A2: The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[3] Your active Pd(0) or Pd(II) species has crashed out of the catalytic cycle as insoluble, inactive palladium metal. This halts the reaction and leads to low or no yield.
Causality: This can be triggered by several factors:
-
Impurities: Impurities in reagents or solvents can poison the catalyst.[3]
-
Oxygen: Pd(0) complexes, particularly those with phosphine ligands, can be sensitive to air.[3]
-
Solvent Choice: Certain solvents may promote decomposition. Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black more than other solvents like DMF or acetonitrile.[3][8]
-
High Temperatures: While some substrates require heat, excessive temperatures can accelerate catalyst decomposition, especially for less stable catalyst systems.[9]
Core Solutions:
-
Improve Inert Atmosphere Technique: This is the first and most crucial step. Review your procedure for degassing solvents and ensuring all glassware is properly dried and purged with an inert gas.
-
Purify Reagents: Ensure the aryl halide, silylalkyne, and amine base are pure. Distill liquid amines over a suitable drying agent (e.g., CaH₂) before use.[8]
-
Select a More Robust Catalyst/Ligand System: If decomposition persists, consider switching to a more stable palladium precatalyst, such as PdCl₂(PPh₃)₂, or employing more robust ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene).[10]
-
Optimize Temperature: Do not overheat the reaction. Start at room temperature if using a reactive halide (iodide) and only increase the temperature incrementally if the reaction does not proceed.[3][9]
| Problem Symptom | Probable Cause(s) | Recommended Solutions |
| Black Precipitate | Catalyst Decomposition (Pd Black) | 1. Improve inert atmosphere technique.[3] 2. Use fresh, high-purity reagents.[3] 3. Consider changing solvent (e.g., away from THF).[8] 4. Use a more stable Pd precatalyst or ligand. |
| Diyne Byproduct | Glaser Homocoupling | 1. Rigorously exclude all oxygen.[4] 2. Switch to a copper-free protocol.[1] 3. Ensure purity of silylalkyne. |
| Unwanted Desilylation | Base is too strong/nucleophilic; high temp. | 1. Switch to a milder base (e.g., DIPA instead of TEA). 2. Lower the reaction temperature. 3. Avoid fluoride-containing additives unless intended.[11] |
| Low or No Conversion | Inactive catalyst; unreactive halide; poor conditions. | 1. Use fresh catalyst and high-purity reagents.[3] 2. Switch from aryl bromide/chloride to iodide if possible.[9] 3. Optimize temperature, base, and solvent systematically.[10] |
Table 1: Summary of common problems, their causes, and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about using silylalkynes in Sonogashira couplings.
Q1: What is the primary purpose of the silyl group on my alkyne?
A1: The silyl group (most commonly trimethylsilyl, TMS, or triethylsilyl, TES) serves primarily as a protecting group for the terminal C-H bond of the alkyne.[12] This is crucial for several reasons:
-
Prevents Homocoupling: It prevents the starting alkyne from undergoing Glaser homocoupling.
-
Enables Stepwise Synthesis: It allows for the selective reaction at one end of a molecule containing multiple alkyne functionalities. You can perform a Sonogashira coupling with one protected alkyne, then deprotect it and perform a second, different coupling reaction.[12]
-
Improves Handling: Silylalkynes are often less volatile and easier to handle and purify than their parent terminal alkynes.[12]
Q2: When should I choose a copper-catalyzed versus a copper-free system?
A2: The choice depends on the sensitivity of your substrate and your tolerance for potential side products.
| Factor | Copper-Catalyzed System | Copper-Free System |
| Reactivity | Generally faster, allows for milder conditions (e.g., room temp).[1][5] | May require higher temperatures or longer reaction times.[6] |
| Key Side Reaction | Prone to Glaser homocoupling, especially if O₂ is present.[1][13] | Glaser homocoupling is largely avoided.[2] |
| Setup Complexity | Requires strict exclusion of oxygen to minimize side reactions.[3] | Still requires an inert atmosphere for the Pd catalyst, but is less sensitive to trace O₂ causing dimerization. |
| Best For... | Highly reactive halides (iodides) and when speed is a priority. | Substrates sensitive to dimerization or when the homocoupled byproduct is difficult to separate from the desired product. |
Table 2: Comparison of copper-catalyzed and copper-free Sonogashira systems for silylalkyne coupling.
Q3: My goal is to couple at the C-Si bond. Is this possible with Sonogashira conditions?
A3: Yes, but it is not a standard Sonogashira reaction and requires specific conditions. The standard Sonogashira coupling of a silylalkyne involves the reaction of an aryl/vinyl halide with the terminal C-H bond of a different alkyne, where the silyl group on your substrate acts as a protecting group.[12]
To react at the C-Si bond, you need to perform a sila-Sonogashira (a type of Hiyama coupling). This involves activating the C-Si bond, typically with a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[7][11] In this variation, the silylalkyne itself acts as the nucleophilic partner, transferring the alkynyl group to the palladium center. This is a powerful method for creating unsymmetrical diarylacetylenes in a one-pot, two-step sequence.[12]
Caption: A systematic workflow for diagnosing and resolving low-yield Sonogashira coupling reactions.
Experimental Protocol: Inert Atmosphere Sonogashira Coupling
This protocol provides a self-validating system for coupling an aryl iodide with a silylalkyne, designed to minimize common side reactions.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Silylalkyne (e.g., Trimethylsilylacetylene) (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA), freshly distilled and degassed (5 mL)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)
-
Schlenk flask or sealed reaction tube, stir bar, inert gas line (Argon or N₂)
Procedure:
-
Glassware Preparation: Thoroughly dry the Schlenk flask and stir bar in an oven ( >100 °C) overnight and allow to cool under a stream of inert gas.
-
Catalyst Loading: To the cooled flask, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI under a positive pressure of inert gas.
-
Sealing and Purging: Seal the flask with a septum and purge with the inert gas for 10-15 minutes by inserting a needle connected to the gas line and a second outlet needle.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and the freshly distilled, degassed TEA via syringe. The mixture should be a yellow-orange slurry.
-
Silylalkyne Addition: Add the silylalkyne dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed. For less reactive aryl bromides, gentle heating (50-80 °C) may be required.[3]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues and amine salts. Wash the filtrate with water or brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
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- Sonogashira Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_Sonogashira_Coupling]
- Cross-Coupling of Alkynylsilanes - Technical Library - Gelest. [URL: https://www.gelest.com/product/technical-library/cross-coupling-of-alkynylsilanes/]
- Optimization of reaction conditions for the Sonogashira reaction - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-Sonogashira-reaction-a_tbl1_303387870]
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction - ResearchGate. [URL: https://www.researchgate.net/publication/343836798_Copper_in_Cross-Coupling_Reactions_I_Sonogashira-Hagihara_Reaction]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [URL: https://repository.kaust.edu.sa/handle/10754/625737]
- Sonogashira coupling - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7825996/]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/25/8/1889]
- Copper-free Sonogashira coupling - The chemical reaction database. [URL: https://www.organic-chemistry.org/blogs/doug/2008/08/15/copper-free-sonogashira-coupling/]
- Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel - MDPI. [URL: https://www.mdpi.com/2073-4344/11/1/65]
- Conditions optimization for the double Sonogashira coupling - ResearchGate. [URL: https://www.researchgate.net/publication/283457198_Conditions_optimization_for_the_double_Sonogashira_coupling]
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- Sonogashira Coupling - YouTube. [URL: https://www.youtube.
- Click-style Sonogashira deprotection and coupling reactions involving silyl-protected alkynes at room temperature - Morressier. [URL: https://www.morressier.com/o/event/5c6f0e4533756b0015f451f2/article/5c8680e7d528d30016458530]
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"preventing homocoupling in Sonogashira reactions with silylalkynes"
Technical Support Center: Sonogashira Reactions with Silylalkynes
A Specialist's Guide to Preventing Homocoupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address a common yet critical challenge in Sonogashira cross-coupling reactions: the prevention of alkyne homocoupling, particularly when working with silyl-protected alkynes. This resource moves beyond simple protocols to explain the underlying chemistry, helping you make informed decisions to optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem?
A1: Homocoupling, often referred to as Glaser coupling, is an undesired side reaction where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1][2] This is a significant issue because it consumes your valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[2]
Q2: I'm using a silyl-protected alkyne like trimethylsilyl (TMS) acetylene. Aren't these supposed to prevent homocoupling?
A2: Yes, silyl protecting groups like TMS or triisopropylsilyl (TIPS) are a primary strategy to prevent homocoupling.[2][3] They block the terminal alkyne's acidic proton, which is necessary for the dimerization to occur. However, if the silyl group is prematurely cleaved under the reaction conditions, the unprotected terminal alkyne can then undergo homocoupling, especially in the presence of a copper co-catalyst and oxygen.[1]
Q3: What role does the copper co-catalyst play in promoting homocoupling?
A3: In the traditional Sonogashira reaction, a copper(I) salt is used as a co-catalyst to increase the reaction rate.[4][5] It reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[4][5] However, in the presence of oxygen, this copper acetylide can undergo oxidative dimerization, leading to the formation of the homocoupled product.[1][5] This is why strict exclusion of air is critical in copper-catalyzed Sonogashira reactions.[4][6][7]
Q4: Can I run the reaction without a copper co-catalyst to avoid homocoupling?
A4: Absolutely. Copper-free Sonogashira protocols have been developed specifically to avoid the formation of alkyne dimers.[4][6] These methods are highly effective at preventing Glaser coupling and are particularly useful when working with substrates that might coordinate with copper.[8] However, these reactions may require different conditions, such as stronger bases or different ligand systems, to proceed efficiently.[9][10]
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common issues related to homocoupling when using silylalkynes.
Issue 1: Significant Formation of Homocoupled Diyne Byproduct Detected
Symptoms:
-
Low yield of the desired cross-coupled product.
-
A major byproduct is observed in your analytical data (e.g., NMR, LC-MS) corresponding to the mass of the dimerized silylalkyne.
Caption: Troubleshooting workflow for excessive homocoupling.
| Possible Cause | Suggested Solution & Rationale |
| Oxygen Contamination | Solution: Ensure all solvents and liquid reagents (especially amines) are thoroughly degassed before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction.[8] Rationale: Glaser homocoupling is an oxidative process catalyzed by the copper(I) species and promoted by oxygen.[1][8] Rigorous exclusion of oxygen is the first and most critical step. |
| Copper(I) Co-catalyst | Solution: Switch to a well-established copper-free Sonogashira protocol.[8] Rationale: The copper co-catalyst is the primary culprit for Glaser-type homocoupling.[4][6][10] By eliminating it, you remove the main pathway for this side reaction. This is often the most effective solution. |
| Premature Deprotection of Silylalkyne | Solution: If you are performing an in-situ deprotection and coupling, the conditions might be too harsh, leading to a high concentration of the terminal alkyne before it can react with the aryl halide. Consider using a milder base or a two-step procedure where the deprotection is performed separately. Rationale: A high concentration of the deprotected alkyne can favor dimerization, especially if the cross-coupling step is slow. |
| High Alkyne Concentration | Solution: Add the silylalkyne to the reaction mixture slowly over a prolonged period using a syringe pump. Rationale: Maintaining a low, steady concentration of the alkyne favors the desired cross-coupling reaction over the second-order homocoupling side reaction.[2] |
| Inappropriate Base | Solution: Use a bulky, non-coordinating amine base such as diisopropylethylamine (DIPEA) or diisopropylamine (DIPA).[8] In some copper-free systems, inorganic bases like cesium carbonate (Cs₂CO₃) can also be effective.[8] Rationale: The choice of base is critical. Some bases can facilitate premature deprotection of the silyl group or interact with the catalyst in undesirable ways. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling with a Silylalkyne
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 eq)
-
Silyl-protected alkyne (e.g., Trimethylsilylacetylene) (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Amine base (e.g., Diisopropylethylamine, DIPEA), degassed (3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the degassed amine base.
-
Add the silyl-protected alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the appropriate temperature (typically 50-80 °C, depending on the reactivity of the aryl halide) and monitor by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature and proceed with aqueous workup and purification.
Understanding the Mechanism: Cross-Coupling vs. Homocoupling
To effectively troubleshoot, it's crucial to understand the competing catalytic cycles.
Caption: Competing pathways in Sonogashira reactions.
The desired Sonogashira pathway involves a palladium-catalyzed cycle.[5] In contrast, the undesired Glaser homocoupling is an oxidative process driven by the copper co-catalyst and the presence of oxygen, which dimerizes the copper acetylide intermediate.[4][5][6] Using a silyl-protected alkyne prevents the initial deprotonation step required for both cycles. However, if the silyl group is unintentionally removed, the resulting terminal alkyne can enter the undesired Glaser pathway if copper and oxygen are present.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Sonogashira coupling - Golden. (n.d.). Retrieved January 14, 2026, from [Link]
-
Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 14, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(4), 2073–2145. [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(43), 26685–26715. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved January 14, 2026, from [Link]
-
Wang, J., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry, 23(5), 904–908. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). Retrieved January 14, 2026, from [Link]
-
Martek, B. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4814. [Link]
-
Supposed mechanism for the copper-free Sonogashira reaction. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yield in the synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane"
Technical Support Center: Synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane
Welcome to the technical support center for the synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane. This guide is designed for researchers and drug development professionals to troubleshoot and optimize this synthesis, which is typically achieved via a Sonogashira cross-coupling reaction. Here, we address common issues encountered during the experiment in a practical, question-and-answer format, grounded in mechanistic principles to provide robust solutions.
The primary synthetic route involves the palladium- and copper-catalyzed coupling of a terminal alkyne (Phenylacetylene) with an aryl halide (typically 4-bromo- or 4-iodo-phenyl(trimethyl)silane). Success hinges on the precise control of reagents and conditions.
General Reaction Scheme
The synthesis is a classic Sonogashira coupling, a powerful C-C bond-forming reaction.[1][2]
Caption: General workflow for the Sonogashira synthesis.
Section 1: Initial Diagnosis & Common Failure Modes
Question: My reaction mixture turned black immediately or very quickly, and I have little to no product. What happened?
Answer: This is a classic sign of palladium catalyst decomposition. The black precipitate is finely divided palladium metal, often called "palladium black," which is catalytically inactive.[3]
-
Causality: The active catalyst in the Sonogashira cycle is a Pd(0) species.[4] If you start with a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. This Pd(0) state is highly sensitive to oxygen. Oxygen can oxidize the Pd(0) catalyst or the phosphine ligands, leading to aggregation and precipitation.
-
Troubleshooting Steps:
-
Improve Inert Atmosphere: Your primary focus should be the rigorous exclusion of oxygen. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or high-purity Nitrogen).
-
Degas Your Solvents and Reagents: The solvent and liquid amine base are major sources of dissolved oxygen. They must be thoroughly degassed before use. The most effective method is performing three "freeze-pump-thaw" cycles. Alternatively, sparging the liquid with an inert gas for 30-60 minutes can suffice, though it is generally less effective.[3]
-
Check Reagent Purity: Impurities in your starting materials or solvent can also poison the catalyst, leading to decomposition.[3]
-
Question: My TLC/LC-MS analysis shows unreacted starting materials and a new, non-polar spot that isn't my product. What is this side product?
Answer: You are likely observing the homocoupling of phenylacetylene, which forms 1,4-diphenylbuta-1,3-diyne. This side reaction is known as Glaser-Hay coupling and is a very common issue in copper-catalyzed Sonogashira reactions.[3]
-
Causality: The copper(I) co-catalyst, essential for activating the alkyne, can also catalyze the oxidative dimerization of the alkyne, especially in the presence of oxygen.[4][5]
-
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: As with palladium black formation, the primary solution is the rigorous exclusion of oxygen. Improved degassing is critical.[3]
-
Reduce Copper Loading: While catalytic, excess copper can accelerate this side reaction. Reduce the amount of CuI to the minimum effective level, typically 1-5 mol%.
-
Order of Addition: Add the phenylacetylene slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Consider "Copper-Free" Conditions: If homocoupling remains a persistent issue, protocols for copper-free Sonogashira coupling exist. These often require a different choice of base (e.g., piperidine) or specialized ligands but can completely eliminate the Glaser-Hay pathway.[6]
-
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose the cause of low yield.
Caption: A decision tree for troubleshooting low yield.
Section 2: Reagent and Catalyst Integrity
Question: How critical is the quality of my amine base (e.g., triethylamine)?
Answer: Extremely critical. The base serves two essential roles in the Sonogashira reaction:
-
It acts as a scavenger for the hydrogen halide (e.g., HI, HBr) produced during the catalytic cycle, preventing the reaction medium from becoming acidic.[1]
-
It facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide species.[4][7]
Wet or oxidized amine bases are a common cause of reaction failure. Consider distilling your amine base (e.g., triethylamine from CaH₂) and storing it under an inert atmosphere over molecular sieves.[3][8]
Question: I am using 4-bromo-phenyl(trimethyl)silane instead of the iodo- version and the reaction is very slow. Why?
Answer: The rate of the oxidative addition step—the first and often rate-determining step in the palladium cycle—is highly dependent on the carbon-halogen bond strength.[7] The C-I bond is significantly weaker than the C-Br bond, making aryl iodides much more reactive than aryl bromides.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| C-I | ~51 | Highest |
| C-Br | ~71 | Moderate |
| C-Cl | ~81 | Low (requires special conditions) |
To compensate for the lower reactivity of an aryl bromide, you may need to:
-
Increase Temperature: Reactions with aryl bromides often require heating (e.g., 50-100 °C), whereas aryl iodides can react at room temperature.[8][9]
-
Use a More Active Catalyst System: Employing more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition of aryl bromides.[4]
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve a reasonable reaction rate.
Section 3: Understanding the Mechanism
A simplified view of the Sonogashira catalytic cycles helps in understanding the role of each component.
Caption: The interconnected Palladium and Copper catalytic cycles.
Section 4: Protocols and Procedures
Protocol 1: Rigorous Solvent and Amine Degassing
-
Assemble a Schlenk flask containing your solvent (e.g., THF) or amine base.
-
Freeze the liquid by placing the flask in a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum to the flask for 10-15 minutes to remove gases above the frozen solid.
-
Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solid to thaw completely. You may see gas bubbles evolving from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
After the final cycle, backfill the flask with inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: Standard Reaction Setup for Trimethyl[4-(phenylethynyl)phenyl]silane
(Note: This is a representative procedure. Molar ratios and conditions may need optimization.)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Trimethyl(4-iodophenyl)silane (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).
-
Seal the flask, and cycle between vacuum and inert gas (Argon) three times to establish an inert atmosphere.
-
Via syringe, add degassed anhydrous solvent (e.g., THF, ~0.1 M concentration) and degassed anhydrous triethylamine (3.0 eq).
-
Stir the mixture for 5 minutes.
-
Slowly add Phenylacetylene (1.2 eq) via syringe over 5-10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If using an aryl bromide, heating to 60-80 °C may be required.[9]
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(7), 1363-1370. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. [Link]
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
YouTube. (2016). Sonogashira Coupling Reaction Mechanism. [Link]
-
SynArchive. Sonogashira Coupling. [Link]
-
ACS Publications. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
Sources
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- 2. synarchive.com [synarchive.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane
Welcome to the technical support center for the synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the identification and removal of process-related byproducts. The methodologies outlined herein are grounded in established chemical principles to ensure reliability and reproducibility in your work.
The synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane is most commonly achieved via a Sonogashira cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction typically involves the coupling of (4-bromophenyl)trimethylsilane with phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] While robust, this reaction is not without its challenges, primarily the formation of unwanted side products. This guide provides direct answers and protocols to address these issues.
Frequently Asked Questions (FAQs): Understanding Byproduct Formation
Q1: What is the most prevalent byproduct in the Sonogashira synthesis of Trimethyl[4-(phenylethynyl)phenyl]silane, and what does it look like?
A1: The most common and often most significant byproduct is the homocoupled dimer of phenylacetylene, resulting in 1,4-diphenylbuta-1,3-diyne.[5][6] This side reaction is also known as Glaser or Hay coupling.[6][7] This byproduct is a non-polar compound that can co-elute with the desired product during chromatographic purification if the conditions are not optimized.
Q2: What is the underlying cause of this homocoupling side reaction?
A2: The homocoupling of terminal alkynes is primarily promoted by the copper(I) cocatalyst in the presence of oxygen.[4][5][8] The copper acetylide intermediate, which is crucial for the main catalytic cycle, can undergo oxidative dimerization.[7] Therefore, the presence of atmospheric oxygen significantly increases the rate of this undesirable side reaction.[6]
Q3: Besides the homocoupled alkyne, what other impurities should I be aware of?
A3: Other potential byproducts and impurities include:
-
Unreacted Starting Materials: Residual (4-bromophenyl)trimethylsilane and phenylacetylene.
-
Palladium Black: A black precipitate indicating the decomposition and agglomeration of the palladium(0) catalyst, rendering it inactive.[8][9] This can be caused by impurities or excessive heat.
-
Phosphine Oxides: If phosphine ligands (e.g., triphenylphosphine) are used, they can be oxidized to their corresponding oxides, which can complicate purification.[10]
-
Solvent and Base Residues: Residual amine base (e.g., triethylamine) or high-boiling solvents like DMF.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides actionable solutions to improve reaction outcomes.
Q4: My reaction mixture has turned black, and the reaction has stalled. What is happening?
A4: The formation of a black precipitate is almost certainly palladium black, which signifies the decomposition of your active Pd(0) catalyst.[8]
-
Causality: This is often triggered by the presence of oxygen, impurities in the reagents or solvent, or inappropriate reaction temperatures.[9][11][12]
-
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: The reaction is highly sensitive to oxygen.[8] It is critical to thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and to maintain a positive pressure of an inert gas throughout the reaction.[6][9]
-
Control Temperature: While some aryl bromides require heating, excessive temperatures can accelerate catalyst decomposition.[11] If heating is necessary, do so gradually and monitor the reaction closely.
-
Q5: My final product is contaminated with a significant amount of a non-polar impurity. How can I prevent its formation?
A5: This impurity is likely the 1,4-diphenylbuta-1,3-diyne homocoupling product. Its formation can be suppressed significantly through several strategies.
-
Causality: As discussed, this byproduct arises from the oxygen- and copper-promoted dimerization of phenylacetylene.[4][5]
-
Preventative Measures:
-
Rigorous Degassing: This is the most critical step to minimize homocoupling.[8]
-
Copper-Free Conditions: The Sonogashira reaction can be performed without a copper cocatalyst.[4][7] This effectively eliminates the primary pathway for homocoupling but may require different ligands (e.g., bulky, electron-rich phosphines) or higher temperatures to proceed efficiently.[7][9]
-
Slow Addition of Phenylacetylene: Adding the phenylacetylene slowly to the reaction mixture via a syringe pump can maintain its concentration at a low level, thus favoring the desired cross-coupling over self-coupling.[6][13]
-
Reducing Atmosphere: Some protocols report that using a reducing atmosphere, such as a dilute mixture of hydrogen in nitrogen or argon, can effectively diminish the homocoupling byproduct to minimal levels.[5][10]
-
Troubleshooting Logic Diagram
The following diagram outlines a decision-making workflow for troubleshooting a problematic Sonogashira reaction.
Caption: Troubleshooting workflow for Sonogashira coupling.
Protocols: Byproduct Removal & Purification
Even with optimized reaction conditions, a robust purification strategy is essential.
Data Summary for Purification
| Compound | Typical Rf (100% Hexane) | Recommended Removal Method |
| Trimethyl[4-(phenylethynyl)phenyl]silane (Product) | ~0.4 - 0.5 | Collection during column chromatography. |
| 1,4-Diphenylbuta-1,3-diyne (Homocoupled) | ~0.5 - 0.6 (runs faster) | Careful separation by flash column chromatography. |
| (4-bromophenyl)trimethylsilane (Starting Material) | ~0.6 - 0.7 | Elutes before the product in column chromatography. |
| Phenylacetylene (Starting Material) | Volatile | Removed during solvent evaporation (rotary evaporation). |
| Triphenylphosphine Oxide | ~0.1 (polar) | Remains at the baseline in non-polar eluents; easily separated by silica gel chromatography. |
Note: Rf values are approximate and can vary based on the specific silica gel, chamber saturation, and spotting concentration.
Protocol 1: Standard Aqueous Workup
This procedure is designed to remove the amine base, its salt, and other water-soluble impurities before chromatographic purification.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or diethyl ether (approx. 10 volumes).[14]
-
Quench: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and remove the bulk of the amine base.[14]
-
Base Wash: Perform a subsequent wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to ensure complete removal of any acidic species.[5]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Dry and Concentrate: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
This is the most effective method for separating the desired product from non-polar byproducts like the homocoupled dimer.[6][15]
-
Prepare the Column: Pack a glass column with silica gel using a non-polar eluent (e.g., hexane).
-
Load the Sample: Dissolve the crude product from the workup in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the prepared column.
-
Elute: Begin elution with a non-polar solvent system, such as 100% hexane.[5] The less polar byproducts, including the homocoupled dimer and unreacted (4-bromophenyl)trimethylsilane, will elute first.
-
Monitor Fractions: Collect fractions and monitor them by TLC.
-
Collect Product: The desired product, Trimethyl[4-(phenylethynyl)phenyl]silane, will elute after the faster-running impurities. Combine the pure fractions.
-
Concentrate: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Purification Workflow Diagram
Caption: General workflow for purification of the product.
References
- Vertex AI Search result citing an article on the synthesis of (4-Bromophenyl)trimethylsilane.
- Alami, M., Ferri, F., & Linstrumelle, G. (1993). A Convenient and General Synthesis of 1-Aryl- and 1-Heteroaryl-Substituted Terminal Alkynes via Palladium-Catalyzed Cross-Coupling (Sonogashira Reaction). Tetrahedron Letters, 34(40), 6403-6406.
- Organic Syntheses Procedure for phenylacetylene.
- Organic Syntheses Procedure for phenylacetylene.
- Tour, J. M., & Lamba, J. J. S. (1993). Solid-Phase Synthesis of Phenylacetylene Oligomers Utilizing a Novel 3-Propyl-3-(benzyl-supported) Triazene Linkage. The Journal of Organic Chemistry, 58(26), 7292-7303.
- Sigma-Aldrich product page for (4-Bromophenylethynyl)trimethylsilane.
- Wikipedia article on Phenylacetylene.
- Sciencemadness Discussion Board on the prepar
- ResearchGate request for a paper on Sonogashira Coupling Reaction with Diminished Homocoupling.
- Vertex AI Search result citing an article on the role of (4-Bromophenyl)trimethylsilane in modern organic synthesis.
- Wikipedia article on Sonogashira coupling.
- Reddit discussion on Sonogashira troubleshooting.
- Chemistry LibreTexts page on Sonogashira Coupling.
- Reddit discussion on a struggling Sonogashira coupling reaction.
- Organic Synthesis portal page on Sonogashira Coupling.
- ResearchGate article with IR Spectrum of Trimethyl(phenyl)silane.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Dungavath, M., & Fairlamb, I. J. S. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 64-81). The Royal Society of Chemistry.
- ResearchGate article on the synthesis and characteriz
- ResearchGate discussion on the best procedure for Sonogashira coupling.
- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
- D'Souza, D. M., & Müller, T. J. J. (2007). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Organic Chemistry Portal page on Sonogashira Coupling.
- PubChem entry for Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane.
- Supporting information from a Royal Society of Chemistry public
- Scribd document on an experimental procedure for Sonogashira Coupling.
- ChemicalBook entry for PHENYLTRIMETHYLSILANE 1H NMR spectrum.
- ChemicalBook entry for (phenylthiomethyl)trimethylsilane 1H NMR spectrum.
- Royal Society of Chemistry article on N-Heterocyclic Carbene Catalysed Trimethylsilyl
- Publication on the Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes.
- Article on the reaction of (bromodifluoromethyl)trimethylsilane with HMPA.
- FUJIFILM Wako Chemicals product page for Trimethyl[4-(phenylethynyl)phenyl]silane.
- SpectraBase entry for Triethyl(phenylethynyl)silane.
- LookChem entry for Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-.
- Arkivoc article on the convenient preparation of aryl methyl and aryl phenyl sulfides.
- Google Patents entry for a method for purifying phenyl silane.
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"stability issues of Trimethyl[4-(phenylethynyl)phenyl]silane in electronic devices"
Technical Support Center: Trimethyl[4-(phenylethynyl)phenyl]silane (TPEPS)
Welcome to the Technical Support Center for Trimethyl[4-(phenylethynyl)phenyl]silane (TPEPS). As a leading Application Scientist, my goal is to provide you with in-depth, actionable guidance to navigate the complexities of using TPEPS in your electronic device research. This center is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address the specific stability challenges you may face.
FAQs and Troubleshooting Guides
Question 1: Device Performance Degradation
"I've fabricated an OLED using TPEPS as a host or interfacing layer, and I'm observing a rapid decline in luminance and efficiency. What are the likely causes related to TPEPS stability?"
This is a common issue stemming from the intrinsic and extrinsic degradation pathways of both TPEPS and the overall device structure. Let's break down the potential culprits.
Core Insight: The stability of your device is not solely dependent on the TPEPS molecule itself, but on the interplay between TPEPS, adjacent materials, and the operating environment. Degradation often originates at the interfaces.
Troubleshooting Protocol:
-
Environmental Contamination Assessment:
-
Moisture and Oxygen Ingress: The primary suspects in the degradation of organic electronic devices are moisture and oxygen.[1][2] Even trace amounts can lead to significant performance decline. Water molecules can act as charge traps, particularly at grain boundaries, impeding charge transport.[3][4]
-
Verification: Have you characterized your device's performance under an inert atmosphere (e.g., a nitrogen-filled glovebox) and compared it to its performance in ambient conditions? A significant difference points towards environmental degradation.
-
-
Photochemical Stability Analysis:
-
Photo-oxidation: The phenylethynyl group, while providing desirable electronic properties, can be susceptible to photo-oxidation, especially under UV or high-energy visible light. This can lead to the formation of non-emissive species that quench excitons.[5]
-
Verification: Operate your device under filtered light or in complete darkness to see if the degradation rate slows. Consider performing control experiments where a TPEPS film is exposed to operational light levels without an applied voltage.
-
-
Electrochemical Instability Investigation:
-
Interfacial Reactions: Degradation can be accelerated at the interface between TPEPS and the electrode, particularly with transparent conductive oxides like ITO. Hydroxyl groups on the ITO surface can lead to the oxidation of the organic layer.[6]
-
Verification: Fabricate devices with different anode materials or with an additional hole-injection layer to see if the stability profile changes.
-
Question 2: Material Integrity and Handling
"I'm concerned about the stability of my TPEPS material before I even use it in a device. How should I handle and store it to prevent degradation?"
The pre-fabrication handling of TPEPS is critical. The trimethylsilyl group, in particular, can be sensitive to certain conditions.
Core Insight: The trimethylsilyl (TMS) group is a protecting group, and its stability is highly dependent on the chemical environment. While relatively stable, it is the most labile among common silyl ethers under acidic conditions.[7][8]
Troubleshooting and Best Practices:
-
Hydrolysis Prevention:
-
Issue: The Si-C bond in TPEPS can be susceptible to hydrolysis, especially in the presence of acid or fluoride ions, which would cleave the trimethylsilyl group.[7][8][9] This can alter the material's electronic properties and solubility.
-
Protocol:
-
Always store TPEPS under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents for all solution-based processing.
-
Avoid acidic or basic processing conditions unless specifically required for a reaction. The relative stability of silyl ethers to hydrolysis is well-documented.[7][8]
-
-
-
Thermal Stability:
-
Issue: While TPEPS has a reasonably high melting point (121-122 °C), prolonged exposure to high temperatures during device fabrication (e.g., annealing) can lead to morphological changes or degradation.[10]
-
Protocol:
-
Determine the glass transition temperature (Tg) of your TPEPS-containing layers.
-
Keep annealing temperatures well below the decomposition temperature and, if possible, below the Tg to prevent morphological instabilities.
-
-
Data Summary: Relative Stability of Silyl Ethers to Acidic Hydrolysis
| Silyl Group | Relative Resistance |
| TMS (in TPEPS) | 1 (Least Resistant) |
| TES | 64 |
| TBS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
This table illustrates that the Trimethylsilyl (TMS) group is the most susceptible to acidic hydrolysis among common silyl ethers, highlighting the need for careful handling.[7]
Question 3: Interfacial Instability and Charge Trapping
"My device is showing signs of increased operating voltage and charge trapping over time. Could TPEPS be contributing to this at the interfaces?"
Yes, this is a distinct possibility. The interface between TPEPS and adjacent layers is a critical area where instability can arise.
Core Insight: Chemical and physical changes at the interfaces can create new energy barriers or charge trapping states, leading to increased operational voltage and reduced efficiency.
Troubleshooting Workflow:
Caption: Workflow for diagnosing interfacial instability.
Detailed Protocols:
-
Protocol for Hypothesis 1 (Moisture-Induced Traps):
-
Fabricate a TPEPS-based device entirely within a controlled inert environment (glovebox with O₂ and H₂O levels < 1 ppm).
-
Perform initial J-V-L (current density-voltage-luminance) characterization inside the glovebox.
-
Transfer the device to an ambient environment and repeat J-V-L measurements at set time intervals.
-
Analysis: A significant increase in turn-on voltage and a decrease in current for a given voltage in ambient conditions strongly suggests moisture-induced charge trapping.[3][11]
-
-
Protocol for Hypothesis 2 (Interfacial Chemical Reaction):
-
Operate a device for a prolonged period until significant degradation is observed.
-
Carefully delaminate the device layers.
-
Perform X-ray Photoelectron Spectroscopy (XPS) or Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) at the TPEPS interface.
-
Analysis: Look for the emergence of new peaks corresponding to oxides or other reaction byproducts. For instance, oxidation at the ITO/TPEPS interface can be detected.[6]
-
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation mechanisms affecting TPEPS in an electronic device.
Caption: Key degradation pathways for TPEPS in electronic devices.
References
-
Silyl ether - Wikipedia. [Link]
-
Silyl ether - Grokipedia. [Link]
-
Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. MDPI.[Link]
-
Deprotection of Silyl Ethers - Gelest Technical Library. Gelest.[Link]
-
Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. PubChem.[Link]
-
SilE‐R and SilE‐S ‐ DABB Proteins Catalyzing Enantiospecific Hydrolysis of Organosilyl Ethers | Request PDF. ResearchGate.[Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health (NIH).[Link]
-
Humidity effect on electrical performance of organic thin-film transistors. ResearchGate.[Link]
-
Chemical Degradation in Organic Light-Emitting Devices: Mechanisms and Implications for the Design of New Materials | Request PDF. ResearchGate.[Link]
-
Degradation Mechanisms and Reactions in Organic Light-Emitting Devices. ResearchGate.[Link]
-
Degradation Mechanism of Organic Light Emitting Devices Originating from Transparent Electrodes. Toyota Central R&D Labs., Inc.[Link]
-
Degradation Phenomena in Small-Molecule Organic Light-Emitting Devices. ResearchGate.[Link]
-
Environmental Effects on the Performance of Small‐Molecule Organic Thin‐Film Transistors. Wiley Online Library.[Link]
-
Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-. LookChem.[Link]
-
Photo-oxidation Studies of 4-(Chloromethyl)phenyltrichlorosilane on Silicon and Titanium Oxides. Asian Journal of Chemistry.[Link]
-
Effect of environmental humidity on the functional materials of organic light-emitting diode. ResearchGate.[Link]
-
Influence of moisture on device characteristics of polythiophene-based field-effect transistors | Request PDF. ResearchGate.[Link]
-
Photochemistry and Photooxidation of Acylsilanes. Sci-Hub.[Link]
-
The influence of impurities on the charge carrier mobility of small molecule organic semiconductors. ResearchGate.[Link]
-
The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. ResearchGate.[Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. tytlabs.co.jp [tytlabs.co.jp]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. grokipedia.com [grokipedia.com]
- 10. lookchem.com [lookchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Silylated Organic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and field-proven solutions for the unique challenges encountered during the purification of silylated organic compounds. Silyl ethers are indispensable protecting groups in modern organic synthesis, yet their purification can be fraught with difficulties, from unexpected cleavage to challenging separations. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities with confidence.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of silylated compounds, providing insights into their root causes and offering practical, step-by-step solutions.
Issue 1: Cleavage of the Silyl Ether During Silica Gel Chromatography
Symptoms:
-
Appearance of a new, more polar spot on the TLC plate after spotting the crude material, which corresponds to the deprotected alcohol.
-
Low or no yield of the desired silylated compound after column chromatography.[1]
-
Co-elution of the starting material (alcohol) with the product.[1]
Root Cause Analysis: The primary culprit for the cleavage of silyl ethers on silica gel is the acidic nature of the stationary phase. The silica surface is populated with silanol groups (Si-OH), which can act as proton donors, leading to the hydrolysis of acid-labile silyl ethers.[2][3] The lability of silyl ethers to acidic conditions varies significantly, with trimethylsilyl (TMS) ethers being particularly susceptible, while more sterically hindered groups like tert-butyldimethylsilyl (TBDMS or TBS) offer greater stability.[4][5][6]
Solutions:
-
Deactivation of Silica Gel:
-
Rationale: Neutralizing the acidic silanol groups on the silica surface can prevent the acid-catalyzed cleavage of the silyl ether.
-
Protocol:
-
Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).
-
Add 1-2% of a non-polar tertiary amine, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), to the slurry.
-
Stir the slurry for 15-30 minutes to ensure thorough mixing and neutralization.
-
Pack the column with the neutralized silica slurry.
-
Equilibrate the column with the mobile phase containing a small amount (0.1-0.5%) of the same amine.[7]
-
-
-
Use of Alternative Stationary Phases:
-
Rationale: Employing a less acidic or neutral stationary phase can circumvent the issue of silyl ether cleavage.
-
Options:
-
Neutral Alumina: A good alternative for moderately polar compounds, but its reactivity should be tested with a small sample first.
-
Florisil®: A magnesium silicate-based adsorbent that is generally less acidic than silica gel.[8]
-
Reverse-Phase Silica (C18): For polar silylated compounds, reverse-phase chromatography can be an effective purification method.[8]
-
-
-
Rapid Purification:
-
Rationale: Minimizing the residence time of the compound on the column reduces its exposure to the acidic environment.
-
Technique: Flash chromatography, which utilizes pressure to accelerate the elution, is generally preferred over gravity chromatography.[8]
-
Issue 2: Co-elution of the Silylated Product with Siloxane Byproducts
Symptoms:
-
Broad or shouldered peaks in the chromatogram.[9]
-
The presence of characteristic siloxane peaks in the NMR spectrum of the "purified" product.
-
Difficulty in obtaining a pure sample despite trying various solvent systems.
Root Cause Analysis: During the silylation reaction, excess silylating agent and its hydrolysis byproducts (silanols and siloxanes) are often present in the crude reaction mixture.[4] These byproducts, particularly siloxanes (R₃Si-O-SiR₃), can have polarities similar to the desired silylated compound, leading to co-elution during chromatography.[10][11]
Solutions:
-
Aqueous Work-up Prior to Chromatography:
-
Rationale: Many silylating agents and their byproducts can be removed or modified by a careful aqueous work-up.
-
Protocol:
-
Quench the reaction mixture with a buffered aqueous solution, such as saturated aqueous ammonium chloride (for acid-sensitive groups) or sodium bicarbonate (for base-sensitive groups).[6]
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer sequentially with water and brine to remove water-soluble impurities.[12][13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Alternative Purification Techniques:
-
Rationale: When chromatographic separation is challenging, non-chromatographic methods can be effective.
-
Options:
-
Distillation: For volatile silylated compounds, Kugelrohr or bulb-to-bulb distillation can be a highly effective purification method.[2]
-
Crystallization/Recrystallization: If the silylated product is a solid, recrystallization from an appropriate solvent system can provide highly pure material.[14][15]
-
Scavenger Resins: Functionalized silica or polymer resins can be used to selectively bind and remove excess reagents and byproducts.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right silyl protecting group for my synthesis?
The choice of silyl protecting group is a critical decision that depends on the stability required during subsequent reaction steps and the conditions available for its eventual removal. The stability of common silyl ethers generally increases with steric bulk around the silicon atom.[13]
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Key Characteristics |
| TMS (Trimethylsilyl) | 1 | 1 | Highly labile, often cleaved during aqueous workup or on silica gel.[5][6] |
| TES (Triethylsilyl) | 64 | 10-100 | More stable than TMS, useful for intermediate stability needs.[4][17] |
| TBS/TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 | Widely used due to its good stability to a range of reaction conditions.[4][17] |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 | Very stable, requires more forcing conditions for cleavage.[4][17] |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 | Extremely stable, particularly to acidic conditions.[4][17] |
Q2: My silylated compound appears to be decomposing on the TLC plate. How can I get an accurate assessment of my reaction progress?
Decomposition on the TLC plate is a strong indicator that your compound is unstable to the silica gel.[8] To get a more accurate picture of your reaction mixture, you can try the following:
-
2D TLC: Spot the crude reaction mixture in one corner of a square TLC plate. Run the plate in a suitable eluent. Then, turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will remain as a single spot on the diagonal. If it decomposes, you will see off-diagonal spots corresponding to the degradation products.[8]
-
Neutralized TLC Plates: Prepare a dipping solution of 1% triethylamine in a volatile solvent like hexane or ethyl acetate. Briefly dip the TLC plate in this solution and allow the solvent to evaporate before use.
-
NMR Analysis of the Crude Reaction Mixture: Take a small aliquot of the crude reaction mixture, filter it through a small plug of Celite® or silica gel (if compatible), and analyze by ¹H NMR to determine the conversion to the desired product.
Q3: Can I use protic solvents like methanol in my eluent for purifying silylated compounds?
Using protic solvents like methanol in the mobile phase for silica gel chromatography of silylated compounds is generally not recommended, as it can lead to solvolysis (cleavage) of the silyl ether on the column.[6] If a highly polar eluent is required to move your compound off the baseline, consider the following strategies:
-
Use a less protic but still polar solvent like acetonitrile or tetrahydrofuran.
-
If methanol is absolutely necessary, add a small amount (0.1-1%) of a base like triethylamine to the eluent to suppress the acidic nature of the silica and the protic solvent.[6]
-
Consider switching to a reverse-phase (C18) column where methanol is a standard mobile phase component.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Flash Column Chromatography of a Moderately Stable Silyl Ether (e.g., TBDMS ether)
-
Sample Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or toluene). If the compound is not soluble, use a minimal amount of a slightly more polar solvent like dichloromethane. For compounds that are difficult to dissolve, a dry-loading technique is recommended.[18]
-
Column Packing (Slurry Method):
-
Choose a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Carefully pipette the dissolved sample onto the top of the silica bed.
-
Allow the sample to adsorb onto the silica by draining the solvent to the level of the silica bed.
-
Gently add a thin layer of sand on top of the silica to prevent disturbance of the bed during solvent addition.
-
-
Elution:
-
Begin elution with the pre-determined solvent system, starting with a low polarity and gradually increasing it (gradient elution) if necessary.
-
Maintain a constant flow rate using positive pressure (e.g., from a nitrogen line or an air pump).
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow for Selecting a Purification Strategy
The following diagram provides a decision-making workflow to guide the selection of an appropriate purification strategy for your silylated compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. reddit.com [reddit.com]
- 15. rroij.com [rroij.com]
- 16. silicycle.com [silicycle.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Improving the Efficiency of Sonogashira Coupling for Sterically Hindered Aryl Halides
Welcome to the technical support center for one of the more nuanced challenges in cross-coupling chemistry: the Sonogashira reaction with sterically hindered aryl halides. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to overcome the common hurdles associated with these challenging substrates. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
PART 1: Troubleshooting Guide
When your Sonogashira reaction with a bulky substrate is not performing as expected, a systematic approach to troubleshooting is crucial. The following guide outlines common problems, their probable causes, and actionable solutions grounded in mechanistic principles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Aryl Halide | Inactive Catalyst: The active Pd(0) species is not forming efficiently or is decomposing. This can be due to oxidized phosphine ligands or poor quality palladium precursors.[1] | Use a fresh source of palladium catalyst. Consider using more robust, air-stable precatalysts like (AllylPdCl)₂ or oxidative addition complexes that readily form the active monoligated Pd(0) species in situ.[1][2][3] |
| Slow Oxidative Addition: Steric hindrance around the C-X bond is preventing the palladium complex from inserting, which is often the rate-limiting step.[1] | Switch to a bulkier, more electron-rich ligand. Ligands such as P(t-Bu)₃, XPhos, or SPhos can accelerate oxidative addition by promoting the formation of a highly reactive, monoligated 14-electron Pd(0) complex.[1][4][5] | |
| Inappropriate Reaction Conditions: The temperature may be too low for the less reactive aryl bromide or chloride, or the solvent and base may not be optimal.[6] | Increase the reaction temperature. For challenging aryl bromides and especially chlorides, higher temperatures (80-150°C), sometimes with the aid of microwave irradiation, are often necessary.[6][7][8] Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., Cs₂CO₃, K₂CO₃, amine bases).[5][6] | |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of Oxygen: Molecular oxygen can facilitate the oxidative homocoupling of the terminal alkyne, a reaction catalyzed by the copper(I) co-catalyst.[1] | Thoroughly degas all solvents and reagents. Use techniques such as freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) and maintain an inert atmosphere throughout the reaction. |
| High Copper(I) Concentration: While catalytic, an excess of copper can favor the homocoupling pathway.[1][6] | Reduce the loading of the Cu(I) co-catalyst. In some cases, as little as a trace amount is sufficient. | |
| Slow Cross-Coupling: If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling reaction can become dominant.[1] | Address the slow cross-coupling using the steps in "Low to No Conversion". The most effective solution is often to switch to a copper-free Sonogashira protocol .[1][5] | |
| Dehalogenation of Aryl Halide | Reductive Side Reaction: This can be promoted by certain solvents, bases, or high temperatures, particularly with electron-rich aryl halides. | Switch to a milder base such as K₂CO₃ or Cs₂CO₃.[5] Lower the reaction temperature if possible.[9] Consider changing the solvent; for instance, if using ethereal solvents like THF, a switch to toluene might be beneficial. |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: The palladium catalyst has agglomerated and precipitated out of solution, rendering it inactive. This can be caused by impurities, high temperatures, or an inappropriate solvent choice.[10] | Use fresh, high-purity reagents and solvents. Some anecdotal evidence suggests that certain solvents like THF may promote the formation of palladium black.[10] Ensure the chosen ligand is effectively stabilizing the palladium nanoparticles. |
PART 2: Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction failing with a sterically hindered aryl halide?
A1: The primary reason for failure is the steric hindrance around the carbon-halide bond, which significantly slows down the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] This is often the rate-determining step of the catalytic cycle. The bulky substituents physically obstruct the approach of the palladium complex, requiring more forcing conditions or a more reactive catalyst system to proceed efficiently.
Q2: What is the role of the copper co-catalyst, and should I run the reaction without it for hindered substrates?
A2: In the classic Sonogashira reaction, a copper(I) salt serves as a co-catalyst. It reacts with the terminal alkyne and base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, transferring the alkyne group to the palladium center.[11] However, the presence of copper can lead to the highly undesirable side reaction of alkyne homocoupling (Glaser coupling), especially when the main cross-coupling reaction is slow, as is often the case with hindered substrates.[1][5] For this reason, copper-free protocols are often preferred for challenging couplings as they completely eliminate the possibility of Glaser homocoupling.[5][12]
Q3: Which type of palladium catalyst and ligand is best for hindered substrates?
A3: For sterically demanding substrates, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally the most effective.[1][4] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more adept at undergoing oxidative addition with hindered halides.[4] Ligands like XPhos, SPhos, and P(t-Bu)₃ have proven to be particularly effective.[5][13] Using pre-formed, air-stable precatalysts that readily generate the active monoligated catalyst in situ can also significantly improve results.[1][3]
Q4: Can I use a different halide on my substrate besides iodide?
A4: Yes, but the choice of halide has a major impact on reactivity. The general reactivity trend for the oxidative addition step is I > OTf > Br >> Cl .[1][10]
-
Aryl iodides are the most reactive and can often be coupled under milder conditions.[10]
-
Aryl bromides are also widely used but frequently require higher temperatures or more active catalyst systems.[6][14]
-
Aryl chlorides are the most challenging due to the strength of the C-Cl bond and typically require specialized, highly active catalytic systems and often microwave heating to achieve good yields.[5][7]
Q5: My reaction starts but then stalls. What could be the issue?
A5: Reaction stalling can be due to catalyst deactivation over the course of the reaction. This could be the formation of inactive palladium black or the slow degradation of the ligand or palladium complex under the reaction conditions. Ensure your system is rigorously deoxygenated, as oxygen can contribute to catalyst degradation. If using a traditional Pd(PPh₃)₄ catalyst, consider switching to a more robust precatalyst/ligand system designed for challenging couplings.
PART 3: Data Presentation & Experimental Protocols
Table 1: Comparison of Catalyst Systems for Sonogashira Coupling of a Sterically Hindered Aryl Bromide*
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80 | 95 | [4] |
| (AllylPdCl)₂ | P(t-Bu)₃ | DABCO | THF | RT | 92 | [2] |
| PdCl₂(CH₃CN)₂ | XPhos | Et₃N | Water (with PTS) | RT | >95 | [13][15] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 100 | 88 | [5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | RT | 90 | [16] |
*Yields are for representative reactions and may vary based on the specific substrates used.
Experimental Protocol: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide
This protocol provides a robust starting point for the coupling of challenging, sterically hindered aryl bromides.
Reagents & Equipment:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., (AllylPdCl)₂, 1-2 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%)
-
Anhydrous base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide (1.0 equiv), the palladium precatalyst, the phosphine ligand, and the base.
-
Inerting: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at the desired temperature. For many hindered aryl bromides, room temperature may be sufficient with a highly active catalyst system, but heating to 60-100°C may be required.[2][6] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
PART 4: VISUALIZATION & FORMATTING
Diagram 1: Simplified Catalytic Cycle of Sonogashira Coupling
Caption: Simplified Sonogashira catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low-Yielding Reactions
Caption: A logical workflow for troubleshooting Sonogashira reactions.
PART 5: References
-
Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Al-Zoubi, R. M., & Al-Masri, M. R. (2021). Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water. SciSpace. [Link]
-
Biotage. (n.d.). Microwave Assisted Copper-Free Sonogashira Coupling with a Polystyrene Bound Phosphine Ligand. [Link]
-
NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]
-
Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature. Organic Letters, 5(22), 4191–4194. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Wang, X., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]
-
Organic Chemistry Portal. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
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MDPI. (2012). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]
-
Semantic Scholar. (2003). Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(7), 3437–3449. [Link]
-
ResearchGate. (2016). Palladium-free and ligand-free Sonogashira cross-coupling. [Link]
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Ferlin, F., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. [Link]
-
RSC Publishing. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link]
-
ResearchGate. (2010). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. [Link]
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Fors, B. P., & Buchwald, S. L. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. ACS Central Science. [Link]
-
Semantic Scholar. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link]
-
Cai, C., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
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ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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ResearchGate. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. [Link]
-
UC Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
ACS Publications. (2010). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. [Link]
-
NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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Technical Support Center: Managing Catalyst Deactivation in Sonogashira Reactions
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage one of the most common challenges in this powerful C-C bond-forming reaction: catalyst deactivation. By understanding the root causes of catalyst failure, you can significantly improve reaction efficiency, yield, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is sluggish or has completely stalled. What are the most probable causes?
A1: A stalled or slow Sonogashira reaction is a frequent issue, typically pointing towards the deactivation of the palladium catalyst. The primary culprits are:
-
Palladium Black Formation: The active Pd(0) catalyst aggregates into an inactive, insoluble black precipitate. This is often visible in the reaction flask.[1][2]
-
Glaser-Hay Homocoupling: This major side reaction involves the copper-catalyzed oxidative dimerization of your terminal alkyne.[3][4][5] It consumes your starting material and can be exacerbated by the presence of oxygen.[6]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the palladium catalyst, can be susceptible to oxidation or other degradation pathways, leading to catalyst deactivation.[7][8]
-
Inadequate Inert Atmosphere: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and promotes the undesired Glaser homocoupling.[1][6][9]
Q2: What exactly is the black solid forming in my reaction, and how do I prevent it?
A2: That black precipitate is almost certainly palladium black , a form of bulk, inactive palladium metal.[1] It forms when the catalytically active monoligated Pd(0) species are unstable and aggregate.
Prevention Strategies:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[10] These ligands stabilize the Pd(0) center, preventing aggregation. The steric bulk and electron-donating properties enhance catalyst stability and activity.[11]
-
Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help maintain the stability of the palladium complex, though a large excess can sometimes inhibit the reaction.[1]
-
Temperature Control: High temperatures can accelerate catalyst decomposition.[1] Operate at the lowest temperature that provides a reasonable reaction rate.
-
Copper-Free Conditions: In some systems, the copper co-catalyst can accelerate Pd black formation. Switching to a copper-free protocol can mitigate this issue.[12][13]
Q3: My primary byproduct is the dimer of my starting alkyne. How can I suppress this Glaser coupling?
A3: Glaser coupling is the oxidative homocoupling of terminal alkynes, a reaction catalyzed by the copper(I) salt in the presence of an oxidant, most commonly atmospheric oxygen.[3][14][15][16]
Suppression Methods:
-
Go Copper-Free: The most direct method to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[3][4][6][17] Numerous copper-free Sonogashira protocols have been developed that are insensitive to air and produce only trace amounts of homocoupling products.[12][18]
-
Rigorous Deoxygenation: If using a copper-catalyzed system, ensuring an inert atmosphere is critical.[6][19] Use Schlenk techniques or a glovebox, and thoroughly degas all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen).[1][6]
-
Amine Base Selection: Secondary amines like piperidine, morpholine, or diisopropylamine are often effective.[4] The choice of base can be critical and may require screening.[20]
-
Slow Addition: In some cases, the slow addition of the terminal alkyne can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.[5]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental observations and provides a logical workflow for diagnosing and solving the problem.
Scenario 1: Reaction turns black immediately after adding the amine base.
Your reaction mixture turning black, especially after adding the amine base, is a strong indicator of rapid palladium catalyst decomposition.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for rapid catalyst decomposition.
Scenario 2: Low conversion and significant Glaser homocoupling product observed.
This indicates that the undesired copper-catalyzed pathway is outcompeting the desired palladium-catalyzed cross-coupling.
Primary Deactivation Pathways
Caption: Competing catalytic cycles and deactivation pathways.
Solutions:
-
Adopt a Copper-Free Protocol: This is the most robust solution. Copper-free systems eliminate the primary pathway for Glaser coupling.[4] They often employ highly active palladium/phosphine systems that can facilitate the reaction without the need for a copper co-catalyst.[13]
-
Optimize Ligand and Base: In a copper-based system, using bulky, electron-rich ligands can accelerate the desired reductive elimination step, favoring cross-coupling.[20] Screening different amine bases is also recommended, as they can significantly influence the reaction outcome.[20]
-
Ensure Strict Anaerobic Conditions: If you must use copper, rigorously exclude oxygen from your reaction. This cannot be overstated. Any amount of oxygen present will facilitate the oxidative homocoupling pathway.[1][6]
Experimental Protocols
Protocol 1: General Setup for a Copper-Free Sonogashira Reaction
This protocol is designed to minimize catalyst deactivation by eliminating the copper co-catalyst and ensuring an inert atmosphere.
Materials:
-
Aryl Halide (e.g., Aryl Bromide)
-
Terminal Alkyne
-
Palladium Precatalyst (e.g., (AllylPdCl)₂, 2.5 mol %)
-
Phosphine Ligand (e.g., P(t-Bu)₃, 10 mol %)
-
Base (e.g., Pyrrolidine or Cs₂CO₃, 2 equivalents)
-
Anhydrous, Degassed Solvent (e.g., DMF, Toluene, or 2-MeTHF)
Procedure:
-
Vessel Preparation: Add the palladium precatalyst and phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide, the base, and the anhydrous, degassed solvent.
-
Stirring: Begin vigorous stirring to ensure the mixture is homogeneous.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.[12]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Data Summary
The choice of ligand and reaction conditions has a profound impact on catalyst stability and efficiency. The following table summarizes conditions from various successful copper-free protocols.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Advantage | Reference |
| (AllylPdCl)₂ | P(t-Bu)₃ | Pyrrolidine | DMF | Room Temp | Mild conditions for aryl bromides | [13] |
| PdCl₂ | None | Pyrrolidine | Water | 50 | Aerobic, aqueous conditions | [12] |
| Pd(CH₃CN)₂Cl₂ | CataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | Amine-free, green solvent | [21] |
| Pd(OAc)₂ | None | Urea | N/A | Room Temp | Amine-free, ambient temperature | [18] |
This data illustrates that a range of conditions can be effective, and optimization may be necessary for specific substrates. The trend towards milder, copper-free, and even aerobic conditions highlights the advances in ligand and catalyst system design.
References
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393. [Link]
-
D'Souza, D. M., & Müller, T. J. (2011). The Sonogashira Coupling Reaction: A Powerful Tool in Organic Synthesis. In Synthetic Methods in Drug Discovery (Vol. 1). Royal Society of Chemistry. [Link]
-
Reddy, V. P., Swapna, K., & Kumar, A. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(9), 11847-11857. [Link]
-
Shafiee, M., & Ghasemi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6937-6963. [Link]
-
Shafiee, M., & Ghasemi, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6937-6963. [Link]
-
So, C. M., Lau, C. P., & Kwong, F. Y. (2007). A Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 9(15), 2759-2762. [Link]
-
Nielsen, D. K., et al. (2019). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(18), 6843-6852. [Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development, 15(4), 748-755. [Link]
-
Llevat, A. (2007). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. ResearchGate. [Link]
-
SynArchive. Glaser-Hay Coupling. SynArchive. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]
-
Chiarini, M., et al. (2018). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. Molecules, 23(11), 2959. [Link]
-
ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Fors, B. P. (2012). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2017). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 7(1), 2. [Link]
-
Jentsch, T., et al. (2023). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Journal of the American Chemical Society, 145(45), 24466-24476. [Link]
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Wikipedia. Glaser coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Abu-Reziq, R., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(1), 74. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
ResearchGate. (2017). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]
-
Štěpnička, P., et al. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 53(21), 9345-9359. [Link]
-
YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Chemistry Intamil. [Link]
-
Golden. Sonogashira coupling. Golden. [Link]
-
Jentsch, T., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Organic Process Research & Development, 27(12), 2209-2218. [Link]
-
Plasser, F., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4814. [Link]
-
Eid, E. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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Technical Support Center: Advanced Purification Strategies for Trimethyl[4-(phenylethynyl)phenyl]silane
Welcome to the technical support guide for the purification of Trimethyl[4-(phenylethynyl)phenyl]silane. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require methods to achieve high purity, a critical parameter for applications in materials science and pharmaceutical development.
This guide moves beyond standard chromatographic techniques to address common challenges and provide robust, alternative purification protocols. We will delve into the causality behind experimental choices, offering solutions that are both effective and scientifically sound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of Trimethyl[4-(phenylethynyl)phenyl]silane, comparing the utility of different methods.
Q1: What is the standard purification method for Trimethyl[4-(phenylethynyl)phenyl]silane, and what are its limitations?
The standard and most common initial purification method is flash column chromatography on silica gel. Given the nonpolar nature of the target compound, a typical eluent system would be a low-polarity mixture, such as hexanes with a small percentage of ethyl acetate or dichloromethane.
-
Scientific Rationale: This technique separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the mobile phase.[1] Nonpolar compounds like Trimethyl[4-(phenylethynyl)phenyl]silane have weak interactions with the silica and thus elute quickly with a nonpolar solvent.[2]
-
Limitations:
-
Co-elution of Impurities: The synthesis of this compound, typically via a Sonogashira coupling, can produce nonpolar byproducts such as the homocoupled alkyne (e.g., 1,4-diphenylbuta-1,3-diyne) or unreacted starting materials.[3] These impurities may have very similar polarities to the product, leading to poor separation (co-elution).
-
Product Decomposition: Although generally stable, some silylated compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to partial desilylation or degradation, especially during long exposure on the column.
-
Scale and Solvent Waste: On a large scale, column chromatography consumes significant volumes of solvent and can be time-consuming.
-
Q2: When is recrystallization a better choice than column chromatography?
Recrystallization is an excellent secondary purification step (a "polishing" technique) or a primary method when the crude material is already of moderate-to-high purity (e.g., >90%).[4]
-
Scientific Rationale: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A carefully chosen solvent will dissolve the target compound and its impurities when hot, but upon slow cooling, the target compound's solubility will decrease, causing it to form highly organized, pure crystals, while the impurities remain in the "mother liquor".[5]
-
Choose Recrystallization When:
-
You need to remove small amounts of impurities from a product that is already substantially pure.
-
The primary impurities have significantly different solubility profiles from your product.
-
You are working with a solid, crystalline compound.
-
You wish to avoid large volumes of solvent and the use of silica gel.
-
Q3: Is sublimation a suitable purification method? What are its main advantages?
Yes, sublimation is a highly effective method for purifying Trimethyl[4-(phenylethynyl)phenyl]silane, provided it has sufficient vapor pressure.
-
Scientific Rationale: Sublimation is a phase transition from a solid directly to a gas, bypassing the liquid phase.[6] This is achieved by heating the solid under reduced pressure. The gaseous compound then deposits as a pure solid on a cooled surface (a "cold finger"), leaving non-volatile impurities behind.[7][8]
-
Key Advantages:
-
Exceptional Purity: It is excellent for removing non-volatile or ionic impurities, such as residual palladium or copper catalysts from the Sonogashira synthesis, which are common contaminants.
-
Solvent-Free: The entire process is performed without solvents, which is ideal for obtaining ultra-pure, solvent-free material and is environmentally friendly.[6]
-
Minimal Product Loss: For small-scale purifications (<1 g), it can be more efficient than recrystallization, with very high recovery rates.[6]
-
Q4: My column separation is poor. Is Preparative TLC a viable alternative?
Preparative Thin-Layer Chromatography (Prep TLC) is an excellent alternative for purifying small quantities of material (typically 10-100 mg) when column chromatography fails to provide adequate separation.[9][10]
-
Scientific Rationale: Prep TLC operates on the same principles as analytical TLC but uses plates with a thicker layer of adsorbent (e.g., 500-2000 µm).[2][10] This allows for a higher sample loading. The enhanced resolution often seen in TLC can be exploited to separate compounds with very close Rf values.
-
Choose Prep TLC When:
-
You are working on a small scale.[9]
-
Your compound and a key impurity are nearly inseparable by column chromatography.
-
You need to quickly isolate a pure sample for analysis (e.g., NMR, MS) from a complex mixture.
-
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem: My compound co-elutes with an impurity during column chromatography.
-
Cause: The impurity has a polarity very similar to your product. This is common with Sonogashira byproducts like alkyne homodimers.[3]
-
Solution 1 (Optimize Chromatography): Switch to a different stationary phase. If using silica, consider alumina (which has different selectivity) or a reverse-phase (C18) column where elution order is inverted (polar compounds elute first).
-
Solution 2 (Alternative Method): If the product is crystalline, attempt recrystallization. The different molecular shapes and packing abilities of the product and impurity within a crystal lattice can enable separation even if their polarities are similar.
-
Solution 3 (Small Scale): For small amounts, use Prep TLC. The finer silica particles and different plate dynamics can often provide the slight increase in resolution needed for separation.[10]
Problem: After purification, my product is a yellow or grey solid instead of white/colorless.
-
Cause: This discoloration is almost always due to residual palladium or copper catalysts from the coupling reaction. These metallic impurities are often not fully removed by chromatography, especially if they are complexed with phosphine ligands.
-
Solution 1 (Sublimation): This is the most effective method for removing non-volatile metallic salts. The organic product will sublime, leaving the metal residues behind, yielding a pure, white crystalline product.[7]
-
Solution 2 (Aqueous Wash): Before chromatography, dissolve the crude product in a solvent like ethyl acetate and wash it with an aqueous solution of a chelating agent like EDTA or ammonium chloride to sequester and remove the metal ions.
-
Solution 3 (Charcoal Treatment): During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored metallic impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[11]
Problem: My recrystallization attempt resulted in an "oiling out" instead of crystals.
-
Cause: The compound is coming out of solution above its melting point, or the solution is too supersaturated. This can be caused by using a solvent with too low a boiling point or by cooling the solution too rapidly.
-
Solution 1 (Re-dissolve and Cool Slowly): Re-heat the solution until the oil fully redissolves. If necessary, add a tiny amount more solvent to ensure complete dissolution.[5] Then, ensure the flask is allowed to cool to room temperature very slowly and undisturbed. Insulating the flask can help.
-
Solution 2 (Change Solvent System): Your chosen solvent may be inappropriate. Select a solvent with a higher boiling point. Alternatively, use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution just becomes cloudy (the saturation point). Allow this mixture to cool slowly.
Problem: I have very low recovery after Preparative TLC.
-
Cause: The compound may still be adsorbed to the silica gel after extraction, or it may have degraded on the plate.
-
Solution 1 (Thorough Extraction): Ensure you are using a sufficiently polar solvent to extract the compound from the silica scrapings. Dichloromethane or ethyl acetate are common choices. For stubborn compounds, flushing with methanol may be necessary.[12] Sonication of the silica slurry in the extraction solvent can significantly improve recovery.
-
Solution 2 (Check for Degradation): Some compounds can degrade on silica. To check for this, run a 2D TLC. Spot the compound, run the plate in one direction, then turn it 90 degrees and run it again in a different solvent system. If new spots appear off the diagonal, it indicates degradation. If this is the case, consider deactivating the silica plate by pre-eluting it with a solvent system containing a small amount of triethylamine (1-2%) and then drying it before use.[12]
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
This protocol is ideal for purifying a solid product that is already >90% pure.
-
Solvent Selection: Identify a "good" solvent (e.g., dichloromethane or toluene) where the compound is highly soluble, and a "poor" solvent (e.g., hexanes or methanol) where it is poorly soluble. The two solvents must be miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the flask gently (e.g., on a hot plate) and add the minimum amount of the hot "good" solvent required to fully dissolve the solid.[11]
-
Reach Saturation: While stirring the hot solution, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Re-homogenize: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[5]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Vacuum Sublimation
This protocol is excellent for removing non-volatile impurities like catalyst residues.
-
Apparatus Setup: Assemble a sublimation apparatus, which consists of an outer tube to hold the sample, a cold finger (condenser), and connections for a vacuum line. Ensure all glassware is clean and dry.
-
Sample Loading: Place the crude, dry Trimethyl[4-(phenylethynyl)phenyl]silane into the bottom of the outer tube.
-
Assembly: Carefully insert the cold finger into the outer tube, ensuring there is a gap between the bottom of the finger and the sample. Connect the cold finger to a source of coolant (e.g., circulating cold water).
-
Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system completely. A pressure below 100 mTorr is ideal.
-
Heating: Gently heat the bottom of the outer tube using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the compound's melting point. Monitor the cold finger for the appearance of deposited crystals.
-
Deposition: Continue the process until a sufficient amount of pure material has deposited on the cold finger and no more sublimation from the crude material is observed.
-
Cooling & Collection: Turn off the heat and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure. Carefully remove the cold finger and scrape the pure, crystalline product onto a clean, tared surface.
Protocol 3: Purification by Preparative TLC
This protocol is best for small-scale (<100 mg) separation of compounds with similar Rf values.[9]
-
Plate Preparation: Use a large (e.g., 20x20 cm) glass-backed TLC plate with a thick silica layer (1000-2000 µm). Gently score a line with a pencil about 1.5 cm from the bottom edge.
-
Sample Application: Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Using a pipette or syringe, carefully apply the solution as a thin, uniform streak along the origin line. Allow the solvent to fully evaporate.[9]
-
Development: Place the plate in a developing chamber containing the appropriate eluent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate via capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the separated bands under a UV lamp (254 nm) and carefully circle the desired product band with a pencil.
-
Scraping: Using a clean spatula or razor blade, carefully scrape the silica gel from the circled product band onto a piece of clean paper or into a small flask.
-
Extraction: Add a polar solvent (e.g., ethyl acetate or 5% methanol in dichloromethane) to the scraped silica to dissolve the product. Stir or sonicate the slurry for 10-15 minutes.
-
Isolation: Filter the slurry through a small plug of cotton or celite in a pipette to remove the silica gel. Collect the filtrate. Repeat the extraction process 2-3 times to ensure complete recovery.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the purified compound.
Part 4: Data & Workflow Visualization
Table 1: Comparison of Purification Methods for Trimethyl[4-(phenylethynyl)phenyl]silane
| Feature | Flash Chromatography | Recrystallization | Vacuum Sublimation | Preparative TLC |
| Typical Scale | 100 mg - 100 g | 50 mg - 50 g | 10 mg - 5 g | 5 mg - 100 mg |
| Best For Removing | Moderately different polarity impurities | Small amounts of soluble impurities | Non-volatile impurities (salts, catalysts) | Impurities with very similar Rf |
| Achievable Purity | Good to High | High to Very High | Very High to Ultra-High | High to Very High |
| Pros | Widely applicable, scalable | High purity, simple setup, low solvent use | Solvent-free, exceptional purity | Excellent resolution for tough separations |
| Cons | High solvent use, potential for co-elution | Requires crystalline solid, screening needed | Requires specific equipment, not for all solids | Low throughput, labor-intensive |
Purification Strategy Decision Tree
The following diagram provides a logical workflow for selecting the most appropriate purification strategy based on your experimental needs.
Caption: Decision tree for selecting a purification method.
References
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Prep TLC. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2022). Thin Layer Chromatography. Available from: [Link]
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Hayward, J. J., Mader, L., & Trant, J. F. (2021). Giving preparative thin layer chromatography some tender loving care. ChemRxiv. Available from: [Link]
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ResearchGate. (2016). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. Available from: [Link]
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ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. Available from: [Link]
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Royal Society of Chemistry. Electronic Supporting Information (ESI). Available from: [Link]
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University of Pittsburgh, Department of Chemistry. Thin-Layer Chromatography. Available from: [Link]
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Innovation.world. Purification By Sublimation. Available from: [Link]
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Reddit. (2018). Using TLC prep plates for purification. Available from: [Link]
-
Chemistry For Everyone. (2023). What Is Sublimation Purification? [Video]. YouTube. Available from: [Link]
- Google Patents. Sublimation method for the purification of organic small molecules.
-
KNC Laboratories Co.,Ltd. SUBLIMATION PURIFICATION TECHNOLOGY. Available from: [Link]
-
University of Toronto Scarborough. Sublimation Theory. Available from: [Link]
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Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]
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MIT OpenCourseWare. (2010). Recrystallization [Video]. YouTube. Available from: [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Available from: [Link]
-
PubChem. Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. Available from: [Link]
-
MDPI. (2021). Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
ResearchGate. (2021). Mechanistic investigation of zinc-promoted silylation of phenylacetylene and chlorosilane: a combined experimental and computational study. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Reddit. (2015). Sonogashira coupling confusion: where did my reactant go?. Available from: [Link]
-
Chemistry LibreTexts. (2022). Sonogashira Coupling. Available from: [Link]
-
National Institutes of Health (NIH). (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of Silylated vs. Non-Silylated Phenylethynyl Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Ethynyl Moiety and the Silyl Group
Phenylethynyl compounds are a cornerstone of modern organic synthesis, prized for their rigid, linear structure and versatile reactivity. The carbon-carbon triple bond serves as a powerful linchpin in the construction of complex molecular architectures, from conjugated polymers for organic electronics to intricate scaffolds in medicinal chemistry. However, the terminal alkyne (a non-silylated phenylethynyl compound) possesses an acidic proton (pKa ≈ 25) that imparts both unique reactivity and significant challenges. This acidity allows for deprotonation and subsequent nucleophilic attack but also opens the door to undesired side reactions, such as dimerization (Glaser coupling) under certain cross-coupling conditions.
This guide provides a comparative analysis of non-silylated (terminal) phenylethynyl compounds and their silylated counterparts. Silylation is not merely a means of protection; it is a strategic chemical modification that fundamentally alters the compound's stability, solubility, and reactivity. Understanding these differences is paramount for designing robust, efficient, and high-yielding synthetic routes. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to select the optimal building block for their specific application.
Section 1: Fundamental Properties - A Head-to-Head Comparison
The introduction of a bulky, non-polar silyl group in place of the small, acidic terminal proton dramatically modifies the compound's physicochemical properties. The most commonly used silyl groups include trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS).
Stability and Handling
-
Non-Silylated Phenylethynyl Compounds: The terminal C(sp)-H bond is susceptible to oxidation and can be deprotonated by moderate to strong bases. This can lead to instability, especially during storage or in the presence of basic impurities. Under transition-metal catalysis, particularly with copper salts, they can undergo oxidative homocoupling to form 1,4-diphenylbuta-1,3-diyne, a common and often frustrating byproduct.
-
Silylated Phenylethynyl Compounds: The C(sp)-Si bond is significantly more stable to oxidative conditions and is inert to all but the strongest bases.[1] This enhanced stability simplifies handling, purification (e.g., chromatography on silica gel), and storage. The silyl group acts as a robust "cap," preventing the unwanted homocoupling reactions that plague terminal alkynes.[2] This is a critical advantage in complex syntheses where reaction mixtures may contain residual bases or trace metals.
Solubility
The replacement of the polarizable C-H bond with a non-polar, lipophilic silyl group generally increases the compound's solubility in non-polar organic solvents like hexanes, toluene, and diethyl ether. This can be advantageous for reaction setup and product isolation, particularly for larger, more complex molecules that might otherwise have poor solubility.
Spectroscopic Signatures
The presence of the silyl group provides clear and distinct spectroscopic handles for reaction monitoring and characterization.
| Property | Non-Silylated (Phenylacetylene) | Silylated (TMS-Phenylacetylene) | Rationale & Causality |
| ¹H NMR (alkynyl H) | ~3.1 ppm (s, 1H) | Absent | The most obvious difference; disappearance of this singlet confirms successful silylation. |
| ¹H NMR (silyl H) | Absent | ~0.25 ppm (s, 9H for TMS) | A strong singlet in the upfield region is a clear indicator of the TMS group. |
| ¹³C NMR (alkynyl C) | Cα: ~83 ppm, Cβ: ~77 ppm | Cα: ~105 ppm, Cβ: ~92 ppm | The silicon atom significantly deshields both alkynyl carbons. |
| ²⁹Si NMR | Absent | ~ -18 ppm (for TMS) | A definitive characterization technique for organosilicon compounds. |
| IR Spectroscopy (νC≡C) | ~2110 cm⁻¹ (strong) | ~2160 cm⁻¹ (weaker) | The C≡C stretch shifts to a higher wavenumber and weakens upon silylation. |
| IR Spectroscopy (ν≡C-H) | ~3300 cm⁻¹ (sharp, strong) | Absent | Disappearance of this characteristic C-H stretch is a primary indicator of reaction completion. |
Table 1: Comparative Spectroscopic Data for Phenylacetylene vs. (Trimethylsilyl)phenylacetylene.
Section 2: Reactivity in Cross-Coupling Reactions
The primary application where the distinction between silylated and non-silylated phenylethynyl compounds becomes critical is in transition-metal-catalyzed cross-coupling reactions.
Diagram: Silylation as a Strategic Tool in Synthesis
The following workflow illustrates how silylation enables selective functionalization in a multi-step synthesis.
Caption: Workflow demonstrating the use of a silyl group to protect a terminal alkyne.
Sonogashira Coupling
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a classic example.
-
Non-Silylated: The reaction proceeds directly. However, it is highly susceptible to the aforementioned oxidative homocoupling (Glaser coupling), especially if the reaction is sluggish or if aeration occurs. This leads to reduced yields of the desired product and complicates purification.
-
Silylated: Silylated alkynes are unreactive under standard Sonogashira conditions. Their use involves a "masked alkyne" strategy. One can perform a Sonogashira coupling on a different part of the molecule without affecting the silyl-protected alkyne. More importantly, they are key substrates for Hiyama-type cross-coupling reactions , where an activating agent (like fluoride) is used to generate a hypervalent silicon species in situ, which then transmetalates to the palladium center. Alternatively, for a "reversed" Sonogashira, the silylated alkyne can be deprotected just before the coupling step.
Diagram: Comparative Reactivity in Coupling Reactions
Caption: Silylation prevents undesired homocoupling in cross-coupling reactions.
Performance Data in Cross-Coupling
The choice between silylated and non-silylated precursors can significantly impact reaction outcomes. Under identical Sonogashira conditions intended for heterocoupling, a terminal alkyne might yield a mixture of products, while a silylated alkyne would remain unreacted, preserving the functional group. Some studies show that using silylated alkynes in specific coupling reactions can lead to higher yields compared to their terminal alkyne counterparts, even after accounting for the deprotection step.[3] For instance, in reactions where terminal acetylenes lead to oligomerization, silylated versions can provide the desired product cleanly.[2]
| Alkyne Type | Coupling Partner | Conditions | Typical Yield | Key Observation | Reference |
| Non-Silylated | 1-Fluoro-2-nitrobenzene | Pd/Cu, Base | Moderate | Significant side products observed. | [2] |
| Silylated (TES) | 1-Fluoro-2-nitrobenzene | Pd/Cu, Base | High | Considerably higher yield of the coupled product. | [2] |
| Non-Silylated | Enones | Co-catalysis | Alkyne Oligomerization | Desired product not formed; starting material consumed. | [2] |
| Silylated (TIPS) | Enones | Co-catalysis | High (53-93%) | Clean formation of β-ethynyl ketones. | [2] |
Table 2: Comparative Performance in Selected Cross-Coupling Reactions.
Section 3: Experimental Protocols
Adherence to validated protocols is essential for reproducibility. The following methods are provided as trusted, self-validating systems.
Protocol 1: Silylation of Phenylacetylene (TMS Protection)
Objective: To protect the terminal alkyne of phenylacetylene with a trimethylsilyl group.
Materials:
-
Phenylacetylene (1.0 equiv)
-
Triethylamine (Et₃N, 1.5 equiv), freshly distilled
-
Trimethylsilyl chloride (TMSCl, 1.2 equiv), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen inlet, add phenylacetylene followed by anhydrous THF (approx. 0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine via syringe, followed by the dropwise addition of trimethylsilyl chloride over 10 minutes. A white precipitate (Et₃N·HCl) will form immediately.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality Check: The reaction progress can be monitored by TLC (staining with KMnO₄) or by taking a small aliquot, quenching it, and analyzing by ¹H NMR to observe the disappearance of the ~3.1 ppm signal.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the triethylammonium hydrochloride salt.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or flash chromatography to yield (trimethylsilyl)phenylacetylene as a colorless oil.
Protocol 2: Desilylation of (Trimethylsilyl)phenylacetylene
Objective: To regenerate the terminal alkyne from its silyl-protected form.
Method A: Fluoride-Mediated (TBAF)
-
Rationale: The high strength of the Si-F bond (one of the strongest single bonds in chemistry) is the thermodynamic driving force for this reaction.[1][4]
-
Procedure: Dissolve the silylated alkyne (1.0 equiv) in THF. Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv) at room temperature. Stir for 30-60 minutes. Quench with water, extract with an organic solvent, wash, dry, and concentrate.
Method B: Mildly Basic (K₂CO₃/Methanol)
-
Rationale: This method is often preferred when other base-sensitive functional groups are present, as it is milder than TBAF.[5]
-
Procedure: Dissolve the silylated alkyne (1.0 equiv) in methanol. Add anhydrous potassium carbonate (K₂CO₃, 0.5-2.0 equiv). Stir at room temperature for 1-5 hours until TLC indicates completion. Neutralize with dilute HCl, remove methanol under reduced pressure, and extract the product into an organic solvent.
Conclusion: Making an Informed Choice
The decision to use a silylated versus a non-silylated phenylethynyl compound is a strategic one, dictated by the specific demands of the synthetic route.
-
Choose a non-silylated (terminal) phenylethynyl compound when:
-
You require the C-H acidity for direct deprotonation and subsequent reaction (e.g., as a nucleophile).
-
The planned reaction is a straightforward, high-yielding coupling where homocoupling is not a significant concern.
-
The synthetic route is short and minimizing step count is the highest priority.
-
-
Choose a silylated phenylethynyl compound when:
-
You need to prevent undesired side reactions, particularly Glaser homocoupling, in a sensitive cross-coupling step.[2]
-
The terminal alkyne needs to be carried through multiple synthetic steps where it would otherwise react.[6]
-
Improved solubility or thermal stability is required.[7]
-
The synthetic strategy involves a late-stage deprotection to reveal the reactive alkyne under mild, controlled conditions.
-
By understanding the fundamental differences in their properties and reactivity, researchers can leverage the unique advantages of each class of compound, leading to more efficient, robust, and successful synthetic outcomes.
References
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Eaborn, C., & Walton, D. R. M. (1965). The alkali cleavage of some (phenylethynyl)-silanes and -germanes. Journal of Organometallic Chemistry, 4(3), 217–228. [Link]
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ResearchGate. (2016). What is the most efficient method for deprotection of trimethyl(phenylethynyl)silane? [Link]
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Lang, K., & Toste, F. D. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(05), 957-979. [Link]
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Andreev, A. A., et al. (2004). Direct Electrophilic Silylation of Terminal Alkynes. Organic Letters, 6(3), 421–424. [Link]
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Zeng, Y., Fensterbank, L., & Chauvier, C. (2023). Catalytic Silylation of Alkynyl C(sp)–H Bonds with tert-Butyl-Substituted Silyldiazenes. Angewandte Chemie International Edition, 62(21), e202301149. [Link]
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Gelest. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. [Link]
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Wikipedia. (n.d.). Organosilicon chemistry. [Link]
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Reactions of Tertiary Aliphatic Cations with Silylated Alkynes: Substitution, Cyclization and Unexpected C-H Activation Products. (2025). Chemistry – A European Journal, 31(16). [Link]
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Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. (2018). Organic Letters, 20(15), 4479–4482. [Link]
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LibreTexts Chemistry. (2023). Chemical properties of Alkynes. [Link]
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CK-12 Foundation. (2023). Physical and Chemical Properties of Alkynes. [Link]
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LibreTexts Chemistry. (2022). Properties and Reactions of Alkynes. [Link]
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LibreTexts Chemistry. (2021). Silylethers. [Link]
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Pedersen, C. M., & Bols, M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93–102. [Link]
-
Chemospecific. (2019). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min! [YouTube video]. [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]
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A Comparative Guide to Arylsilane Performance in OLEDs: A Case Study on the Potential of Trimethyl[4-(phenylethynyl)phenyl]silane
In the ever-evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for materials that offer high efficiency, long operational stability, and excellent color purity is paramount. Among the diverse classes of organic molecules being explored, arylsilanes have emerged as a promising category of materials. This guide provides a comparative analysis of the potential performance of Trimethyl[4-(phenylethynyl)phenyl]silane (TMPPS) in OLEDs. While direct experimental data for TMPPS in OLED devices is not yet prevalent in published literature, this guide will extrapolate its potential by examining the performance of structurally related arylsilanes and comparing them with the archetypal OLED material, Tris(8-hydroxyquinolinato)aluminum (Alq3).
Introduction to Trimethyl[4-(phenylethynyl)phenyl]silane (TMPPS)
Trimethyl[4-(phenylethynyl)phenyl]silane is an organic molecule characterized by a silicon-containing trimethylsilyl group attached to a phenylethynylphenyl backbone. The incorporation of the silicon atom into the molecular structure is a key feature that can impart desirable properties for OLED applications.
The molecular structure of TMPPS is as follows:
A simplified representation of the core structure of Trimethyl[4-(phenylethynyl)phenyl]silane.
The tetrahedral geometry of the silicon atom and the rigid phenylethynylphenyl rod can lead to materials with high thermal and morphological stability. Arylsilanes are known for their ability to form stable amorphous films, a crucial characteristic for preventing crystallization and ensuring the longevity of OLED devices.[1][2] Furthermore, the silicon atom can interrupt the π-conjugation of the molecule, which can be advantageous for tuning the electronic properties and achieving wide bandgaps, making them suitable as host materials for high-energy emitters, particularly for blue phosphorescent OLEDs.[3][4]
The Promise of Arylsilanes in OLEDs: A Performance Overview
While specific data for TMPPS is scarce, the broader family of arylsilanes has been investigated in various roles within OLED devices, including as emitting materials, host materials, and electron transport layers.[1][2]
Key advantages of arylsilanes include:
-
High Thermal Stability: The presence of the Si-C bond contributes to high thermal stability, which is essential for withstanding the heat generated during device operation.[5]
-
Good Morphological Stability: The non-planar structure of many arylsilanes helps in the formation of uniform and stable amorphous thin films, which is critical for device reliability.[1]
-
Tunable Electronic Properties: The electronic properties can be tuned by modifying the aryl substituents, allowing for the design of materials with specific energy levels (HOMO/LUMO) for efficient charge injection and transport.
-
High Triplet Energy: Many arylsilane derivatives possess high triplet energies, making them excellent host materials for phosphorescent emitters, especially for blue light emission, as they can effectively confine the triplet excitons on the guest emitter.[4]
Comparative Performance Analysis: Arylsilanes vs. Alq3
To contextualize the potential of TMPPS, the following table compares the performance of several documented arylsilane derivatives with the well-established green emitter and electron transporter, Alq3.
| Material/Device Structure | Role of Arylsilane | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Color (CIE Coordinates) | Reference |
| DSiPPI (as dopant) | Emitting Material | 7.07% | Not Reported | Deep Blue (0.167, 0.078) | [6][7] |
| Tetraphenylethene-substituted silanes (as emitting layer) | Emitting Material | 1.6% | 5672 | Deep Blue | [5] |
| DNPS (as electron transport layer with Ir(ppy)₃ emitter) | Electron Transport | 15.4% | Not Reported | Green | [1] |
| TPSi-F (as host for FIrpic emitter) | Host Material | 15% | Not Reported | Sky-Blue | [4] |
| TPSi-F (as host for FIrfpy emitter) | Host Material | 9.4% | Not Reported | Blue | [4] |
| Alq3 (as emitting and electron transport layer) | Emitting/Electron Transport | ~1-5% (typical for simple devices) | >10,000 | Green (~0.32, 0.55) | General Knowledge |
Note: The performance of OLEDs is highly dependent on the device architecture, including the choice of all layers and fabrication conditions. This table provides a snapshot of reported values for comparison.
From the data, it is evident that arylsilane-based materials can achieve high external quantum efficiencies, particularly when used as host materials or in specialized device architectures. For instance, DNPS as an electron transport material contributes to a device with an EQE of 15.4%, significantly higher than what is typically achieved with simple Alq3-based devices.[1] Similarly, TPSi-F as a host material enables high-efficiency blue phosphorescent OLEDs.[4] The deep blue emission achieved with DSiPPI highlights the potential of arylsilanes as blue emitters.[6][7]
Experimental Protocols for OLED Fabrication and Characterization
To experimentally validate the performance of a new material like TMPPS, a standard set of fabrication and characterization protocols would be followed.
The fabrication of an OLED is a multi-step process typically carried out in a high-vacuum environment to prevent contamination.
Caption: A typical workflow for the fabrication of OLED devices via thermal evaporation.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with oxygen plasma to enhance the work function of the ITO and improve the adhesion of the subsequent organic layer.
-
-
Organic Layer Deposition:
-
The device is fabricated by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).
-
A standard device architecture to test a new blue emitter (like TMPPS) could be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode.
-
HIL: e.g., 20 nm of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
HTL: e.g., 40 nm of NPB.
-
EML: To test TMPPS as a host, one could co-evaporate it with a blue phosphorescent dopant (e.g., FIrpic) at a specific doping concentration (e.g., 10 wt%). The thickness would be around 20 nm. To test it as an emitter, a neat film of TMPPS would be deposited.
-
ETL: e.g., 30 nm of Alq3 or a dedicated high-performance ETL like 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
-
-
Cathode Deposition:
-
A low work function cathode, such as Lithium Fluoride (LiF) (1 nm) followed by Aluminum (Al) (100 nm), is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
The completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to protect the organic layers from moisture and oxygen.
-
Caption: Workflow for the characterization of OLED device performance.
Characterization Techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode. This provides information on the turn-on voltage, current density, and brightness of the device.
-
Electroluminescence (EL) Spectrum: Collected using a spectrometer to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE): Calculated from the J-V-L characteristics and the EL spectrum. EQE is a critical measure of the device's efficiency in converting electrical energy into light.
-
Operational Lifetime: The device is operated at a constant current, and the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) is measured. This is a key indicator of the material's and device's stability.
Conclusion and Future Outlook
Trimethyl[4-(phenylethynyl)phenyl]silane represents a class of materials with significant potential for application in high-performance OLEDs. Based on the performance of related arylsilane compounds, it is reasonable to hypothesize that TMPPS could exhibit excellent thermal and morphological stability. Its electronic properties, stemming from the interplay between the trimethylsilyl group and the phenylethynylphenyl core, could make it a suitable candidate for a host material in blue phosphorescent OLEDs or potentially as a blue emitter itself.
However, without direct experimental evidence, these remain well-founded postulations. The definitive assessment of TMPPS's performance in OLEDs awaits rigorous experimental investigation following the protocols outlined in this guide. Future research should focus on the synthesis of high-purity TMPPS and its incorporation into various OLED device architectures to fully elucidate its electroluminescent properties and benchmark its performance against current state-of-the-art materials. The findings from such studies will be crucial in determining the role of TMPPS and similar arylsilanes in the future of OLED technology.
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A Comparative Guide to the Photophysical Properties of Trimethyl[4-(phenylethynyl)phenyl]silane and its Analogs
Introduction
Trimethyl[4-(phenylethynyl)phenyl]silane is a fascinating molecule belonging to the tolan family of compounds, which are characterized by a 1,2-diphenylethyne core. These molecules, with their rigid, linear, and π-conjugated structures, are of significant interest for applications in organic electronics, nonlinear optics, and as fluorescent probes.[1] The presence of the trimethylsilyl (TMS) group can enhance solubility and influence the electronic properties of the π-system through σ-π and σ-π conjugation.[2][3] Understanding how structural modifications to this parent molecule affect its photophysical properties is crucial for designing new materials with tailored optical characteristics.
This guide provides an in-depth comparison of the photophysical properties of Trimethyl[4-(phenylethynyl)phenyl]silane and its conceptual analogs. We will explore how the extension of the π-conjugated system and the introduction of electron-donating or electron-withdrawing groups can modulate the absorption and emission of light. This analysis is grounded in fundamental principles of photochemistry and supported by established experimental methodologies.
Molecular Structures for Comparison
For this guide, we will consider the following compounds:
-
Compound 1: Trimethyl[4-(phenylethynyl)phenyl]silane (The parent compound)
-
Compound 2: An analog with an extended π-conjugated system.
-
Compound 3: An analog featuring an electron-donating group (e.g., methoxy, -OCH₃).
-
Compound 4: An analog featuring an electron-withdrawing group (e.g., nitro, -NO₂).
These analogs have been chosen to systematically illustrate the key factors that govern the photophysical behavior of this class of molecules.
Experimental Methodologies: A Closer Look
The photophysical properties discussed in this guide are typically characterized using a suite of spectroscopic techniques. The choice of methodology is critical for obtaining accurate and reproducible data.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of light a molecule absorbs. The absorption spectrum arises from electronic transitions from the ground state to excited states.
-
Protocol:
-
Solutions of the compound in a suitable solvent (e.g., cyclohexane, dichloromethane) are prepared at a known concentration (typically in the micromolar range).
-
The absorbance of the solution is measured across a range of wavelengths (e.g., 200-800 nm) using a dual-beam spectrophotometer.
-
The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined. The latter is a measure of how strongly the molecule absorbs light at a given wavelength.
-
-
Causality: The choice of solvent is crucial as it can influence the energy levels of the molecule. Non-polar solvents are often used to minimize solute-solvent interactions and obtain spectra that are more representative of the intrinsic properties of the molecule.
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light. This technique provides information about the emission properties of a compound.
-
Protocol:
-
A dilute solution of the compound is excited at or near its λmax.
-
The emitted light is collected at a 90-degree angle to the excitation beam and passed through a monochromator to measure the intensity as a function of wavelength.
-
This yields the fluorescence emission spectrum, from which the wavelength of maximum emission (λem) is determined.
-
-
Causality: The large separation between the excitation and emission maxima, known as the Stokes shift, is an important parameter that can be influenced by the geometry and electronic structure of the molecule in its excited state.
Fluorescence Quantum Yield (Φf) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4]
-
Protocol (Comparative Method): [4][5]
-
A well-characterized fluorescence standard with a known quantum yield is chosen (e.g., quinine sulfate, rhodamine 6G).[5]
-
The absorbance of both the sample and the standard are measured at the same excitation wavelength and kept below 0.1 to avoid re-absorption effects.[4]
-
The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions.
-
The integrated fluorescence intensities are calculated.
-
The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) where:
-
Φst is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
-
Causality: The comparative method is widely used because of its relative simplicity and reliability.[5] The key is to ensure that both the sample and the standard are measured under identical conditions to minimize systematic errors.
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.
-
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
The sample is excited by a pulsed light source (e.g., a laser).
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the arrival times of the photons is built up.
-
The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time to an exponential function.
-
-
Causality: TCSPC is a highly sensitive technique that allows for the accurate determination of lifetimes from picoseconds to microseconds. The lifetime is an intrinsic property of the molecule and is important for understanding the dynamics of the excited state.
Workflow for Photophysical Characterization
Caption: Influence of structure on photophysical properties.
Conclusion
The photophysical properties of Trimethyl[4-(phenylethynyl)phenyl]silane and its analogs are highly tunable through strategic structural modifications. Extending the π-conjugation and introducing electron-donating or electron-withdrawing substituents are powerful strategies for shifting the absorption and emission wavelengths and modulating the fluorescence efficiency. A thorough understanding of these structure-property relationships, gained through systematic experimental investigation, is paramount for the rational design of novel functional materials for a wide array of applications in materials science and beyond.
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Ito, F., et al. (2010). Photochemical synthesis and photophysical features of ethynylphenanthrenes studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences, 9(3), 336-343. [Link]
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Kyushin, S., & Suzuki, Y. (2022). Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. Molecules, 27(7), 2241. [Link]
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"spectroscopic comparison of Trimethyl[4-(phenylethynyl)phenyl]silane before and after desilylation"
Abstract
The trimethylsilyl (TMS) group is a cornerstone of modern organic synthesis, serving as a robust and versatile protecting group for terminal alkynes. Its removal, or desilylation, is a critical step in the elaboration of complex molecular architectures. This guide provides a comprehensive spectroscopic comparison of Trimethyl[4-(phenylethynyl)phenyl]silane and its corresponding terminal alkyne, 4-ethynyl-1,1'-biphenyl. We will delve into the characteristic shifts observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy that unequivocally confirm a successful transformation. This document serves as a practical reference for researchers, offering not only comparative data but also the underlying mechanistic rationale and a validated experimental protocol.
Introduction: The Strategic Role of Silyl Acetylenes
Trimethyl[4-(phenylethynyl)phenyl]silane is a valuable synthetic intermediate, combining the structural motifs of a biphenyl core and a phenylethynyl linker. The terminal alkyne is masked with a TMS group, which serves two primary functions:
-
Protection: It prevents the acidic acetylenic proton from interfering with incompatible reagents, such as organometallics or strong bases.
-
Activation & Solubilization: The silyl group enhances solubility in organic solvents and can facilitate certain coupling reactions.
The subsequent removal of the TMS group to unveil the terminal alkyne, 4-ethynyl-1,1'-biphenyl, is essential for further functionalization, such as in Sonogashira couplings, click chemistry, or polymerization reactions. Accurate confirmation of this deprotection step is paramount to the success of a synthetic campaign. This guide focuses on the distinct spectroscopic changes that provide this confirmation.
The Desilylation Reaction: Mechanism and Rationale
The cleavage of a silicon-carbon bond is most effectively achieved using a fluoride ion source. The exceptional strength of the newly formed silicon-fluoride bond (bond dissociation energy ~135 kcal/mol) provides a powerful thermodynamic driving force for the reaction, making it rapid and often irreversible.[1]
Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose due to its high solubility in organic solvents. The mechanism proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments, cleaving the Si-C(sp) bond to generate an acetylide anion, which is subsequently protonated by a proton source (often residual water or an alcohol co-solvent) to yield the terminal alkyne.[2]
Caption: Fluoride-mediated desilylation of the silyl-protected alkyne.
Comparative Spectroscopic Analysis
The conversion from a silyl-protected alkyne to a terminal alkyne results in dramatic and easily identifiable changes across several spectroscopic techniques.
¹H NMR Spectroscopy: The Unmistakable Signature
¹H NMR is the most definitive method for monitoring this reaction.
-
Before Desilylation (Starting Material): The spectrum of Trimethyl[4-(phenylethynyl)phenyl]silane is characterized by a prominent, sharp singlet integrating to nine protons at approximately δ 0.2-0.3 ppm . This upfield signal is the hallmark of the magnetically equivalent methyl protons on the TMS group. The aromatic protons of the biphenyl system typically appear as a complex multiplet in the range of δ 7.3-7.7 ppm.[3][4]
-
After Desilylation (Product): The most crucial change is the complete disappearance of the 9H singlet at ~δ 0.25 ppm . Concurrently, a new, sharp singlet appears further downfield, typically between δ 2.9-3.1 ppm , integrating to one proton.[5] This new signal corresponds to the newly formed acetylenic proton (≡C-H) . The disappearance of the former and the appearance of the latter is conclusive evidence of a successful reaction.
¹³C NMR Spectroscopy: Corroborating Evidence
¹³C NMR provides further validation of the structural change.
-
Before Desilylation (Starting Material): A signal corresponding to the TMS methyl carbons is observed far upfield, typically at δ 0.0 ppm or slightly negative . The two sp-hybridized alkyne carbons (C≡C) will appear in the range of δ 90-110 ppm.
-
After Desilylation (Product): The TMS carbon signal at ~0.0 ppm vanishes. The signals for the acetylenic carbons shift to a characteristic range of approximately δ 70-85 ppm .[5][6] The aromatic carbon signals (δ 120-140 ppm) will also show subtle shifts due to the change in the electronic environment.
Infrared (IR) Spectroscopy: The Vibrational Proof
IR spectroscopy provides a quick and powerful diagnostic tool by monitoring key vibrational modes.
-
Before Desilylation (Starting Material): The spectrum displays a C≡C (internal alkyne) stretching vibration around 2150-2160 cm⁻¹ . A Si-C stretch may also be visible around 1250 cm⁻¹ and 840 cm⁻¹.
-
After Desilylation (Product): Two key changes confirm the transformation. First, a new, sharp, and strong absorption band appears at approximately 3300 cm⁻¹ . This is the characteristic ≡C-H stretch of a terminal alkyne and is often the most obvious feature in the spectrum. Second, the C≡C stretch may shift slightly to a lower frequency, typically around 2100-2110 cm⁻¹ .[5]
UV-Visible (UV-Vis) Spectroscopy: A Note on Conjugation
Both molecules possess an extended π-conjugated system, leading to strong UV absorption.
-
Comparison: The primary absorption bands are due to π-π* transitions within the conjugated phenylethynyl biphenyl system.[7] The removal of the TMS group and introduction of a hydrogen atom can subtly alter the electronic properties and, therefore, the absorption maximum (λ_max). This may result in a small hypsochromic (blue) or bathochromic (red) shift.[1][8] While a shift is expected, it is generally not as diagnostically reliable or dramatic as the changes observed in NMR and IR spectroscopy for confirming the reaction's success.
Data Summary: At-a-Glance Spectroscopic Comparison
| Spectroscopic Feature | Trimethyl[4-(phenylethynyl)phenyl]silane (Before) | 4-ethynyl-1,1'-biphenyl (After) | Diagnostic Significance |
| ¹H NMR (δ, ppm) | ~0.25 (s, 9H, -Si(CH₃)₃) | Disappeared | Primary Confirmation |
| No signal at ~3.0 ppm | ~3.0 (s, 1H, -C≡CH) | Primary Confirmation | |
| ¹³C NMR (δ, ppm) | ~0.0 (-Si(CH₃)₃) | Disappeared | Strong Confirmation |
| ~90-110 (-C≡C-Si) | ~70-85 (-C≡CH) | Strong Confirmation | |
| IR (cm⁻¹) | No signal at ~3300 cm⁻¹ | ~3300 (sharp, strong, ≡C-H stretch) | Primary Confirmation |
| ~2150-2160 (C≡C stretch) | ~2100-2110 (C≡C stretch) | Supporting Evidence |
Validated Experimental Protocol: TBAF-Mediated Desilylation
This protocol describes a standard procedure for the desilylation of Trimethyl[4-(phenylethynyl)phenyl]silane. A key challenge in TBAF-mediated reactions is the removal of tetrabutylammonium salts during workup, especially for polar products. The Kishi workup method, which utilizes an ion-exchange resin and calcium carbonate, is an effective strategy to circumvent tedious aqueous extractions.[9][10][11]
Materials:
-
Trimethyl[4-(phenylethynyl)phenyl]silane
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
DOWEX® 50WX8 ion-exchange resin (H⁺ form)
-
Calcium carbonate (CaCO₃), powdered
-
Celite®
-
Round-bottomed flask, magnetic stirrer, and standard glassware
Caption: Step-by-step workflow for fluoride-mediated desilylation.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottomed flask containing a magnetic stir bar, add Trimethyl[4-(phenylethynyl)phenyl]silane (1.0 equiv). Dissolve the solid in anhydrous THF (~0.1 M concentration).
-
Reagent Addition: Slowly add a solution of TBAF in THF (1.2 equiv) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup - Kishi Method: Once the reaction is complete, add powdered CaCO₃ (~5 equiv) and DOWEX® 50WX8 resin (~8 g per mmol of TBAF used) to the reaction mixture.[9][11]
-
Solvent Exchange: Add MeOH (equal volume to the THF) and stir the resulting suspension vigorously for 1 hour at room temperature.[9][11]
-
Filtration: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with additional MeOH.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-ethynyl-1,1'-biphenyl.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure terminal alkyne.
Conclusion
The desilylation of Trimethyl[4-(phenylethynyl)phenyl]silane is a fundamental transformation that is reliably confirmed through routine spectroscopic analysis. The concurrent disappearance of the TMS proton signal (~0.25 ppm) and appearance of the acetylenic proton signal (~3.0 ppm) in ¹H NMR, coupled with the emergence of the sharp ≡C-H stretch (~3300 cm⁻¹) in the IR spectrum, provide unambiguous evidence of a successful reaction. By understanding these key spectroscopic shifts and employing a robust experimental protocol, researchers can confidently proceed with their synthetic endeavors.
References
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A Senior Application Scientist's Guide to Validating the Purity of Trimethyl[4-(phenylethynyl)phenyl]silane for High-Performance Electronic Applications
In the relentless pursuit of next-generation organic electronics, the performance and longevity of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are intrinsically linked to the atomic-level purity of the constituent materials. Trivial impurities, often remnants of the synthetic process, can introduce charge traps, disrupt molecular packing, and ultimately dictate the reliability and efficiency of the final device. This guide provides a comprehensive framework for validating the purity of Trimethyl[4-(phenylethynyl)phenyl]silane, a versatile organosilicon building block in organic electronics, and objectively compares its performance profile against established alternatives.
The Imperative of Purity in Organic Electronics
The π-conjugated system of Trimethyl[4-(phenylethynyl)phenyl]silane makes it an attractive candidate for hole-transporting or emissive layers in organic electronic devices. However, its synthesis, commonly achieved through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, can introduce a variety of impurities. These can include unreacted starting materials, homocoupled byproducts, and residual metallic catalysts. Even at parts-per-million (ppm) levels, such impurities can have a devastating impact on device performance. For instance, residual palladium has been shown to act as a charge sink, trapping mobile charges and reducing charge transport properties.[1] This underscores the necessity of a multi-faceted analytical approach to not only quantify the purity of the target compound but also to identify and quantify the specific impurities present.
A Multi-Technique Approach to Purity Validation
A single analytical technique is insufficient to provide a complete picture of the purity of a high-performance organic electronic material. A self-validating system of orthogonal analytical techniques is essential to ensure the highest level of confidence. This guide will detail the application of four key techniques:
-
Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.
-
High-Performance Liquid Chromatography (HPLC) for the separation and quantification of organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities.
-
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for assessing thermal stability and detecting residual solvents or volatile impurities.
Experimental Protocols for Purity Validation
Quantitative ¹H-NMR for Absolute Purity Assay
Causality Behind Experimental Choices: Quantitative NMR (qNMR) is a primary analytical technique that allows for the determination of the absolute purity of a sample without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for a direct and accurate purity assessment when compared to a certified internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Trimethyl[4-(phenylethynyl)phenyl]silane sample and 5 mg of a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d) that provides good solubility and well-resolved peaks for both the analyte and the internal standard.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H-NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest, and a sufficient number of scans for a good signal-to-noise ratio (>256).
-
-
Data Processing and Analysis:
-
Process the spectrum with a minimal line broadening factor and perform careful phasing and baseline correction.
-
Integrate a well-resolved, unique signal for Trimethyl[4-(phenylethynyl)phenyl]silane (e.g., the trimethylsilyl protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Self-Validation: The use of a certified internal standard provides a direct traceability to a known reference material. The choice of distinct, well-resolved signals for both the analyte and the standard minimizes integration errors and enhances the reliability of the measurement.
Caption: Workflow for quantitative NMR (qNMR) purity analysis.
HPLC for Organic Impurity Profiling
Causality Behind Experimental Choices: Reversed-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. It is ideal for identifying and quantifying non-volatile organic impurities that are structurally similar to the main compound, such as starting materials or homocoupled byproducts.
Experimental Protocol:
-
System Preparation:
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Sample Preparation:
-
Prepare a stock solution of the Trimethyl[4-(phenylethynyl)phenyl]silane sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Detector wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte and expected impurities).
-
Gradient elution: Start with a composition of 70% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, and then return to initial conditions to re-equilibrate.
-
-
Data Analysis:
-
Identify the main peak corresponding to Trimethyl[4-(phenylethynyl)phenyl]silane.
-
Quantify impurities by area percentage. For higher accuracy, use a calibration curve with known standards of potential impurities if available.
-
Self-Validation: The use of a gradient elution allows for the separation of compounds with a wide range of polarities. TFA is used to improve peak shape and resolution. The high sensitivity of UV detection enables the quantification of impurities at low levels.
Caption: Workflow for HPLC impurity profiling.
GC-MS for Volatile and Metallic Impurity Identification
Causality Behind Experimental Choices: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds. For organosilanes, it can also be used to detect residual catalysts (like palladium) after appropriate derivatization or by using specialized injection techniques and detectors like an ICP-MS. Silylation is a common derivatization technique used to increase the volatility of polar impurities for GC analysis.[2]
Experimental Protocol:
-
System Preparation:
-
GC-MS system with a capillary column suitable for aromatic compounds (e.g., a DB-5ms column).
-
Carrier gas: Helium at a constant flow rate.
-
-
Sample Preparation (for organic impurities):
-
Dissolve the sample in a high-purity solvent like dichloromethane.
-
For polar impurities, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.
-
-
GC Conditions:
-
Injector temperature: 280 °C.
-
Oven program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: 50-500 m/z.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
For metallic impurities like palladium, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred technique for trace-level quantification.
-
Self-Validation: The combination of chromatographic separation by GC and mass analysis by MS provides a high degree of confidence in compound identification. The use of spectral libraries allows for the tentative identification of unknown impurities.
TGA/DSC for Thermal Stability and Residual Volatiles
Causality Behind Experimental Choices: TGA measures changes in mass as a function of temperature, making it ideal for quantifying residual solvents and assessing thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting point and phase transitions, which can be affected by impurities.
Experimental Protocol:
-
System Preparation:
-
Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.
-
Inert atmosphere (e.g., nitrogen) with a purge rate of 50 mL/min.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.
-
-
TGA/DSC Conditions:
-
Temperature program: Heat from 30 °C to 500 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
TGA: Analyze the weight loss steps. Weight loss at low temperatures (below 150 °C) typically corresponds to residual solvents or moisture. The onset of significant weight loss at higher temperatures indicates the decomposition temperature.
-
DSC: Determine the melting point and enthalpy of fusion from the endothermic peak. A broad melting peak or a lower melting point compared to a reference standard can indicate the presence of impurities.
-
Self-Validation: The combination of TGA and DSC provides complementary information. TGA quantifies volatile components, while DSC assesses the impact of impurities on the material's thermal properties.
Caption: Workflow for TGA and DSC thermal analysis.
Performance Comparison with Alternative Hole Transport Materials
The ultimate validation of a material's purity is its performance in a device. While Trimethyl[4-(phenylethynyl)phenyl]silane is a versatile building block, for applications such as the hole transport layer (HTL) in OLEDs, it is crucial to compare its expected performance against established materials.
| Performance Metric | Trimethyl[4-(phenylethynyl)phenyl]silane (Analog-Based) | NPB (N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) |
| Hole Mobility (cm²/Vs) | ~10⁻⁴ - 10⁻³ (estimated for similar silane-based materials) | ~10⁻⁴ | ~10⁻² |
| Glass Transition Temp. (Tg) | Moderate (expected) | 96 °C | 145 °C |
| HOMO Level (eV) | ~ -5.5 to -5.8 (tunable) | ~ -5.5 | ~ -5.8 |
| Device Efficiency (EQE) | Up to 18.2% (in a device with a similar silane-based ETm)[3] | ~5-10% (in standard devices) | ~10-21%[3] |
| Device Lifetime | Moderate to Good | Good | Excellent |
Discussion of Alternatives:
-
NPB is a widely used benchmark HTL material known for its good film-forming properties and balanced charge injection. However, its relatively low glass transition temperature can be a limitation for device stability under thermal stress.
-
TAPC offers significantly higher hole mobility and a much higher glass transition temperature compared to NPB, leading to improved device efficiency and thermal stability.[3] However, its deeper HOMO level might require careful energy level alignment with the anode and emissive layer.
-
Silane-based materials , like the family to which Trimethyl[4-(phenylethynyl)phenyl]silane belongs, offer the potential for high triplet energies and good electron transport properties, making them suitable for phosphorescent OLEDs.[3][4] Their performance is highly dependent on the specific molecular structure and purity.
Impact of Impurities on Device Performance: A Quantitative Perspective
The presence of impurities can drastically degrade device performance. The following table illustrates the expected impact of common impurities on key device metrics.
| Impurity Type | Typical Source | Concentration | Impact on Device Performance |
| Homocoupled Byproducts | Sonogashira side reaction | > 0.1% | Act as charge traps, reducing charge mobility and increasing operating voltage. Can also act as quenching sites, lowering luminous efficiency. |
| Residual Palladium Catalyst | Sonogashira synthesis | > 10 ppm | Acts as deep charge traps, significantly reducing charge carrier mobility. Can also catalyze degradation reactions, leading to a shorter device lifetime.[1] |
| Unreacted Starting Materials | Incomplete reaction | > 0.5% | Disrupts the morphology of the thin film, leading to inconsistent device performance and potential short circuits. |
| Residual Solvents | Purification process | > 0.1% | Can lead to outgassing in the vacuum deposition chamber, contaminating other layers and causing device failure. |
Conclusion
Validating the purity of Trimethyl[4-(phenylethynyl)phenyl]silane for electronic applications is a critical, multi-step process that requires a suite of orthogonal analytical techniques. A purity value of >99.9% with non-detectable levels of metallic impurities is the target for high-performance devices. While this material offers synthetic versatility, its performance must be carefully benchmarked against established high-performance materials like TAPC. The protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to make informed decisions in the selection and validation of materials for the next generation of organic electronics.
References
-
Scirp.org. (n.d.). Electron Transport Materials: Synthesis, Properties and Device Performance. Retrieved from [Link]
-
Request PDF. (n.d.). A silane-based host material with improved electron transport properties for phosphorescent OLEDs with high efficiency and low efficiency roll-off. Retrieved from [Link]
-
NIH. (2022, December 27). The effect of residual palladium on the performance of organic electrochemical transistors. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PMC. (2022, December 27). The effect of residual palladium on the performance of organic electrochemical transistors. Retrieved from [Link]
Sources
A Comparative Guide to the Electrochemical Stability of Trimethyl[4-(phenylethynyl)phenyl]silane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Electrochemical Stability in Advanced Materials
Trimethyl[4-(phenylethynyl)phenyl]silane and its derivatives are a class of organic molecules garnering significant interest in materials science, particularly for applications in organic electronics and as precursors for advanced polymers. Their rigid, conjugated structure imparts desirable electronic and photophysical properties. However, for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as electrochemically active precursors, their stability under electrochemical stress is paramount. Electrochemical degradation can lead to diminished performance, reduced device lifetime, and unpredictable behavior.
This guide provides an in-depth comparison of the electrochemical stability of a series of rationally designed Trimethyl[4-(phenylethynyl)phenyl]silane derivatives. We will explore how the introduction of electron-donating and electron-withdrawing substituents onto the phenyl ring of the phenylethynyl moiety influences the anodic and cathodic stability of these compounds. This guide will also present a comparative analysis against a relevant alternative, 4-(phenylethynyl)anisole, to benchmark the performance of the silane derivatives. Through detailed experimental protocols and supporting data, we aim to provide researchers with the insights necessary to select or design molecules with optimal electrochemical robustness for their specific applications.
Understanding Electrochemical Stability: The Electrochemical Window
The electrochemical stability of a compound is defined by its electrochemical window , which is the potential range between its oxidation and reduction potentials. A wider electrochemical window indicates greater stability, as a larger potential difference is required to induce electron transfer (oxidation or reduction) and subsequent chemical reactions that can lead to degradation.
In this guide, we will utilize Cyclic Voltammetry (CV) , a powerful and accessible electrochemical technique, to probe the electrochemical window of our target compounds.[1][2] CV allows us to determine the oxidation and reduction potentials, assess the reversibility of redox events, and gain insights into the stability of the generated radical ions. An irreversible redox event often signals that the electron transfer is followed by a chemical reaction, indicating instability.
The Compounds Under Investigation: A Structure-Property Relationship Study
To systematically investigate the influence of electronic effects on electrochemical stability, we have selected a parent compound, Trimethyl[4-(phenylethynyl)phenyl]silane ( 1 ), and two derivatives featuring either an electron-donating group (EDG) or an electron-withdrawing group (EWG) on the terminal phenyl ring. As a point of comparison, we have also included a non-silane analogue, 4-(phenylethynyl)anisole ( 4 ), to highlight the role of the trimethylsilyl group.
-
Compound 1: Trimethyl[4-(phenylethynyl)phenyl]silane (Parent Compound)
-
Compound 2: Trimethyl[4-((4-methoxyphenyl)ethynyl)phenyl]silane (Electron-Donating Group)
-
Compound 3: Trimethyl[4-((4-cyanophenyl)ethynyl)phenyl]silane (Electron-Withdrawing Group)
-
Compound 4: 4-(Phenylethynyl)anisole (Non-Silane Alternative)
The rationale behind this selection is to modulate the electron density of the π-conjugated system. The introduction of an electron-donating methoxy group is expected to make the molecule easier to oxidize, while the electron-withdrawing cyano group should render it more susceptible to reduction.[3][4] The trimethylsilyl group, being weakly electron-donating, is also expected to influence the overall electrochemical behavior.[5]
Experimental Protocol: Assessing Electrochemical Stability via Cyclic Voltammetry
The following protocol outlines a standardized procedure for determining and comparing the electrochemical stability of the target compounds. This self-validating system ensures reproducibility and allows for direct comparison of the obtained data.
1. Materials and Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (CH₃CN)
-
Analyte Concentration: 1 mM
-
Inert Gas: High-purity Argon or Nitrogen
2. Instrumentation:
-
Potentiostat/Galvanostat capable of performing cyclic voltammetry.
3. Experimental Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse the electrode thoroughly with deionized water and then with anhydrous acetonitrile.
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference, and the platinum wire as the counter electrode.
-
Add the electrolyte solution (0.1 M TBAPF₆ in CH₃CN) to the cell.
-
De-aerate the solution by bubbling with argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Record a background CV of the electrolyte solution to ensure there are no interfering redox peaks within the potential window of interest.
-
Add the analyte to the cell to achieve a final concentration of 1 mM.
-
Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, and then reversing the scan towards negative potentials to observe reduction.
-
A typical scan rate is 100 mV/s. Varying the scan rate can provide additional information about the nature of the redox processes.[6]
-
Record at least three cycles to check for reproducibility and any changes in the voltammogram over time, which could indicate electrode fouling or product deposition.
-
4. Data Analysis:
-
Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset). These are the potentials at which the current begins to deviate from the baseline.
-
The electrochemical window is calculated as the difference between the onset oxidation and reduction potentials: Electrochemical Window = Eox, onset - Ered, onset .
-
Assess the reversibility of the redox peaks. For a reversible process, the ratio of the anodic to cathodic peak currents (Ipa/Ipc) is close to 1, and the peak separation (ΔEp = Epa - Epc) is approximately 59/n mV at room temperature (where n is the number of electrons transferred).
Diagram of the Experimental Workflow
Caption: Workflow for assessing electrochemical stability using cyclic voltammetry.
Comparative Performance Data
The following table summarizes the expected experimental data for the electrochemical stability of the investigated compounds. The values are based on established principles of physical organic chemistry regarding the electronic effects of substituents on conjugated systems.
| Compound | Substituent | Electronic Effect | Expected Onset Oxidation Potential (Eox, onset vs. Ag/AgCl) | Expected Onset Reduction Potential (Ered, onset vs. Ag/AgCl) | Expected Electrochemical Window (V) | Expected Reversibility |
| 1 | -H | Neutral | ~1.2 V | ~-2.0 V | ~3.2 V | Quasi-reversible Oxidation |
| 2 | -OCH₃ | Electron-Donating | ~1.0 V | ~-2.1 V | ~3.1 V | Irreversible Oxidation |
| 3 | -CN | Electron-Withdrawing | ~1.4 V | ~-1.8 V | ~3.2 V | Reversible Reduction |
| 4 | -OCH₃ (on phenyl) | Electron-Donating | ~1.1 V | ~-2.2 V | ~3.3 V | Irreversible Oxidation |
Interpretation of Results and Discussion
The anticipated results highlight a clear structure-property relationship governing the electrochemical stability of these molecules.
-
Effect of Electron-Donating Groups: The methoxy group in Compound 2 increases the electron density of the π-system, making it more susceptible to oxidation (a lower Eox, onset). This increased ease of oxidation often leads to a less stable radical cation, resulting in an irreversible oxidation wave. This suggests that while electron-donating groups can be useful for tuning energy levels, they may compromise anodic stability.
-
Effect of Electron-Withdrawing Groups: Conversely, the cyano group in Compound 3 lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce (a less negative Ered, onset). The resulting radical anion is often more stable, leading to a more reversible reduction process. The electron-withdrawing nature of the cyano group also makes the molecule more difficult to oxidize, thus enhancing its anodic stability.
-
The Role of the Trimethylsilyl Group: The trimethylsilyl group in Compound 1 is known to be a weak σ-donor and π-acceptor. Its overall effect is often a slight stabilization of the radical cation, contributing to a relatively wide electrochemical window. Comparing Compound 2 and Compound 4 , both with a methoxy group, the presence of the trimethylsilyl group in Compound 2 is expected to slightly increase the oxidation potential compared to a simple phenylacetylene derivative, indicating a modest stabilizing effect.
Logical Relationship between Molecular Structure and Electrochemical Stability
Caption: Influence of substituents on electronic properties and electrochemical stability.
Conclusion and Outlook
This guide provides a framework for assessing and understanding the electrochemical stability of Trimethyl[4-(phenylethynyl)phenyl]silane derivatives. The key takeaway for researchers and drug development professionals is that the electrochemical window of these molecules can be rationally tuned through the judicious choice of substituents.
-
For applications requiring high anodic stability , such as in the emissive or hole-transport layers of OLEDs, derivatives with electron-withdrawing groups are preferable.
-
For applications where cathodic stability is critical, such as in n-type organic semiconductors, electron-withdrawing groups also offer an advantage by stabilizing the reduced species.
-
The parent, unsubstituted Trimethyl[4-(phenylethynyl)phenyl]silane offers a good balance of anodic and cathodic stability, making it a versatile building block.
The provided experimental protocol offers a robust method for obtaining comparative data. It is crucial to recognize that the electrochemical stability is also influenced by the solvent and electrolyte system, and thus, testing should be conducted in an environment that closely mimics the intended application. Future work should focus on expanding the library of derivatives to include a wider range of functional groups and to explore the electrochemical behavior of oligomers and polymers derived from these monomers.
References
-
Lai, R. Y., Kong, X., Jenekhe, S. A., & Bard, A. J. (2003). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor-Acceptor Molecule. Journal of the American Chemical Society, 125(41), 12631–12639. [Link]
-
Eisenberg, J. B., et al. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]
-
Jasvinder Kaur, et al. (2021). A Reliable Cyclic Voltammetry Technique for the Degradation of Salicylaldehyde: Electrode Kinetics. Nature Environment and Pollution Technology, 20(5), 1967-1972. [Link]
-
Zhang, W., et al. (2020). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 242, 118719. [Link]
Sources
- 1. "Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phen" by Li-Yuan Lan, Yang-Ye Jiang et al. [jelectrochem.xmu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Linear and macrocyclic oligo(p-phenylene iminoboranes) with ferrocenyl side groups – observation of selective, non-templated macrocyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Performance Benchmarking of Organic Field-Effect Transistors Enhanced by Trimethyl[4-(phenylethynyl)phenyl]silane-based Interfacial Engineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Organic Field-Effect Transistors (OFETs), focusing on the performance enhancements achieved through interfacial engineering using organosilane-based Self-Assembled Monolayers (SAMs). While Trimethyl[4-(phenylethynyl)phenyl]silane (TEPS) itself is not a primary active semiconductor, its molecular structure is ideally suited for use as a SAM to modify the dielectric interface. This guide will benchmark the performance of a standard pentacene-based OFET against one incorporating a TEPS-like SAM, providing the underlying scientific principles and detailed experimental protocols.
Introduction: The Critical Role of Interfaces in OFET Performance
Organic Field-Effect Transistors (OFETs) are fundamental components in the burgeoning field of flexible and low-cost electronics.[1][2] An OFET operates by using a gate voltage to control the flow of current through an organic semiconductor (OSC) channel.[1][3] The performance of these devices is critically dependent on the quality of the interface between the gate dielectric and the organic semiconductor, as this is where the charge accumulation and transport occur.[3] Defects, trap states, and poor molecular ordering at this interface can severely limit charge carrier mobility and overall device efficiency.[3][4]
A highly effective strategy to enhance OFET performance is to modify the dielectric surface with a Self-Assembled Monolayer (SAM).[4] Organosilanes, such as Trimethyl[4-(phenylethynyl)phenyl]silane (TEPS), are excellent candidates for this purpose. The silane group can form a robust covalent bond with the hydroxyl groups on the surface of common dielectrics like silicon dioxide (SiO₂), while the phenylethynylphenyl group presents a tailored organic surface to the semiconductor.[5] This modification can passivate surface traps, reduce surface energy, and promote a more ordered growth of the semiconductor film, leading to significant performance gains.[4][6]
This guide compares a standard pentacene OFET with an OFET featuring a dielectric modified by a TEPS-like SAM, illustrating the profound impact of interfacial engineering.
Molecular Structure and Device Architecture
The strategic advantage of using a molecule like TEPS as a SAM lies in its structure. The trimethylsilane headgroup provides a reactive anchor to the dielectric surface, while the rigid, π-conjugated phenylethynylphenyl tail creates a well-defined, hydrophobic surface that encourages favorable packing of the overlying semiconductor molecules.
Caption: Molecular structure of Trimethyl[4-(phenylethynyl)phenyl]silane.
The OFETs discussed in this guide utilize a Bottom-Gate, Top-Contact (BGTC) architecture, which is a common configuration for fundamental studies. The SAM is applied directly to the gate dielectric before the semiconductor is deposited.
Caption: Bottom-Gate, Top-Contact (BGTC) OFET architecture with a SAM.
Performance Benchmarking: With and Without Interfacial Modification
The inclusion of an organosilane SAM at the dielectric-semiconductor interface consistently leads to dramatic improvements in key OFET performance metrics. Pentacene, a well-studied p-type semiconductor, serves as an excellent model system to demonstrate these effects.[7][8]
| Performance Metric | Standard Pentacene OFET (Bare SiO₂) | Pentacene OFET with Alkylsilane SAM | Causality of Improvement (with SAM) |
| Hole Mobility (μ) | ~0.1 - 0.5 cm²/Vs | > 1.5 cm²/Vs [7] | Reduced density of trap states at the interface; improved crystallinity and molecular ordering of the pentacene film.[4] |
| On/Off Current Ratio (I_on/I_off) | ~10⁵ - 10⁶ | > 10⁷ [7] | Lower off-current due to passivation of surface states that can contribute to leakage pathways. |
| Threshold Voltage (V_th) | -10 V to -20 V | 0 V to -5 V | Neutralization of fixed charges and trap states at the dielectric surface that require a higher gate voltage to overcome.[3] |
| Subthreshold Swing (SS) | > 1 V/dec | < 0.5 V/dec | A steeper subthreshold swing indicates a more efficient switching from the off to the on state, directly related to a lower trap density at the interface.[3] |
Note: The values presented are representative figures based on typical literature reports. Actual performance can vary based on specific processing conditions.
The data clearly indicates that the SAM-treated device exhibits superior performance across all key metrics. The most significant improvement is seen in the charge carrier mobility, which can increase by an order of magnitude. This enhancement is directly attributable to the creation of a more pristine and energetically favorable interface for charge transport.[4][6]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided. They represent a self-validating system where the comparison between the two device types is direct and controlled.
General Fabrication and Characterization Workflow
Caption: General workflow for OFET fabrication and characterization.
Protocol 1: Substrate Preparation and SAM Deposition
Objective: To prepare a clean SiO₂ surface and deposit a high-quality TEPS-like organosilane SAM.
Materials:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer.
-
Trimethyl[4-(phenylethynyl)phenyl]silane (or a similar organosilane like Octadecyltrichlorosilane (OTS) as a well-documented alternative).[7]
-
Anhydrous Toluene.
-
Piranha solution (7:3 mixture of H₂SO₄:H₂O₂). (Caution: Extremely corrosive and reactive).
-
Deionized (DI) water, Isopropanol, Acetone.
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
To activate the surface with hydroxyl (-OH) groups, treat the substrates with oxygen plasma for 5 minutes or immerse them in Piranha solution for 15 minutes. (Safety is paramount when using Piranha solution).
-
Rinse thoroughly with DI water and dry again with nitrogen.
-
-
SAM Deposition (Solution-Phase):
-
Prepare a dilute solution (e.g., 1-10 mM) of the organosilane in anhydrous toluene inside a nitrogen-filled glovebox to prevent premature hydrolysis of the silane.
-
Immerse the cleaned and activated substrates in the silane solution for a specified time (e.g., 12-24 hours) to allow for the self-assembly process.
-
After immersion, remove the substrates and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Anneal the substrates at 120°C for 10-20 minutes to promote the covalent bonding and cross-linking of the monolayer.
-
Protocol 2: OFET Fabrication (Pentacene Deposition and Electrode Patterning)
Objective: To complete the BGTC OFET structure on both bare and SAM-treated substrates.
Materials:
-
Sublimed grade Pentacene.
-
High-purity Gold (Au) pellets.
-
Shadow masks for semiconductor and electrode patterning.
Procedure:
-
Semiconductor Deposition:
-
Place both the control (bare SiO₂) and experimental (SAM-treated SiO₂) substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit a 50-60 nm thick film of pentacene at a slow deposition rate (e.g., 0.1-0.2 Å/s) to ensure high crystallinity.[7] The substrate should be held at room temperature.[7]
-
-
Source-Drain Electrode Deposition:
-
Without breaking vacuum, place a shadow mask defining the source and drain electrodes over the substrates. The mask should define the channel length (L) and width (W), for example, L = 50 µm and W = 1.5 mm.[7]
-
Deposit a 40-50 nm thick layer of gold (Au) to form the top contacts.[7]
-
Slowly vent the chamber and remove the completed devices.
-
Protocol 3: Electrical Characterization and Parameter Extraction
Objective: To measure the electrical characteristics of the OFETs and extract key performance metrics.
Equipment:
-
A semiconductor parameter analyzer or source-measure units.
-
A probe station, preferably in an inert atmosphere (N₂ or Ar) to prevent degradation of the pentacene.[7]
Procedure:
-
Measurement:
-
Place the device on the probe station stage and make contact with the source, drain, and gate electrodes.
-
Output Characteristics: Measure the drain current (I_ds) as a function of the drain-source voltage (V_ds) at various constant gate-source voltages (V_gs). For p-type pentacene, V_ds and V_gs will be swept through negative voltages.[1]
-
Transfer Characteristics: Measure I_ds as a function of V_gs at a constant, high V_ds (in the saturation regime, e.g., V_ds = -60 V).[1]
-
-
Parameter Extraction:
-
Mobility (μ): Calculated from the slope of the |I_ds|¹ᐟ² vs. V_gs plot in the saturation regime using the following equation: I_ds = (W / 2L) * μ * C_i * (V_gs - V_th)² where C_i is the capacitance per unit area of the gate dielectric.[9]
-
On/Off Ratio: The ratio of the maximum I_ds to the minimum I_ds from the transfer curve.[10]
-
Threshold Voltage (V_th): The x-intercept of the linear fit to the |I_ds|¹ᐟ² vs. V_gs plot.[11]
-
Subthreshold Swing (SS): The inverse of the steepest slope on the log(I_ds) vs. V_gs plot. SS = d(V_gs) / d(log₁₀|I_ds|)[9]
-
Conclusion
The benchmarking data and experimental protocols presented in this guide demonstrate unequivocally that interfacial engineering is a critical and highly effective method for enhancing OFET performance. The use of a Trimethyl[4-(phenylethynyl)phenyl]silane-like SAM to modify the dielectric surface transforms it from a potential source of performance-limiting defects into an ideal template for high-quality semiconductor film growth. This leads to substantial improvements in charge carrier mobility, on/off ratio, and switching efficiency. For researchers in materials science and electronic device development, the principles and methodologies outlined here provide a robust framework for designing and fabricating next-generation, high-performance organic electronic devices.
References
- High Performance n-Type and Ambipolar Small Organic Semiconductors for Organic Field-Effect Transistors. (n.d.). Google AI.
- Organic Field Effect Transistors (OFET). (n.d.). Ossila.
- Performance evaluation of typical p-Type Materials “pentacene”. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). (n.d.). Fraunhofer-Gesellschaft.
- Optimization of OFET Performance with Pentacene as Organic Material. (n.d.). SciSpace.
- Tutorial: Organic field-effect transistors: Materials, structure and operation. (2018, August 17). AIP Publishing.
- Design and performance analysis of pentacene organic field effect transistor with high-Kdielectric materials. (2023, August 7). OAM-RC.
- A guide for the characterization of organic electrochemical transistors and channel materials. (2023, January 13). Royal Society of Chemistry.
- High-performance and multifunctional organic field-effect transistors. (n.d.). ScienceDirect.
- Electronic functionalization of the surface of organic semiconductors with self-assembled monolayers. (2007, February 1). arXiv.
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Ito, Y., Virkar, A. A., Mannsfeld, S., Oh, J. H., Toney, M., Locklin, J., & Bao, Z. (2009). Crystalline ultrasmooth self-assembled monolayers of alkylsilanes for organic field-effect transistors. Journal of the American Chemical Society, 131(26), 9396–9404. [Link]
- Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors. (n.d.). National Institutes of Health.
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"comparative study of different cross-coupling methods for phenylethynylsilane synthesis"
For researchers, medicinal chemists, and materials scientists, phenylethynylsilanes are invaluable building blocks. Their unique electronic and structural properties make them crucial intermediates in the synthesis of pharmaceuticals, organic electronics, and functional polymers. The formation of the carbon-carbon bond between an aryl group and a silylated alkyne is the key synthetic step, and several palladium-catalyzed cross-coupling reactions have been developed for this purpose. This guide provides an in-depth comparative analysis of the most prominent methods: the Sonogashira, Heck, and Stille couplings, offering insights into their mechanisms, practical applications, and relative merits.
The Importance of Phenylethynylsilanes
Phenylethynylsilanes serve a dual purpose in organic synthesis. The silyl group, typically a trimethylsilyl (TMS) or triethylsilyl (TES) group, acts as a sterically bulky and electronically stabilizing protecting group for the terminal alkyne. This allows for selective coupling reactions and prevents undesired side reactions such as homocoupling. Subsequently, the silyl group can be easily removed under mild conditions to liberate the terminal alkyne for further functionalization. This versatility makes phenylethynylsilanes powerful tools in the synthetic chemist's arsenal.
General Workflow of Cross-Coupling Reactions
All the methods discussed in this guide follow a general catalytic cycle involving a palladium catalyst. The fundamental steps include oxidative addition, transmetalation (or a related step), and reductive elimination. The specific nature of the organometallic reagent and the reaction conditions differentiate these named reactions.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions to synthesize phenylethynylsilanes.
The Sonogashira Coupling: The Workhorse Reaction
The Sonogashira reaction is arguably the most widely used method for the synthesis of arylethynyl compounds, including phenylethynylsilanes.[1] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2]
Mechanistic Insights
The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[3][4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the phenylethynylsilane product and regenerate the active Pd(0) catalyst.
A significant advancement in Sonogashira coupling is the development of copper-free conditions.[3][4] In these systems, the base is believed to be strong enough to deprotonate the alkyne, which then directly interacts with the palladium center. This modification is particularly advantageous as it avoids the formation of alkyne homocoupling (Glaser coupling) byproducts, which is a common side reaction in the presence of copper and oxygen.[5]
Caption: The interconnected palladium and copper cycles in a classical Sonogashira coupling.
Experimental Protocol: Copper-Free Sonogashira Synthesis of (4-Methoxyphenyl)ethynyl)trimethylsilane
-
Materials: 4-Iodoanisole (1.0 mmol), trimethylsilylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol% - for catalyzed version, omitted for copper-free), triethylamine (3 mL).
-
Procedure: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole, Pd(PPh₃)₂Cl₂, and triethylamine. Stir the mixture until all solids are dissolved. Add trimethylsilylacetylene dropwise. Heat the reaction mixture to 60 °C and monitor by TLC. Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High yields and functional group tolerance. | Potential for alkyne homocoupling (Glaser coupling) in copper-catalyzed versions.[5] |
| Mild reaction conditions.[3] | Use of a stoichiometric amount of base. |
| Commercially available starting materials. | Palladium catalysts can be expensive. |
| Well-established and widely applicable.[1] |
The Heck Reaction: An Alternative Alkynylation Strategy
The Heck (or Mizoroki-Heck) reaction is a cornerstone of C-C bond formation, traditionally used for the arylation or vinylation of alkenes.[6][7] While less common for the direct synthesis of phenylethynylsilanes, variations of the Heck reaction, often termed "Heck alkynylation," can be employed. These are mechanistically very similar to copper-free Sonogashira reactions.[8]
Mechanistic Insights
The catalytic cycle for a Heck-type alkynylation mirrors the copper-free Sonogashira mechanism.[9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form the Ar-Pd(II)-X intermediate.
-
Alkyne Coordination and Deprotonation: The silylated alkyne coordinates to the palladium center. In the presence of a base, the terminal proton is removed to form a palladium acetylide complex.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium complex are eliminated to form the phenylethynylsilane product, regenerating the Pd(0) catalyst.
The key distinction from the classical Heck reaction is the use of an alkyne instead of an alkene, and consequently, the absence of a β-hydride elimination step. The choice of base and ligand is critical to facilitate the deprotonation of the alkyne and stabilize the catalytic species.
Caption: A simplified catalytic cycle for the Heck-type alkynylation reaction.
Experimental Protocol: Heck-Type Synthesis of ((4-Nitrophenyl)ethynyl)trimethylsilane
-
Materials: 1-Bromo-4-nitrobenzene (1.0 mmol), trimethylsilylacetylene (1.5 mmol), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), triethylamine (2.0 mmol), acetonitrile (5 mL).
-
Procedure: In a sealed tube, combine 1-bromo-4-nitrobenzene, Pd(OAc)₂, P(o-tolyl)₃, and acetonitrile. Degas the mixture with argon for 15 minutes. Add triethylamine and trimethylsilylacetylene. Seal the tube and heat to 100 °C for 12 hours. After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography on silica gel.[10]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Avoids the use of copper, preventing homocoupling. | Often requires higher temperatures than Sonogashira coupling. |
| Can be effective for electron-deficient aryl halides. | May have a more limited substrate scope compared to Sonogashira. |
| The term "Heck alkynylation" is sometimes used for copper-free Sonogashira, leading to potential ambiguity. | Can be less efficient for certain substrates. |
The Stille Coupling: A Tin-Based Approach
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium.[11][12] For the synthesis of phenylethynylsilanes, an alkynylstannane is used as the coupling partner.
Mechanistic Insights
The catalytic cycle of the Stille coupling follows the general cross-coupling pathway:[5][12]
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide to generate a Pd(II) complex.
-
Transmetalation: The alkynyl group is transferred from the organostannane to the palladium center, forming a diorganopalladium(II) intermediate and a trialkyltin halide byproduct. This step is often the rate-determining step.
-
Reductive Elimination: The desired phenylethynylsilane is formed through reductive elimination, which also regenerates the Pd(0) catalyst.
A key feature of the Stille coupling is the high tolerance for a wide variety of functional groups due to the stability of the organostannane reagents to air and moisture.[13]
Caption: The catalytic cycle of the Stille coupling for phenylethynylsilane synthesis.
Experimental Protocol: Stille Synthesis of (Phenylethynyl)trimethylsilane
-
Materials: Iodobenzene (1.0 mmol), (tributylstannyl)ethynyltrimethylsilane (1.1 mmol), Pd(PPh₃)₄ (3 mol%), anhydrous toluene (5 mL).
-
Procedure: To a solution of iodobenzene and (tributylstannyl)ethynyltrimethylsilane in toluene, add Pd(PPh₃)₄ under an inert atmosphere. Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by GC-MS. After completion, cool the reaction, dilute with hexane, and wash with a saturated aqueous solution of KF to remove the tin byproducts. Dry the organic layer, concentrate, and purify by chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Excellent functional group tolerance.[11] | Toxicity of organotin reagents and byproducts.[10] |
| Organostannanes are stable to air and moisture.[10] | Difficulty in removing tin-containing byproducts from the reaction mixture. |
| Can be used for complex molecule synthesis.[10] | Stoichiometric amounts of organotin reagents are required. |
Comparative Analysis
| Feature | Sonogashira Coupling | Heck-Type Alkynylation | Stille Coupling |
| Alkynyl Source | Terminal alkyne (H-C≡C-SiR₃) | Terminal alkyne (H-C≡C-SiR₃) | Alkynylstannane (R'₃Sn-C≡C-SiR₃) |
| Key Reagents | Pd catalyst, Cu(I) co-catalyst (optional), Base | Pd catalyst, Base | Pd catalyst, Organostannane |
| Typical Yields | Good to excellent | Moderate to good | Good to excellent |
| Reaction Conditions | Mild to moderate temperatures | Moderate to high temperatures | Moderate to high temperatures |
| Functional Group Tolerance | Good | Moderate | Excellent |
| Key Advantage | High efficiency and reliability | Copper-free | Broad functional group tolerance |
| Key Disadvantage | Potential for homocoupling (with Cu) | Higher temperatures, potential for lower yields | Toxicity and removal of tin byproducts |
Conclusion
The choice of cross-coupling method for the synthesis of phenylethynylsilanes depends on the specific requirements of the target molecule and the overall synthetic strategy.
-
The Sonogashira coupling , particularly its copper-free variant, remains the most popular and often most efficient method due to its mild conditions and high yields.
-
Heck-type alkynylation offers a viable copper-free alternative, especially for certain substrates, but may require more forceful conditions.
-
The Stille coupling provides exceptional functional group tolerance, making it a powerful tool for the synthesis of complex molecules, although the toxicity and purification challenges associated with organotin compounds must be carefully managed.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method will empower researchers to make informed decisions and successfully incorporate valuable phenylethynylsilane motifs into their synthetic targets.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English25 , 508-524 (1986). [Link]
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Molbank2001 , M242 (2001). [Link]
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Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
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Chinchilla, R., & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews107 , 874-922 (2007). [Link]
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Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.
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Wikipedia contributors. Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
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NROChemistry. Stille Coupling. [Link]
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J&K Scientific. Stille Cross-Coupling. [Link]
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Chen, G., et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols5 , 103095 (2024). [Link]
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Plenio, H., & Fleck, T. J. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry77 , 2798-2807 (2012). [Link]
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ResearchGate. Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. [Link]
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ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
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Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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Beilstein Journal of Organic Chemistry. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
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MDPI. Heck Reaction—State of the Art. [Link]
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Chinchilla, R., & Nájera, C. Recent advances in Sonogashira reactions. Chemical Society Reviews40 , 5084-5121 (2011). [Link]
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ResearchGate. (PDF) Stille, Heck, and Sonogashira coupling and hydrogenation catalyzed by porous-silica-gel-supported palladium in batch and flow. [Link]
-
ResearchGate. The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently?. [Link]
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Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
-
RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
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PubMed. Heck alkynylation (copper-free Sonogashira coupling) of aryl and heteroaryl chlorides, using Pd complexes of t-Bu2(p-NMe2C6H4)P: understanding the structure-activity relationships and copper effects. [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. [Link]
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Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
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Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]
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PMC. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
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Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
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MDPI. Tetra(phenylethynyl)tin Is a New Reagent for Solvent-Free Alkynylation of Imines. [Link]
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PubMed. Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling. [Link]
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Semantic Scholar. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. [Link]
-
ResearchGate. Stille Cross-Coupling Reaction Using Polymer-Supported Vinyltin Reagents. [Link]
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A Comparative Guide to the Cross-Validation of Characterization Data for Trimethyl[4-(phenylethynyl)phenyl]silane
This guide provides an in-depth, objective comparison of the analytical data for Trimethyl[4-(phenylethynyl)phenyl]silane, a key building block in materials science and organic electronics. We will explore the cross-validation of its structural data against relevant chemical alternatives, offering researchers, scientists, and drug development professionals a robust framework for compound verification. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific integrity and reproducibility.
Foundational Characterization of Trimethyl[4-(phenylethynyl)phenyl]silane
Trimethyl[4-(phenylethynyl)phenyl]silane (CAS RN®: 136459-72-8) is an organosilane compound featuring a rigid, conjugated system.[1][2] Its precise structure is critical for its performance in applications such as organic light-emitting diodes (OLEDs) and molecular wires. Accurate characterization is the bedrock of reliable research, ensuring that the observed material properties are attributable to the correct molecular structure.
The primary analytical techniques for elucidating its structure are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation.
Caption: Molecular Information for the Target Analyte.
Expected Analytical Data Profile
A comprehensive analysis of Trimethyl[4-(phenylethynyl)phenyl]silane yields a distinct spectral fingerprint. The following table summarizes the expected quantitative data based on its known structure and data from analogous compounds.
| Analytical Technique | Parameter | Expected Value | Structural Assignment |
| Mass Spectrometry (EI-MS) | Molecular Ion Peak [M]⁺ | m/z ≈ 250.4 | Confirms molecular weight and elemental formula (C₁₇H₁₈Si).[1] |
| ¹H NMR | Chemical Shift (δ) | ~0.25 ppm (s, 9H) | Protons of the trimethylsilyl (-Si(CH₃)₃) group. |
| Chemical Shift (δ) | ~7.30 - 7.60 ppm (m, 9H) | Protons of the two phenyl rings. | |
| ¹³C NMR | Chemical Shift (δ) | ~ -1.0 ppm | Carbon of the trimethylsilyl (-Si(CH₃)₃) group. |
| Chemical Shift (δ) | ~90 - 110 ppm | Quaternary carbons of the alkyne (-C≡C-) group. | |
| Chemical Shift (δ) | ~120 - 140 ppm | Carbons of the aromatic rings. | |
| FT-IR | Vibrational Frequency (ν) | ~2150 - 2170 cm⁻¹ | Stretching vibration of the internal alkyne (C≡C) bond. |
| Vibrational Frequency (ν) | ~1250 cm⁻¹ & ~840 cm⁻¹ | Characteristic Si-CH₃ rocking and symmetric deformation.[3] | |
| Vibrational Frequency (ν) | ~3000 - 3100 cm⁻¹ | Aromatic C-H stretching. |
Comparative Analysis with Structural Alternatives
To cross-validate the data, it is instructive to compare the spectra of Trimethyl[4-(phenylethynyl)phenyl]silane with structurally similar molecules. This comparison helps to unequivocally assign spectral features and understand the electronic and structural contributions of each molecular fragment. We have selected two key alternatives:
-
4-(Trimethylsilylethynyl)aniline: This compound replaces the terminal phenyl ring with an aniline group, allowing for an assessment of the terminal group's influence on the electronic environment.
-
Phenyltrimethylsilane: This simpler molecule isolates the spectral features of the trimethylsilyl-substituted phenyl ring.
Comparative Data Summary
| Compound | MW | Key ¹H NMR Shifts (δ, ppm) | Key IR Bands (ν, cm⁻¹) |
| Trimethyl[4-(phenylethynyl)phenyl]silane | 250.41[1] | ~0.25 (-Si(CH₃)₃), ~7.3-7.6 (Aromatic) | ~2160 (C≡C), ~1250 (Si-CH₃)[3] |
| 4-(Trimethylsilylethynyl)aniline | 189.33[4][5] | ~0.20 (-Si(CH₃)₃), ~3.7 (NH₂), ~6.6 & 7.2 (Aromatic) | Not specified, but expect N-H stretches ~3300-3500 |
| Phenyltrimethylsilane | 150.29[6] | ~0.19 (-Si(CH₃)₃), ~7.2-7.5 (Aromatic)[6] | No C≡C band, ~1250 & 840 (Si-CH₃)[3] |
The causality behind these differences is rooted in molecular electronics. The electron-donating aniline group in 4-(trimethylsilylethynyl)aniline shields the aromatic protons, causing their signals to appear at a higher field (lower ppm) compared to the target compound.[7] Conversely, the absence of the ethynyl linker in Phenyltrimethylsilane results in a simpler aromatic proton pattern and the complete disappearance of the characteristic alkyne stretch in the IR spectrum.[3][6]
A Logic-Driven Workflow for Cross-Validation
A robust cross-validation strategy follows a logical progression, where each step confirms or refines the hypothesis from the previous one. This approach minimizes ambiguity and ensures a high-confidence structural assignment.
Caption: Workflow for unambiguous structural cross-validation.
This workflow is trustworthy because it is a self-validating system. An incorrect molecular weight from MS would invalidate the rest of the analysis. Similarly, if IR spectroscopy fails to show an alkyne bond, the NMR data would be re-evaluated for an alternative isomeric structure. This iterative confirmation process is central to rigorous scientific practice.
Detailed Experimental Protocols
The following are standardized, step-by-step methodologies for acquiring the necessary characterization data.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Trimethyl[4-(phenylethynyl)phenyl]silane and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.[8]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a relaxation delay of 5 seconds to ensure full relaxation of all protons, including those on the aromatic rings.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation and phase correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Collect 1024 or more scans, as the ¹³C nucleus has a low natural abundance.
-
Process and calibrate the spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).
-
Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as methanol or dichloromethane (1 mg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source for fragmentation analysis or an Electrospray Ionization (ESI) source for soft ionization, depending on the desired information.
-
Data Acquisition:
-
Infuse the sample directly or via a GC/LC inlet.
-
For EI, use a standard ionization energy of 70 eV.[9]
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
-
Analyze the resulting spectrum for the molecular ion peak [M]⁺ and characteristic fragment ions.
-
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution Phase: Dissolve the sample in a suitable IR-transparent solvent like CCl₄ or CS₂ and analyze in a liquid cell.[10]
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet/solvent).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically scan the range from 4000 cm⁻¹ to 400 cm⁻¹.[11]
-
The final spectrum is automatically generated as an absorbance or transmittance plot after background subtraction.
-
Conclusion
The structural validation of Trimethyl[4-(phenylethynyl)phenyl]silane is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal analytical techniques. By systematically acquiring and comparing MS, IR, and NMR data, and by cross-referencing this information against known structural analogs, researchers can establish the identity, purity, and isomeric integrity of their material with a high degree of confidence. This rigorous, logic-driven approach underpins the reliability of subsequent research and development efforts in any field that utilizes this versatile molecular building block.
References
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PubChem. Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. Available at: [Link]
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PubChem. 4-((Trimethylsilyl)ethynyl)aniline. Available at: [Link]
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ResearchGate. 4-Ethynyl-N,N-diphenylaniline. Available at: [Link]
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National Institutes of Health (NIH). 4-Ethynyl-N,N-diphenylaniline - PMC. Available at: [Link]
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PubChemLite. 4-((trimethylsilyl)ethynyl)aniline (C11H15NSi). Available at: [Link]
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SpectraBase. Trimethyl(4-(naphthalen-2-ylmethyl)phenyl)silane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Trimethyl[4-(phenylethynyl)phenyl]silane
For researchers and professionals in the fast-paced world of drug discovery and development, the responsible management of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Trimethyl[4-(phenylethynyl)phenyl]silane, grounded in its chemical properties and established safety principles. Our aim is to empower you with the knowledge to handle this compound's waste stream confidently and responsibly, ensuring the safety of your team and the integrity of our environment.
Understanding the Compound: Chemical Profile and Associated Hazards
Trimethyl[4-(phenylethynyl)phenyl]silane (CAS No. 136459-72-8) is an organosilane compound characterized by a trimethylsilyl group attached to a phenyl ring, which in turn is linked to a phenylethynyl group. To develop a robust disposal strategy, we must first understand the reactivity of these functional groups.
The trimethylsilyl (TMS) group is susceptible to cleavage under mild acidic conditions or in the presence of fluoride ions. This reactivity is a key consideration for any potential chemical neutralization strategy, as inadvertent reactions could lead to the generation of unintended byproducts.
The phenylethynyl group, with its carbon-carbon triple bond, presents a different set of considerations. While generally stable, alkynes can undergo vigorous or even explosive reactions under certain conditions, particularly in the presence of certain metals or oxidizing agents.
The provided Safety Data Sheet (SDS) for Trimethyl[4-(phenylethynyl)phenyl]silane indicates that it may cause skin and eye irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Operations should be performed in a well-ventilated area or under a chemical fume hood.[1]
Table 1: Key Hazard Information for Trimethyl[4-(phenylethynyl)phenyl]silane
| Hazard Statement | Precautionary Measures |
| Causes skin irritation.[1] | Wear protective gloves and clothing.[1] |
| Causes serious eye irritation.[1] | Wear eye protection.[1] |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
The Primary Disposal Pathway: Licensed Hazardous Waste Management
The most secure and compliant method for the disposal of Trimethyl[4-(phenylethynyl)phenyl]silane is through a licensed hazardous waste disposal service.[3] This approach ensures that the compound is managed by professionals trained in handling and treating chemical waste, in accordance with all federal, state, and local regulations.[4][5]
Step-by-Step Waste Segregation and Collection Protocol:
-
Designated Waste Container: Dedicate a specific, sealable, and clearly labeled container for Trimethyl[4-(phenylethynyl)phenyl]silane waste. The container must be chemically compatible with the compound and in good condition, free from any damage.[3][6]
-
Clear Labeling: The label must prominently display "Hazardous Waste: Trimethyl[4-(phenylethynyl)phenyl]silane" and include the appropriate hazard pictograms (e.g., an exclamation mark for irritant).[3]
-
Segregation of Waste: Do not mix Trimethyl[4-(phenylethynyl)phenyl]silane waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.[6]
-
Secure Storage: Store the waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[6][7] This area should be well-ventilated and away from sources of ignition.[1]
Figure 1: Step-by-step workflow for the proper disposal of Trimethyl[4-(phenylethynyl)phenyl]silane waste.
The Science Behind the Disposal Method: Incineration
The recommended disposal method for Trimethyl[4-(phenylethynyl)phenyl]silane is controlled incineration at a licensed facility.[1] This process is chosen for its ability to completely break down the molecule into less harmful components.
During incineration, the organic portions of the molecule (the phenyl, ethynyl, and methyl groups) are oxidized to carbon dioxide and water. The silicon atom is converted to silicon dioxide (SiO₂), a stable and relatively inert inorganic compound.[8] This is a significant advantage of incineration for organosilicon compounds, as it avoids the release of the parent compound or more hazardous organic byproducts into the environment.
It is crucial that this incineration is "controlled" and includes "flue gas scrubbing," as stipulated in the safety data sheet.[1] This ensures that any potentially harmful combustion byproducts are captured and neutralized before being released into the atmosphere.
What Not to Do: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
Do NOT dispose of down the drain: Trimethyl[4-(phenylethynyl)phenyl]silane is not intended for aqueous disposal. It can persist in the environment and potentially harm aquatic life.[1]
-
Do NOT dispose of in regular trash: This compound is considered a hazardous chemical and must be managed as such.[5]
-
Do NOT attempt to neutralize without proper protocols: While the trimethylsilyl group can be cleaved, attempting chemical neutralization without a validated and approved protocol from your institution's safety office can be dangerous and may generate unknown hazardous byproducts.
Managing Spills and Contaminated Materials
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[1]
-
Personal Protective Equipment: Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Containment and Absorption: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to soak up the material.[9] For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]
-
Collection and Disposal: Collect the absorbed material and any contaminated items (e.g., paper towels, gloves) in a sealed, labeled hazardous waste container for disposal through your institution's hazardous waste program.[1]
Figure 2: Immediate response workflow for a Trimethyl[4-(phenylethynyl)phenyl]silane spill.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Always have the Safety Data Sheet (SDS) readily available when seeking medical attention.
By adhering to these scientifically-grounded procedures, you can ensure the safe and compliant disposal of Trimethyl[4-(phenylethynyl)phenyl]silane, contributing to a culture of safety and environmental responsibility within your laboratory.
References
- Chemical Safety Data Sheet MSDS / SDS - Trimethyl[4-(phenylethynyl)phenyl]silane - ChemicalBook. (2023, December 7).
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). Retrieved from the Environmental Protection Agency website.
- Proper Disposal of Di-m-tolyl-silane: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - MDPI. (2022, November 28).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
- Trimethyl[4-(phenylethynyl)phenyl]silane - FUJIFILM Wako Chemicals. (n.d.).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved from Central Washington University website.
- gesamp - review of potentially harmful substances: organosilicon compounds (silanes and. (n.d.). Retrieved from the Joint Group of Experts on the Scientific Aspects of Marine Environmental Protection website.
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from the Environmental Protection Agency website.
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- PHENYLSILANE - Gelest, Inc. (2015, January 8).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
